Chloroguanabenz acetate
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C10H11Cl3N4O2 |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
Clave InChI |
GKLCICRSHLCLBI-LAJPFITQSA-N |
SMILES isomérico |
CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
SMILES canónico |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chloroguanabenz acetate |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Vadimezan (DMXAA)
A Note on Terminology: The compound "chloroguanabenz acetate" is not a recognized name for a single, well-defined drug in major pharmacological databases. It is likely a conflation of other drug names. Based on the nature of the request for an in-depth technical guide on a complex mechanism of action, this document will focus on Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA) , a compound with a multifaceted mechanism of action that has been the subject of extensive research. For completeness, a brief overview of Guanabenz (B1672423) Acetate (B1210297) , an antihypertensive drug, is also provided, as "chloroguanabenz" may be a corruption of this name. A third, less common compound referred to as "chloroguanabenz" with reported antiprion activity is noted, but publicly available data is scarce.
Vadimezan (DMXAA): A Dual-Mechanism Antitumor Agent
Vadimezan, also known as ASA404, is a small-molecule drug initially developed as a vascular disrupting agent (VDA).[1] It demonstrated significant antitumor effects in preclinical murine models, although it failed to meet its primary endpoints in human Phase III clinical trials.[1] This discrepancy is now largely understood to be due to a species-specific mechanism of action.[2]
Vadimezan exerts its antitumor effects through a dual mechanism:
-
Disruption of Tumor Vasculature: Vadimezan rapidly and selectively disrupts the established blood vessels within a tumor, leading to a cascade of events that result in tumor necrosis.[1][3]
-
Stimulation of Innate Immunity (Murine-Specific): In mice, Vadimezan directly binds to and activates the STimulator of INterferon Genes (STING) protein, a key component of the innate immune system.[2][4] This leads to the production of pro-inflammatory cytokines and an antitumor immune response.[4]
Vascular Disrupting Effects
The vascular disrupting properties of Vadimezan are a result of both direct and indirect actions on the tumor microenvironment.
-
Direct Effects on Endothelial Cells: Vadimezan can induce apoptosis in tumor endothelial cells, contributing to the collapse of the tumor vasculature.[1][3]
-
Indirect Effects Mediated by Cytokines: A significant portion of the vascular disruption is mediated by the release of various cytokines and vasoactive substances.[1][4] This includes:
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that can induce vascular leakage and hemorrhagic necrosis.[4]
-
Nitric Oxide (NO): Can contribute to changes in blood flow and vascular permeability.[1]
-
Serotonin (B10506) (5-HT): Release of serotonin can also impact vascular tone and permeability.[1]
-
This cascade of events leads to a rapid shutdown of blood flow within the tumor, causing ischemia and subsequent hemorrhagic necrosis of the tumor core.[1]
Murine-Specific STING Agonism
A pivotal discovery in understanding Vadimezan's mechanism was its identification as a direct agonist of murine STING.[2][4] The STING pathway is a critical component of the innate immune response to cytosolic DNA.
The STING Signaling Pathway Activated by Vadimezan (in mice):
-
Binding to STING: Vadimezan directly binds to a pocket in the murine STING protein located on the endoplasmic reticulum.[4] Human STING has a key amino acid difference (S162A) that prevents high-affinity binding of Vadimezan, explaining the drug's lack of activity in humans.[2]
-
STING Activation and Translocation: Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[5][6]
-
TBK1 Recruitment and Activation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6]
-
IRF3 and NF-κB Activation: Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[4] STING activation also leads to the activation of the NF-κB pathway.[4]
-
Cytokine and Chemokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide range of genes, including:
This robust immune response, characterized by the influx of natural killer (NK) cells and cytotoxic T lymphocytes, contributes significantly to the overall antitumor effect observed in mice.[4]
Quantitative Data
The following table summarizes key quantitative data related to the activity of Vadimezan.
| Parameter | Value | Species/System | Reference |
| DT-diaphorase Inhibition (Ki) | 20 µM | Cell-free assay | [7] |
| DT-diaphorase Inhibition (IC50) | 62.5 µM | Cell-free assay | [7] |
| Antiproliferative Activity (IC50) | 11.89 µM | Human MCF7 cells (co-treated with pyranoxanthone) | [7] |
| Cytotoxicity (CC50) | 48.9 µM | Human BJ cells | [7] |
| Binding Affinity to hCapG (KD) | 5.839 μM | Human | |
| Binding Affinity to mCapG (KD) | 2.867 μM | Murine | |
| Typical In Vivo Dosage | 20-25 mg/kg | Mice | [8][9] |
Experimental Protocols
1. In Vivo Murine Tumor Model for Assessing Vadimezan Efficacy
-
Cell Line: Murine tumor cell lines such as AE17 (mesothelioma) or 344SQ-ELuc (non-small cell lung cancer) are commonly used.[9][10]
-
Animal Model: Syngeneic mice (e.g., C57BL/6J or 129/Sv) are used to allow for an intact immune system, which is crucial for Vadimezan's mechanism of action.[9][10]
-
Tumor Implantation: 5 x 10^5 to 3 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.[9][11]
-
Treatment: Once tumors are established (e.g., reaching a certain volume or on a specific day post-implantation), mice are treated with Vadimezan, typically at a dose of 25 mg/kg administered intraperitoneally (i.p.) or intratumorally.[9][10] The vehicle control is often DMSO.[9]
-
Monitoring: Tumor growth is monitored regularly using calipers or bioluminescence imaging (for luciferase-expressing cell lines).[9]
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and immune cell infiltration. Spleens and lymph nodes may also be harvested for immunological analysis (e.g., flow cytometry).[10]
2. In Vitro STING Activation Assay
-
Cell Line: Murine macrophage cell lines like RAW264.7 are suitable for studying STING activation.[8]
-
Treatment: Cells are plated and allowed to adhere overnight. They are then treated with various concentrations of Vadimezan (e.g., 50 µM) for a specified period (e.g., 4-6 hours).[8]
-
Readout:
-
Western Blot: Cell lysates are analyzed by Western blot for the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3.[8]
-
RT-qPCR: RNA is extracted from the cells and analyzed by RT-qPCR for the expression of STING-dependent genes, such as IFN-β, TNF-α, and various chemokines.[9]
-
ELISA: The supernatant from the cell culture can be analyzed by ELISA to quantify the secretion of cytokines like IFN-β and TNF-α.
-
Mandatory Visualizations
Caption: Dual mechanism of action of Vadimezan (DMXAA).
Caption: Vadimezan-induced murine STING signaling pathway.
Guanabenz Acetate: A Centrally Acting Alpha-2 Adrenergic Agonist
Guanabenz acetate is an antihypertensive drug that acts primarily on the central nervous system.[12][13]
Mechanism of Action
-
Alpha-2 Adrenergic Agonism: Guanabenz acetate is a centrally acting alpha-2 adrenergic agonist.[12][13] It stimulates alpha-2 adrenergic receptors in the brainstem.[12]
-
Reduced Sympathetic Outflow: This stimulation leads to a decrease in sympathetic outflow from the central nervous system.[12]
-
Decreased Norepinephrine (B1679862) Release: The reduced sympathetic signaling results in decreased release of norepinephrine at peripheral nerve endings.[12]
-
Antihypertensive Effect: The overall effect is a reduction in peripheral vascular resistance and a decrease in heart rate, leading to a lowering of blood pressure.[12]
Other Potential Mechanisms
Recent research has suggested that guanabenz may also have other cellular effects, including:
-
Modulation of the Unfolded Protein Response (UPR): Guanabenz has been shown to selectively inhibit the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[14] This activity suggests potential neuroprotective and anticancer effects, although these are still under investigation.[14][15]
-
Antiprion Activity: There are reports of guanabenz having activity against prions in vivo.[16]
Chloroguanabenz: An Antiprion Agent
A compound referred to as "chloroguanabenz" has been described as an antiprion agent and an inhibitor of protein aggregation. However, detailed information on its mechanism of action is limited in the public domain. It is important to distinguish this compound from both Vadimezan and Guanabenz Acetate.
References
- 1. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 11. ASA404, a vascular disrupting agent, as an experimental treatment approach for brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 13. Articles [globalrx.com]
- 14. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 16. Item - Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - Public Library of Science - Figshare [plos.figshare.com]
Chloroguanabenz acetate for neurodegenerative disease research
An In-depth Technical Guide to Chloroguanabenz Acetate (B1210297) for Neurodegenerative Disease Research
Executive Summary
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Alzheimer's Disease are frequently characterized by the accumulation of misfolded proteins, leading to cellular stress, particularly within the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore proteostasis. Chronic activation of the UPR, however, can become cytotoxic and contribute to neuronal death. Chloroguanabenz acetate (often referred to as guanabenz), an FDA-approved α2-adrenergic agonist previously used for hypertension, has emerged as a promising research compound due to its distinct ability to modulate the UPR. This guide provides a technical overview of its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows for researchers, scientists, and drug development professionals.
Introduction: The Unfolded Protein Response in Neurodegeneration
The UPR is a crucial cellular stress response initiated by three ER-transmembrane sensors: PERK, IRE1α, and ATF6.[1][2][3] Under ER stress, these sensors activate downstream pathways to:
-
Attenuate global protein translation to reduce the protein load on the ER.
-
Increase the expression of chaperone proteins to enhance protein folding capacity.
-
Promote the degradation of misfolded proteins through ER-associated degradation (ERAD).
If these adaptive measures fail to resolve the stress, the UPR shifts towards inducing apoptosis to eliminate compromised cells.[1] In many neurodegenerative diseases, the persistent accumulation of protein aggregates leads to chronic UPR activation, which is increasingly recognized as a key contributor to the pathogenic process.[1][3]
A critical control point in the UPR is the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α by PERK is the primary mechanism for translational attenuation. The subsequent dephosphorylation, which allows protein synthesis to resume, is mediated by a phosphatase complex composed of Protein Phosphatase 1 (PP1) and its stress-inducible regulatory subunit, GADD34 (also known as PPP1R15A).[4][5]
This compound: Mechanism of Action
Chloroguanabenz selectively modulates the UPR by targeting the GADD34-PP1c phosphatase complex.[4][6] It has been shown to disrupt the interaction between GADD34 and PP1, thereby inhibiting the dephosphorylation of eIF2α.[4][7] This action prolongs the state of translational attenuation, giving the cell more time to clear misfolded proteins and restore ER homeostasis.[8] Importantly, chloroguanabenz does not affect the constitutive eIF2α phosphatase subunit PPP1R15B, which prevents a complete and potentially lethal shutdown of protein synthesis.[4] This targeted action makes it a valuable tool for studying the therapeutic potential of UPR modulation.
Signaling Pathway of Chloroguanabenz Action
The following diagram illustrates the UPR's PERK branch and the specific point of intervention for chloroguanabenz.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of the PP1/GADD34 complex induces calreticulin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroguanabenz Acetate: A Technical Guide to its Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), a derivative of the α2-adrenergic receptor agonist guanabenz, has emerged as a promising therapeutic agent with significant potential in the treatment of neurodegenerative disorders, particularly those characterized by protein misfolding and aggregation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Chloroguanabenz acetate. It is intended to serve as a resource for researchers and drug development professionals investigating its therapeutic applications, particularly in the context of prion diseases and polyglutamine expansion disorders such as Huntington's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's biological activities.
Chemical and Physical Properties
This compound, systematically named (E)-2-(2,3,6-trichlorobenzylidene)hydrazine-1-carboximidamide acetate, is a white to off-white crystalline powder. Its core structure is a substituted guanidine, which is key to its biological activity.
| Property | Value | Reference |
| CAS Number | 23113-55-5 | [1] |
| Molecular Formula | C₈H₇Cl₃N₄ · C₂H₄O₂ | [1] |
| Molecular Weight | 325.6 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Stability | Stable for at least 2 years when stored at -20°C | [1] |
Synthesis
A plausible synthetic route for this compound starts from 2,3,6-trichlorobenzaldehyde (B1582093). The synthesis involves the condensation of 2,3,6-trichlorobenzaldehyde with aminoguanidine (B1677879) bicarbonate in the presence of a suitable acid catalyst, followed by salt formation with acetic acid to yield the final product.
Proposed Synthesis Workflow:
References
Chloroguanabenz Acetate: A Comprehensive Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), a derivative of guanabenz (B1672423), has emerged as a molecule of significant interest beyond its original application as an antihypertensive agent. This technical guide provides an in-depth exploration of the primary biological targets of chloroguanabenz, consolidating current research findings to support further investigation and drug development efforts. The core focus of this document is to present a detailed overview of its interactions with key cellular components, including adrenergic receptors, components of the integrated stress response, and regulators of innate immunity. Quantitative data are systematically tabulated, detailed experimental methodologies are provided for key assays, and cellular signaling pathways are visually represented to facilitate a comprehensive understanding of its mechanisms of action.
Core Biological Targets of Chloroguanabenz Acetate
This compound's biological activity is multifaceted, engaging with several distinct molecular targets that contribute to its diverse pharmacological profile. The primary targets identified and characterized to date include alpha-2 (α2) adrenergic receptors, the GADD34/PP1c phosphatase complex involved in the regulation of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation, and Toll-like receptor 9 (TLR9), a key component of the innate immune system. Furthermore, its effects on protein aggregation, particularly in the context of prion and Huntington's diseases, represent a significant area of its therapeutic potential.
Adrenergic Receptor Modulation
Chloroguanabenz is a well-established agonist of α2-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of neurotransmitter release.[1] Its activity at these receptors is central to its antihypertensive effects.
| Receptor Subtype | Parameter | Value | Species |
| α2A-Adrenergic | pEC50 | 8.25 | Human |
| α2B-Adrenergic | pEC50 | 7.01 | Human |
| α2C-Adrenergic | pEC50 | ~5 | Human |
| β-Adrenergic | Ki | 3.8 µM | Turkey |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Activation of α2-adrenergic receptors by chloroguanabenz initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in sympathetic outflow.[1]
Modulation of the Integrated Stress Response: eIF2α Phosphorylation
A growing body of evidence indicates that guanabenz, the active form of this compound, modulates the integrated stress response (ISR) by influencing the phosphorylation state of eIF2α. The ISR is a crucial cellular pathway activated by various stress conditions, leading to a global reduction in protein synthesis while promoting the translation of specific stress-responsive mRNAs. A key regulatory step in this pathway is the phosphorylation of eIF2α. Guanabenz is reported to enhance the phosphorylation of eIF2α, and it is suggested that it achieves this by interacting with the GADD34:PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α.[2] However, it is important to note that some studies have not observed a direct disruption of the GADD34:PP1c complex by guanabenz in vitro, suggesting a more complex mechanism of action may be at play.[3][4]
Cellular stress activates kinases that phosphorylate eIF2α, leading to an attenuation of global translation. To recover from stress, the GADD34:PP1c complex dephosphorylates eIF2α. Guanabenz is proposed to inhibit this dephosphorylation step, thereby prolonging the stress response signaling.
Inhibition of Innate Immune Signaling: TLR9 Antagonism
Recent studies have revealed a novel activity of guanabenz as an inhibitor of Toll-like receptor 9 (TLR9) signaling.[5][6] TLR9 is an endosomal receptor that recognizes unmethylated CpG DNA motifs, which are common in bacterial and viral genomes, and triggers an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. Notably, the inhibitory effect of guanabenz on TLR9 signaling has been shown to be independent of its effects on the GADD34/PP1c-eIF2α pathway.[5]
Upon activation by CpG DNA, TLR9 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7, and subsequent production of inflammatory cytokines. Chloroguanabenz is thought to interfere with this activation process.
Anti-Protein Aggregation Activity
Chloroguanabenz has demonstrated significant activity in preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases. This has been particularly noted in the context of prion diseases and Huntington's disease.
-
Antiprion Activity: Chloroguanabenz has been shown to be active against both yeast and mammalian prions.[7] This activity is independent of its α2-adrenergic receptor agonism.[8] While the precise mechanism is still under investigation, it is hypothesized to involve the stabilization of the normal cellular prion protein (PrPC) or interference with the conversion to the disease-associated scrapie form (PrPSc).
-
Inhibition of Huntingtin Aggregation: In models of Huntington's disease, chloroguanabenz has been observed to reduce the aggregation of the mutant huntingtin protein. The accumulation of these aggregates is a key pathological feature of the disease.
Currently, specific IC50 values for the inhibition of prion and huntingtin aggregation by chloroguanabenz are not widely reported in the public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of chloroguanabenz's biological targets.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of chloroguanabenz for adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [3H]clonidine for α2 receptors, [125I]cyanopindolol for β receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of chloroguanabenz.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Western Blot for eIF2α Phosphorylation
Objective: To assess the effect of chloroguanabenz on the phosphorylation of eIF2α.
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in eIF2α phosphorylation.
Filter Trap Assay for Mutant Huntingtin Aggregation
Objective: To evaluate the effect of chloroguanabenz on the aggregation of mutant huntingtin protein.
Materials:
-
Cell or tissue lysates containing mutant huntingtin protein.
-
This compound.
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Cellulose (B213188) acetate membrane (0.2 µm pore size).
-
Dot blot apparatus.
-
Primary antibody specific for huntingtin protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Incubate the lysates with varying concentrations of this compound.
-
Prepare serial dilutions of the treated lysates.
-
Filter the lysates through the cellulose acetate membrane using a dot blot apparatus. Aggregates will be retained on the membrane.
-
Wash the membrane with buffer.
-
Block the membrane and probe with the anti-huntingtin primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the dot intensities to determine the amount of aggregated huntingtin.
Conclusion and Future Directions
This compound exhibits a complex pharmacological profile through its interaction with multiple biological targets. Its established role as an α2-adrenergic agonist is complemented by its more recently discovered activities as a modulator of the integrated stress response via the eIF2α phosphorylation pathway and as an inhibitor of TLR9-mediated innate immunity. Furthermore, its ability to mitigate the aggregation of pathogenic proteins associated with neurodegenerative diseases highlights its potential for therapeutic repositioning.
Future research should focus on elucidating the precise molecular mechanisms underlying its anti-protein aggregation and TLR9 inhibitory effects. The conflicting reports on its direct interaction with the GADD34:PP1c complex warrant further investigation to clarify its role in modulating the integrated stress response. The determination of specific binding affinities and inhibitory concentrations for its effects on prion and huntingtin aggregation is crucial for advancing its development as a potential therapeutic for neurodegenerative disorders. A deeper understanding of these biological targets will be instrumental in harnessing the full therapeutic potential of chloroguanabenz and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 5. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex. – CIML [ciml.univ-mrs.fr]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chloroguanabenz Acetate: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), a derivative of the antihypertensive drug guanabenz, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Identified as a potent inhibitor of protein aggregation, it shows promise in cellular models of diseases characterized by protein misfolding, such as prion diseases and polyglutamine expansion disorders like Huntington's disease. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and the molecular mechanism of action of Chloroguanabenz acetate. Detailed experimental protocols for assessing its activity and visualizations of its proposed signaling pathway are included to facilitate further research and development.
Chemical Structure and Properties
This compound, with the chemical name 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine acetate, is the acetate salt of Chloroguanabenz. The core structure features a trichlorinated phenyl ring attached to a guanidine (B92328) group via a methyleneamino bridge.
Chemical Structure:
-
Systematic Name: 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine acetate
-
CAS Number: 23113-55-5
-
Molecular Formula: C₈H₇Cl₃N₄ · C₂H₄O₂
-
Synonyms: Chlorine-Guanabenz, 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine monoacetate
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and experimental use.
| Property | Value | Reference |
| Molecular Weight | 265.5 (base) + 60.1 (acetate) g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO or ethanol | [1] |
| Purity | ≥95% (by NMR) | [1] |
| Storage (Long Term) | -20°C | [1] |
| Storage (Short Term) | +4°C | [1] |
| Stability | Stable for at least 2 years at -20°C | [1] |
Table 1: Physicochemical properties of this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound and its parent compound, guanabenz, is the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it acts as an inhibitor of a key regulatory complex involved in the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).
The Unfolded Protein Response (UPR) and eIF2α Phosphorylation
The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. A key event in the UPR is the phosphorylation of eIF2α by kinases such as PERK. Phosphorylated eIF2α leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER and allowing the cell to restore homeostasis. However, prolonged eIF2α phosphorylation can trigger apoptosis.
Inhibition of GADD34-PP1C Complex
The dephosphorylation of eIF2α is primarily carried out by a complex of the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34). Guanabenz, and by extension Chloroguanabenz, has been shown to selectively inhibit the GADD34-PP1c complex. This inhibition prolongs the phosphorylated state of eIF2α, thereby enhancing the adaptive effects of the UPR. This mechanism is believed to be beneficial in the context of protein misfolding diseases by reducing the production of aggregation-prone proteins.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the Unfolded Protein Response.
Caption: Unfolded Protein Response pathway modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's activity.
Yeast-Based Prion Curing Assay
This assay is designed to identify compounds that can eliminate yeast prions, which are self-propagating protein aggregates.
Methodology:
-
Yeast Strain: Use a Saccharomyces cerevisiae strain carrying a prion-based reporter system, such as [PSI+], which results in a colorimetric phenotype (e.g., white colonies on YPD medium).
-
Compound Treatment: Grow the yeast strain in liquid YPD medium to mid-log phase. Add this compound at various concentrations (e.g., 1 µM to 50 µM) from a DMSO stock solution. A DMSO-only control should be run in parallel.
-
Incubation: Incubate the cultures with shaking at 30°C for 24-48 hours.
-
Plating: Plate serial dilutions of the cultures onto solid YPD medium.
-
Phenotypic Analysis: After 3-5 days of incubation at 30°C, score the colonies for a change in phenotype that indicates prion loss (e.g., a switch from white to red colony color).
-
Confirmation: To confirm prion loss, restreak red colonies on fresh YPD plates to ensure the phenotype is stable and not due to transient effects of the compound.
Filter Retardation Assay for Huntingtin Aggregation
This assay quantifies the amount of insoluble, aggregated mutant huntingtin (mHtt) protein in cell lysates.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing a polyglutamine-expanded huntingtin fragment (e.g., HEK293 cells transiently transfected with mHtt-exon1-Q97).
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in a buffer containing 2% SDS and 50 mM DTT.
-
-
Sample Preparation:
-
Heat the lysates at 95°C for 5 minutes.
-
Determine the protein concentration of each lysate.
-
-
Filtration:
-
Equilibrate a cellulose (B213188) acetate membrane (0.2 µm pore size) with a 2% SDS solution.
-
Load equal amounts of protein from each lysate onto the membrane in a dot-blot apparatus under vacuum.
-
Wash the membrane twice with 0.1% SDS.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the huntingtin protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and quantify the signal using a suitable imaging system.
-
The following diagram illustrates the workflow for the Filter Retardation Assay.
Caption: Workflow for the Filter Retardation Assay to quantify protein aggregation.
Summary and Future Directions
This compound is a promising research compound for the study of neurodegenerative diseases associated with protein misfolding. Its mechanism of action via the Unfolded Protein Response provides a clear rationale for its potential therapeutic application. The experimental protocols detailed in this guide offer a starting point for researchers to investigate its efficacy in various model systems.
Future research should focus on:
-
Determining a more comprehensive physicochemical profile of this compound to aid in formulation and preclinical development.
-
Elucidating the precise binding site and inhibitory mechanism on the GADD34-PP1c complex.
-
Evaluating the efficacy and safety of this compound in in vivo models of Huntington's disease and other proteinopathies.
-
Exploring the potential for synergistic effects with other compounds targeting different aspects of protein homeostasis.
This in-depth guide serves as a valuable resource for the scientific community to advance the understanding and potential therapeutic use of this compound.
References
- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
Chloroguanabenz Acetate: A Technical Guide to its Antiprion Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prion diseases are a class of fatal, transmissible neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, protease-resistant isoform (PrPSc).[1][2] The accumulation of PrPSc triggers a cascade of cellular stress responses, leading to synaptic dysfunction, neuronal loss, and spongiform degeneration of the brain.[3][4] Currently, no effective therapy exists. This document provides a comprehensive technical overview of the antiprion activity of chloroguanabenz, a derivative of the antihypertensive drug guanabenz (B1672423). Guanabenz was initially identified in a screen for compounds active against yeast prions and was subsequently shown to clear mammalian prions in cell culture and extend the survival of prion-infected mice.[5][6] Its mechanism of action is multifaceted but primarily converges on the modulation of cellular stress responses, particularly the unfolded protein response (UPR) and the protein folding activity of the ribosome. This guide details the core mechanisms, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanisms of Antiprion Activity
The antiprion effects of guanabenz and its derivatives are not linked to their classical α2-adrenergic receptor agonist activity but rather to their ability to interfere with fundamental cellular processes that are hijacked by prion propagation.[7][8]
Modulation of the Unfolded Protein Response (UPR)
A primary driver of neurotoxicity in prion disease is the chronic activation of the Unfolded Protein Response (UPR), a cellular stress pathway triggered by the accumulation of misfolded proteins in the endoplasmic reticulum.[3]
-
PrPSc Accumulation and PERK Activation: The buildup of pathogenic PrPSc activates the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.[9]
-
eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α).[10]
-
Translational Repression: Phosphorylated eIF2α (eIF2α-P) acts as a potent inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global shutdown of protein synthesis.[10]
-
Neurodegeneration: While transient translational repression is a protective mechanism, its sustained activation during prion disease leads to a critical depletion of essential synaptic proteins, resulting in synaptic failure, neuronal loss, and neurodegeneration.[3][11]
Guanabenz is believed to exert its neuroprotective effect by intervening in this pathway, helping to restore vital protein synthesis. It selectively inhibits the stress-induced dephosphorylation of eIF2α, a complex process that ultimately allows for a more controlled and sustained adaptive response, preventing the catastrophic collapse of protein synthesis.
Inhibition of Ribosomal Protein Folding Activity
A secondary proposed mechanism for guanabenz's antiprion effect is its inhibition of the Protein Folding Activity of the Ribosome (PFAR). The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic ability to refold denatured proteins, a function attributed to domain V of the large ribosomal RNA.[12] It has been suggested that this PFAR activity may be involved in the de novo formation and propagation of prions.[12][13] Guanabenz and its derivatives have been shown to inhibit PFAR, which may contribute to their ability to reduce the propagation of PrPSc.[8]
Quantitative Efficacy Data
The antiprion activity of guanabenz acetate (B1210297) (GA) has been quantified in both cellular and animal models of prion disease.
Table 1: In Vitro Efficacy of Guanabenz Acetate
| Compound | Cell Line | Prion Strain | Efficacy Measurement | Result | Citation |
| Guanabenz Acetate | MovS6 | Ovine Scrapie (127S) | PrPSc Clearance | Efficient clearance observed | [5][7] |
| Guanabenz Acetate | MovS6 | Ovine Scrapie (127S) | Effect on PrPC | No change in steady-state levels | [7] |
Table 2: In Vivo Efficacy of Guanabenz Acetate
| Animal Model | Prion Strain | Treatment Dose & Route | Treatment Schedule | Outcome | Citation |
| Tg338 Mice | Ovine Scrapie (127S) | 20 mg/kg (i.p.) | Daily from 70 days post-inoculation | Significant increase in survival time | [5][14] |
| Tg338 Mice | Ovine Scrapie (127S) | 20 mg/kg (i.p.) | N/A | Non-toxic at this dose | [14] |
Detailed Experimental Protocols
The following sections describe the methodologies employed to evaluate the antiprion activity of guanabenz.
Protocol: Cell-Based PrPSc Clearance Assay
This assay measures the ability of a compound to clear pre-existing PrPSc from a chronically infected cell line.
-
Cell Culture: Murine MovS6 cells, which are highly susceptible to the 127S ovine scrapie strain, are cultured in standard growth medium.
-
Treatment: Chronically infected MovS6 cells are seeded and treated with varying concentrations of guanabenz acetate. Treatment is typically maintained for six days.
-
Cell Lysis: After the treatment period, cells are washed and lysed to release cellular proteins.
-
Proteinase K (PK) Digestion: Cell lysates are treated with Proteinase K to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core intact.
-
Western Blot Analysis: The digested lysates are analyzed by SDS-PAGE and Western blotting, using an anti-PrP antibody to detect the remaining PrPSc. A reduction in the PrPSc signal compared to untreated controls indicates compound activity.
References
- 1. An in vivo Caenorhabditis elegans model for therapeutic research in human prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New implications for prion diseases therapy and prophylaxis [frontiersin.org]
- 3. Sustained translational repression by eIF2α-P mediates prion neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is Our Current Understanding of PrPSc-Associated Neurotoxicity and Its Molecular Underpinnings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-translational modifications in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiprion drugs 6-aminophenanthridine and guanabenz reduce PABPN1 toxicity and aggregation in oculopharyngeal muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions | PLOS One [journals.plos.org]
Chloroguanabenz Acetate and its Analogs in Huntington's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct research on "chloroguanabenz acetate" in the context of Huntington's disease (HD) is not prominent in existing literature, significant preclinical investigation has focused on its parent compound, guanabenz (B1672423), and its derivatives. Guanabenz, an FDA-approved α2-adrenergic agonist, has demonstrated neuroprotective effects in various models of neurodegenerative diseases through its "off-target" modulation of cellular stress responses.[1][2] This technical guide will synthesize the available data on guanabenz and its analogs, particularly in relation to their mechanism of action on the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR), pathways increasingly implicated in the pathology of Huntington's disease.[3][4] This document will provide an in-depth overview of the quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to inform further research and drug development efforts in this area.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a pivotal study on a guanabenz analog, PromISR-6, in a cellular model of Huntington's Disease.[1][5]
| Experimental Model | Compound | Concentration | Endpoint Measured | Result | Reference |
| STHdhQ111/Q111 cells (murine striatal cell line expressing mutant Huntingtin) | PromISR-6 | 10 µM | Mutant Huntingtin (mHtt) aggregates | ~50% reduction in intracellular mHtt aggregates | [1] |
| STHdhQ111/Q111 cells | PromISR-6 | 10 µM | Cell viability (in the presence of a stressor) | Significant increase in cell survival compared to vehicle | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | PromISR-6 | 10 µM | eIF2α phosphorylation | Sustained phosphorylation of eIF2α | [1] |
| STHdhQ111/Q111 cells | PromISR-6 | 10 µM | Global protein synthesis | Significant reduction in protein synthesis | [1] |
Signaling Pathways and Mechanism of Action
Guanabenz and its analogs exert their neuroprotective effects by modulating the Integrated Stress Response (ISR), a key cellular pathway that responds to various stressors, including the accumulation of misfolded proteins, a hallmark of Huntington's disease.[1][4] The primary mechanism involves the inhibition of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of the protein phosphatase 1 (PP1) complex.[6][7][8] This inhibition leads to the sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
Phosphorylated eIF2α has two main consequences:
-
Global Attenuation of Protein Synthesis: This reduces the overall load of newly synthesized proteins, including the mutant Huntingtin protein (mHtt), thereby alleviating proteotoxic stress.[1]
-
Preferential Translation of Specific mRNAs: This includes the activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in stress resistance, autophagy, and apoptosis.[6][7]
The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Mechanism of action of Guanabenz on the Integrated Stress Response.
Caption: General experimental workflow for testing Guanabenz analogs in cellular HD models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on guanabenz analogs in Huntington's disease models.[1]
Cell Culture and Treatment
-
Cell Line: Murine striatal cell lines, STHdhQ7/Q7 (wild-type) and STHdhQ111/Q111 (mutant), are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. They are cultured at 33°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental assays, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing the test compound (e.g., PromISR-6) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all conditions.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-eIF2α, total eIF2α, ATF4, Huntingtin (mHtt), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Filter Retardation Assay for Mutant Huntingtin Aggregates
-
Lysate Preparation: Cells are lysed in a buffer containing 2% SDS.
-
Filtration: The lysates are filtered through a cellulose (B213188) acetate (B1210297) membrane (e.g., 0.2 µm pore size) using a dot-blot apparatus.
-
Immunodetection: The membrane is washed, blocked, and then probed with a primary antibody specific for the Huntingtin protein. Following incubation with an HRP-conjugated secondary antibody, the aggregated protein retained on the filter is visualized by chemiluminescence.
Cell Viability Assay (MTT Assay)
-
Procedure: Following treatment with the compound, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
The existing body of research strongly suggests that modulating the Integrated Stress Response through the inhibition of GADD34 is a viable therapeutic strategy for mitigating the cellular pathology of Huntington's disease. While "this compound" itself is not the subject of these studies, its parent compound, guanabenz, and newly developed analogs like PromISR-6 have shown promise in preclinical models. The data indicate that these compounds can reduce the burden of mutant Huntingtin aggregates and enhance cell survival. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this promising class of compounds for the treatment of Huntington's disease. Future studies should focus on in vivo efficacy and safety in animal models of HD to translate these preclinical findings toward clinical application.
References
- 1. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 3. ER stress-induced eIF2-alpha phosphorylation underlies sensitivity of striatal neurons to pathogenic huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unfolded protein response and its potential role in Huntington's disease elucidated by a systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease. [scholars.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroguanabenz Acetate: A Technical Guide to its Function as an Alpha-2 Adrenergic Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of chloroguanabenz acetate (B1210297), focusing on its pharmacological profile as an alpha-2 (α2) adrenergic receptor agonist. Guanabenz (B1672423), the active moiety of the acetate salt, demonstrates selective agonism at α2-adrenergic receptors, which are critical G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release and physiological processes such as blood pressure. This document summarizes the binding affinity and functional potency of guanabenz at human α2-adrenergic receptor subtypes (α2A, α2B, α2C), details the experimental protocols for key pharmacological assays, and illustrates the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of adrenergic signaling and the development of novel therapeutics targeting these receptors.
Introduction
Chloroguanabenz acetate, the acetate salt of guanabenz (2-[(2,6-dichlorophenyl)methylidene]hydrazinecarboximidamide), is a centrally acting antihypertensive agent. Its therapeutic effect is primarily mediated by its activity as an agonist at α2-adrenergic receptors within the brainstem. Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.
The α2-adrenergic receptors are a family of Gi/o-coupled GPCRs, comprising three main subtypes in humans: α2A, α2B, and α2C. These subtypes exhibit distinct tissue distributions and physiological roles. Understanding the affinity and functional efficacy of a ligand like guanabenz at each subtype is crucial for predicting its therapeutic effects and potential side-effect profile. This guide provides a detailed examination of these pharmacological characteristics.
Mechanism of Action and Signaling Pathway
As an α2-adrenergic agonist, guanabenz binds to and activates α2 receptors, which are canonically coupled to the inhibitory G-protein, Gi. This activation initiates a downstream signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a decrease in the release of norepinephrine (B1679862) from presynaptic nerve terminals, which underlies its sympatholytic effects.
Figure 1. Simplified signaling pathway of Chloroguanabenz via the α2-adrenergic receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of guanabenz for the human α2-adrenergic receptor subtypes. Data has been compiled from various in vitro studies utilizing recombinant human receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.
Table 1: Binding Affinity of Guanabenz at Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Parameter | Value | Reference |
| α2A | pKi | 7.9 | [1] |
| Ki (nM) | 12.6 | Calculated | |
| α2B | pKi | N/A | |
| Ki (nM) | N/A | ||
| α2C | pKi | N/A | |
| Ki (nM) | N/A |
Table 2: Functional Potency and Efficacy of Guanabenz at Human α2-Adrenergic Receptor Subtypes
This data is derived from [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation (G-protein activation).
| Receptor Subtype | Parameter | Value | Reference |
| α2A | pEC50 | 8.25 | [2] |
| EC50 (nM) | 5.6 | Calculated | |
| Intrinsic Activity (vs. NE) | 0.38 | [2] | |
| α2B | pEC50 | 7.01 | [2] |
| EC50 (nM) | 97.7 | Calculated | |
| Intrinsic Activity (vs. NE) | 0.71 | [2] | |
| α2C | pEC50 | ~5 | [2] |
| EC50 (nM) | ~10,000 | Calculated | |
| Intrinsic Activity (vs. NE) | 0 | [2] |
Note: pEC50 was converted to EC50 using the formula EC50 = 10^(-pEC50) * 10^9. Intrinsic activity is relative to norepinephrine (NE), which is defined as 1.0. An intrinsic activity of 0 indicates no agonist activity was detected in this assay.
Detailed Experimental Protocols
The characterization of chloroguanabenz relies on standardized in vitro pharmacological assays. Below are detailed methodologies for three key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (guanabenz) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of guanabenz for α2-adrenergic receptor subtypes.
-
Materials:
-
Cell Membranes: From CHO or HEK293 cells stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: [³H]Yohimbine or [³H]Rauwolscine (α2-antagonists).
-
Test Compound: this compound.
-
Non-specific determinant: Phentolamine (10 µM) or another high-concentration unlabeled α-adrenergic ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
-
-
Procedure:
-
Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membrane preparation (e.g., 20-50 µg protein/well).
-
A fixed concentration of radioligand (typically at or near its Kd value, e.g., 1-5 nM [³H]Yohimbine).
-
Increasing concentrations of chloroguanabenz (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) wells, add the non-specific determinant instead of chloroguanabenz.
-
For total binding wells, add assay buffer instead of chloroguanabenz.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine to reduce non-specific binding). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of chloroguanabenz to generate a competition curve.
-
Determine the IC50 value (the concentration of guanabenz that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Figure 2. Experimental workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of guanabenz for activating Gi-protein coupling to α2-adrenergic receptors.
-
Materials:
-
Cell Membranes: From cells expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Assay Setup: Pre-incubate cell membranes (2-10 µg) with GDP (e.g., 10-30 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.
-
Reaction Initiation: In a 96-well plate, combine the membrane/GDP mix with increasing concentrations of chloroguanabenz.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound (stimulated binding) against the log concentration of guanabenz. Use non-linear regression to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation).
-
cAMP Accumulation Inhibition Assay
This assay measures the functional downstream consequence of Gi-protein activation: the inhibition of cAMP production.
-
Objective: To measure the ability of guanabenz to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
-
Materials:
-
Whole Cells: CHO or HEK293 cells expressing the receptor of interest.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Agonist Treatment: Add varying concentrations of chloroguanabenz to the cells, followed immediately by a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate cAMP production.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of guanabenz. The resulting inhibitory curve is used to calculate the IC50 value, which in this functional context represents the agonist's potency (EC50) for inhibiting adenylyl cyclase.
-
Conclusion
This compound acts as a potent agonist at the human α2A-adrenergic receptor and a moderately potent agonist at the α2B subtype, with no functional agonist activity detected at the α2C subtype in [³⁵S]GTPγS binding assays. This pharmacological profile, characterized by its ability to activate the Gi signaling pathway and inhibit adenylyl cyclase, is consistent with its clinical use as a centrally acting antihypertensive agent. The detailed protocols and quantitative data provided in this guide offer a foundational resource for further research into the pharmacology of guanabenz and for the development of new, more selective α2-adrenergic receptor modulators. The provided workflows and signaling diagrams serve as visual aids to facilitate a deeper understanding of its mechanism and experimental characterization.
References
An In-depth Technical Guide to the Discovery and History of Guanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz (B1672423) acetate (B1210297), an orally active central alpha-2 adrenergic agonist, has a significant history in the management of hypertension. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and key experimental data. The document details the pharmacological basis of its antihypertensive effects, including its interaction with alpha-2 adrenergic receptors and the subsequent downstream signaling pathways. Quantitative data on its binding affinities, pharmacokinetics, and clinical efficacy are summarized in structured tables. Furthermore, this guide outlines the methodologies for pivotal experiments and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
Guanabenz acetate, originally developed under the code WY-8678, emerged as a new antihypertensive agent in the 1970s. Its development can be traced back to research focused on centrally acting antihypertensive compounds. The earliest clinical trials date back to 1973, with more extensive studies on its efficacy and safety being published throughout the mid to late 1970s. These early investigations established its role as a potent medication for mild to moderately severe essential hypertension.
The foundational patent for Guanabenz appears to be British Patent 1,019,120, granted in 1966, which laid the groundwork for its chemical synthesis and initial exploration as a therapeutic agent. Guanabenz acetate received FDA approval in 1982, solidifying its place in the therapeutic arsenal (B13267) against hypertension. In addition to its primary indication, subsequent research has explored its potential in other areas, including as an antiprion agent and for the treatment of certain neurodegenerative diseases, highlighting its continued relevance in pharmacological research.
Chemical Synthesis
General Synthetic Scheme:
A plausible synthetic route, based on general chemical principles for this class of compounds, is as follows:
-
Formation of Aminoguanidine (B1677879): Aminoguanidine can be prepared from calcium cyanamide (B42294) via reaction with hydrazine.
-
Condensation Reaction: 2,6-dichlorobenzaldehyde (B137635) is reacted with aminoguanidine hydrochloride or bicarbonate in a suitable solvent, such as ethanol. The reaction is typically carried out under reflux.
-
Formation of the Acetate Salt: The resulting Guanabenz free base is then treated with acetic acid to form the more stable and water-soluble acetate salt.
Further details would be contingent on the specific procedures outlined in the original patent and early medicinal chemistry publications.
Mechanism of Action
Guanabenz acetate exerts its antihypertensive effect primarily through its agonist activity at central alpha-2 adrenergic receptors.[1] This mechanism is initiated by the binding of Guanabenz to these receptors in the brainstem, which are coupled to inhibitory G-proteins (Gi).
Signaling Pathway
The activation of the alpha-2 adrenergic receptor by Guanabenz initiates a downstream signaling cascade that results in a reduction of sympathetic outflow from the central nervous system.[1]
The key steps in this pathway are:
-
Receptor Binding: Guanabenz binds to and activates the alpha-2 adrenergic receptor.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Decreased Neuronal Firing: The reduction in cAMP levels ultimately leads to a decrease in the firing rate of presynaptic noradrenergic neurons in the brainstem.
-
Reduced Sympathetic Outflow: This central sympathoinhibitory effect results in decreased release of norepinephrine (B1679862) at peripheral nerve endings in the heart, kidneys, and blood vessels.
-
Antihypertensive Effect: The reduction in sympathetic tone leads to vasodilation, a decrease in heart rate, and a subsequent lowering of blood pressure.
Quantitative Data
The pharmacological profile of Guanabenz acetate has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Properties of Guanabenz Acetate
| Parameter | Value | Species | Reference |
| Oral Absorption | ~75% | Human | [2] |
| Protein Binding | 90% | Human | [2] |
| Half-life (t½) | ~6 hours | Human | [2] |
| Time to Peak Plasma Concentration | 2-5 hours | Human | [2] |
| Metabolism | Hepatic | Human | [2] |
| Excretion | Primarily Renal | Human | [2] |
Table 2: Receptor Binding and Functional Potency of Guanabenz
| Parameter | Receptor/Assay | Value | Species/Tissue | Reference |
| IC50 | α2-Adrenoceptor | 8.6 x 10⁻⁸ M | Human Platelets | |
| pEC50 | α2A-Adrenergic Receptor | 8.25 | Recombinant | |
| pEC50 | α2B-Adrenergic Receptor | 7.01 | Recombinant | |
| pEC50 | α2C-Adrenergic Receptor | ~5 | Recombinant | |
| Intrinsic Activity (vs. Norepinephrine) | α2A-Adrenergic Receptor | 0.38 | Recombinant | |
| Intrinsic Activity (vs. Norepinephrine) | α2B-Adrenergic Receptor | 0.71 | Recombinant | |
| Intrinsic Activity (vs. Norepinephrine) | α2C-Adrenergic Receptor | 0 | Recombinant | |
| Dissociation Constant (Kd) | β-Adrenoceptor | 3.8 µM | Turkey Erythrocytes | [3] |
| EC50 (Platelet Aggregation Inhibition) | Epinephrine-induced | >100 µM (in vitro) | Human Platelets | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize Guanabenz acetate.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity
This protocol outlines a general method for determining the binding affinity of Guanabenz for alpha-2 adrenergic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-yohimbine, an alpha-2 antagonist), and varying concentrations of Guanabenz acetate.
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Guanabenz that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Measurement of Sympathetic Nerve Activity
This protocol describes a general approach for the direct measurement of sympathetic nerve activity in an anesthetized animal model to assess the central sympathoinhibitory effects of Guanabenz.[5]
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., a Sprague-Dawley rat). Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Nerve Isolation: Through a retroperitoneal incision, isolate a renal sympathetic nerve bundle.
-
Electrode Placement: Place a bipolar silver wire electrode under the nerve bundle and insulate the nerve and electrode with a silicone gel.
-
Signal Recording: Amplify and filter the nerve signal. Record the raw nerve activity, and also rectify and integrate the signal to quantify the overall activity. Simultaneously record arterial blood pressure and heart rate.
-
Baseline Measurement: After a stabilization period, record baseline sympathetic nerve activity (SNA) and cardiovascular parameters.
-
Drug Administration: Administer Guanabenz acetate intravenously.
-
Post-Drug Measurement: Continue to record SNA and cardiovascular parameters to determine the effect of the drug.
-
Data Analysis: Analyze the changes in SNA (e.g., percentage decrease from baseline) and correlate them with the changes in blood pressure and heart rate.
Conclusion
Guanabenz acetate is a historically significant antihypertensive agent with a well-defined mechanism of action centered on its agonist activity at central alpha-2 adrenergic receptors. Its discovery and development in the 1970s provided a valuable therapeutic option for the management of hypertension. The quantitative data on its pharmacokinetics and receptor interactions, along with the detailed experimental protocols, offer a solid foundation for further research and understanding of its pharmacological properties. The ongoing exploration of its potential in other therapeutic areas underscores the enduring importance of this compound in medicinal chemistry and pharmacology. This technical guide serves as a comprehensive resource for professionals seeking a detailed understanding of the discovery and history of Guanabenz acetate.
References
- 1. How to assess sympathetic nervous system activity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7074834B2 - Long acting, reversible veterinary sedative and analgesic and method of use - Google Patents [patents.google.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Studies on the centrally mediated hypotensive activity of guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroguanabenz acetate CAS number and chemical data
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
Chloroguanabenz acetate (B1210297), a derivative of the α2-adrenergic receptor agonist guanabenz, is a chemical compound of significant interest in neurodegenerative disease research. Its potential as an antiprion agent and an inhibitor of protein aggregation has positioned it as a valuable tool for investigating therapeutic strategies for conditions such as Huntington's disease.
CAS Number: 23113-55-5
Chemical Name: (E)-2-(2,3,6-trichlorobenzylidene)hydrazine-1-carboximidamide acetate
This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and signaling pathways associated with Chloroguanabenz acetate.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₃N₄ ⋅ C₂H₄O₂ | [1] |
| Molecular Weight | 325.58 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO and ethanol (B145695) | [1] |
| Purity | ≥95% (by NMR) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of 2,3,6-trichlorobenzaldehyde (B1582093) with aminoguanidine (B1677879) bicarbonate, followed by salt formation with acetic acid.
Materials:
-
2,3,6-trichlorobenzaldehyde
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: Dissolve aminoguanidine bicarbonate in water and carefully add concentrated hydrochloric acid in a 1:1 molar ratio. Stir the mixture until the effervescence ceases. The resulting solution contains aminoguanidine hydrochloride.
-
Condensation Reaction: In a reaction flask, dissolve 2,3,6-trichlorobenzaldehyde in ethanol. To this solution, add an equimolar amount of the prepared aminoguanidine hydrochloride solution.
-
Reaction Monitoring: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable base, such as sodium hydroxide, to precipitate the free base of chloroguanabenz.
-
Purification of the Free Base: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Acetate Salt Formation: Dissolve the purified chloroguanabenz free base in a minimal amount of warm ethanol. Add a slight molar excess of glacial acetic acid to the solution.
-
Crystallization and Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the precipitated this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification
Purification of the synthesized this compound is critical to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum volume of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Analytical Methods
Accurate and precise analytical methods are essential for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound, based on methods used for the related compound guanabenz.[3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV detector at a suitable wavelength (e.g., 210-254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trichlorophenyl ring, the imine proton, the protons of the guanidine (B92328) group, and the methyl protons of the acetate counter-ion.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the imine carbon, the guanidinium (B1211019) carbon, and the carbonyl and methyl carbons of the acetate.[5]
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate the Integrated Stress Response (ISR). The ISR is a central signaling network that cells activate in response to various stress conditions to restore homeostasis. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).
Guanabenz, and by extension its derivative Chloroguanabenz, has been shown to enhance the phosphorylation of eIF2α. This action is believed to be independent of its α2-adrenergic receptor agonism.[6][7] The sustained phosphorylation of eIF2α leads to a global reduction in protein synthesis, which can be beneficial in diseases characterized by the accumulation of misfolded proteins.
The antiprion activity of this compound is linked to its ability to interfere with the conversion of the normal cellular prion protein (PrPᶜ) to its misfolded, pathogenic isoform (PrPˢᶜ). While the precise mechanism is still under investigation, it is hypothesized that by modulating cellular stress responses, this compound creates an environment that is less conducive to prion propagation.
Integrated Stress Response (ISR) Pathway
The following diagram illustrates the key components of the Integrated Stress Response and the putative point of intervention for Guanabenz and its derivatives.
Caption: Integrated Stress Response pathway and the inhibitory action of Guanabenz.
Experimental Workflow for Antiprion Activity Assay
A common method to assess the antiprion activity of a compound is through a cell-based assay using prion-infected neuronal cells.
Caption: Workflow for assessing the antiprion activity of this compound.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Guanabenz on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN107179369B - Method for detecting guanfacine hydrochloride related substances by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling [scholarworks.indianapolis.iu.edu]
An In-depth Technical Guide on the Potential Therapeutic Applications of Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), an orally bioavailable acetate salt of guanabenz (B1672423), has a well-established history as a centrally-acting alpha-2 adrenergic receptor agonist for the treatment of hypertension.[1][2][3] Recent research, however, has unveiled a spectrum of novel therapeutic possibilities for this compound, extending far beyond its original indication. This technical guide provides a comprehensive overview of the emerging applications of Chloroguanabenz acetate, with a focus on its potential in oncology, neurodegenerative disorders, and infectious diseases. We delve into its multifaceted mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
This compound's classical antihypertensive effect is mediated by its agonistic activity on alpha-2 adrenergic receptors in the brainstem. This stimulation leads to a reduction in sympathetic outflow, resulting in decreased peripheral resistance and a subsequent lowering of blood pressure.[2] However, its repurposed therapeutic potential stems from a distinct and more intricate mechanism: the modulation of the Unfolded Protein Response (UPR).
Specifically, this compound has been shown to suppress endoplasmic reticulum (ER) stress by inhibiting the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] This action effectively enhances the phosphorylation of eIF2α, a critical node in the integrated stress response. The sustained phosphorylation of eIF2α leads to the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), while globally attenuating protein synthesis. This modulation of the UPR has profound downstream effects on various cellular processes, including cell survival, apoptosis, and proliferation, underpinning its therapeutic potential in a range of diseases.
Potential Therapeutic Application in Triple-Negative Breast Cancer (TNBC)
Recent studies have highlighted the promise of this compound in the treatment of triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype of breast cancer.
Mechanism of Action in TNBC
The anticancer activity of this compound in TNBC is linked to its ability to modulate the UPR. The sustained phosphorylation of eIF2α leads to the downregulation of Rac1 signaling.[1][4] Rac1, a member of the Rho family of small GTPases, is a key regulator of cancer cell proliferation, survival, motility, and invasion. By inhibiting the Rac1 pathway, this compound can effectively impede tumor progression and metastasis.[1]
Quantitative Data from Preclinical Studies
A pivotal study on the repurposing of Guanabenz acetate (GA) for TNBC, particularly when encapsulated in long-circulating nanopolymersomes (GA-loaded PS), has provided valuable quantitative data.
| Cell Line | Drug Formulation | IC50 | Reference |
| MDA-MB-231 (TNBC) | GA-loaded PS | Significantly lower than free GA | [1][4] |
| MCF-7 | GA-loaded PS | Significantly lower than free GA | [1][4] |
| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |
| TNBC-xenograft model in mice | GA-loaded PS | Reduction in tumor size and weight | Significant decrease compared to free GA | [1][4] |
| In vitro migration assay (MDA-MB-231) | GA-loaded PS (60 µM) | Reduction in cancer cell migration | 60.5% reduction | [1][4] |
| In vitro migration assay (MCF-7) | GA-loaded PS (60 µM) | Reduction in cancer cell migration | 78.1% reduction | [1][4] |
Signaling Pathway
Neuroprotective Applications
This compound has demonstrated significant neuroprotective potential in preclinical models of various neurodegenerative diseases, including Huntington's disease, prion diseases, and amyotrophic lateral sclerosis (ALS).
Mechanism of Neuroprotection
The neuroprotective effects of this compound are primarily attributed to its ability to mitigate cellular stress by enhancing eIF2α phosphorylation. This mechanism is particularly relevant in neurodegenerative disorders characterized by protein misfolding and aggregation. By transiently reducing global protein synthesis, the cell can redirect resources to manage the accumulation of toxic protein aggregates. Furthermore, the selective translation of ATF4 can induce the expression of chaperones and other stress-response genes that aid in protein folding and degradation.
Quantitative Data from Preclinical Studies
While specific quantitative data for this compound in Huntington's disease models were not available in the reviewed literature, its activity as an antiprion agent and inhibitor of protein aggregation has been documented.
| Disease Model | Observation | Reference |
| Cellular model of Huntington's Disease (HD) | Specifically reduces the accumulation of a pathogenic fragment of Huntingtin. | |
| Yeast and mammalian prions | Active in vivo against prions. |
Signaling Pathway
Anti-Biofilm Activity
This compound has been identified as a potent inhibitor of biofilm formation in pathogenic bacteria, such as Escherichia coli. This discovery opens up new avenues for its use in combating chronic and antibiotic-resistant infections.
Mechanism of Anti-Biofilm Action
The precise mechanism by which this compound inhibits biofilm formation is still under investigation. However, studies have shown that it can inhibit the production of key components of the biofilm matrix, such as cellulose (B213188) and curli amyloid protein.
Quantitative Data from Preclinical Studies
Quantitative data on the anti-biofilm activity of this compound is an active area of research.
Other Potential Applications
-
Bone Metastasis: Clinical trials are investigating the potential of Guanabenz to reduce bone turnover in cancer patients with bone metastasis.[5]
-
Metabolic Disorders: Preclinical studies in diet-induced obese rats have shown that Guanabenz can reduce body weight and ameliorate some metabolic disturbances.
Experimental Protocols
Western Blot for Phosphorylated eIF2α
This protocol is a representative method for assessing the phosphorylation status of eIF2α following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., 3T3 fibroblasts, MDA-MB-231) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 5-10 µM) or vehicle control for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Rac1 Activation Pulldown Assay
This protocol outlines a general procedure to measure the activation of Rac1.
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse cells in a buffer appropriate for GTPase activation assays.
-
Protein Quantification: Determine protein concentration.
-
Pulldown: Incubate 500-1000 µg of protein lysate with a GST-fusion protein of the p21-binding domain (PBD) of PAK1 (which specifically binds to GTP-bound Rac1) coupled to glutathione-agarose beads for 1 hour at 4°C.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution and Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze by western blotting using an anti-Rac1 antibody.
E. coli Biofilm Inhibition Assay (Crystal Violet Method)
This is a standard method to quantify biofilm formation.
-
Bacterial Culture: Grow E. coli overnight in LB broth.
-
Inoculation: Dilute the overnight culture 1:100 in fresh media and add 100 µL to the wells of a 96-well microtiter plate. Include wells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic bacteria and wash the wells with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-595 nm using a plate reader.
Relationship to the cGAS-STING Pathway
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While some literature suggests a potential link between this compound and this pathway, the direct mechanism of interaction remains to be fully elucidated. Further research is required to determine if and how this compound modulates cGAS-STING signaling and what therapeutic implications this may have.
Conclusion and Future Directions
This compound is a compelling example of drug repurposing, with its therapeutic potential now extending into oncology, neurodegeneration, and infectious diseases. Its well-characterized safety profile as an antihypertensive agent provides a solid foundation for its exploration in these new indications. The core mechanism, centered on the modulation of the unfolded protein response via eIF2α phosphorylation, offers a unique therapeutic strategy for a variety of pathologies.
Future research should focus on several key areas:
-
Elucidation of Precise IC50 Values: Determining the specific IC50 values of free this compound in a broader range of cancer cell lines is crucial for a more complete understanding of its anticancer potency.
-
In-depth In Vivo Studies: Comprehensive in vivo studies are needed to establish optimal dosing, efficacy, and potential long-term effects in various disease models, particularly for TNBC and neurodegenerative disorders.
-
Mechanism of Action in Biofilm Inhibition: A deeper understanding of the molecular targets of this compound in bacteria is necessary to fully exploit its anti-biofilm properties.
-
Interaction with the cGAS-STING Pathway: Investigating the potential interplay between this compound and the cGAS-STING pathway could reveal novel immunomodulatory functions and expand its therapeutic applications.
The continued investigation of this compound holds significant promise for the development of novel therapies for some of the most challenging diseases of our time.
References
- 1. Repurposing of Guanabenz acetate by encapsulation into long-circulating nanopolymersomes for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of small-molecule guanabenz acetate attenuates fatty liver and hyperglycemia associated with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Chloroguanabenz acetate and unfolded protein response
An In-depth Technical Guide to Chloroguanabenz Acetate (B1210297) and the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR's primary role is to restore proteostasis, but its chronic activation can lead to apoptosis. Consequently, modulating the UPR has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. Chloroguanabenz acetate, an α2-adrenergic agonist, has been identified as a modulator of the UPR. It is proposed to prolong the adaptive effects of the UPR by inhibiting the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). This guide provides a comprehensive overview of the UPR, the controversial mechanism of action of chloroguanabenz, quantitative data from key studies, and detailed experimental protocols for investigating its effects.
The Unfolded Protein Response (UPR): A Core Signaling Network
ER stress triggers the activation of three primary transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). These sensors initiate signaling cascades aimed at reducing the protein load and enhancing the protein-folding capacity of the ER.[1][2][3]
-
The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α at Serine 51. This phosphorylation attenuates global protein synthesis, thereby reducing the influx of new proteins into the ER.[3] Paradoxically, it also promotes the selective translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).[4][5]
-
The IRE1 Pathway: Activated IRE1α possesses both kinase and RNase activity. Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
The ATF6 Pathway: Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating ER chaperones like GRP78/BiP.
This compound: Mechanism of Action
The GADD34-PP1c Holoenzyme: A Key UPR Regulator
The phosphorylation of eIF2α is a transient, adaptive response. Its timely dephosphorylation is crucial for cell recovery and survival. This process is primarily mediated by a phosphatase holoenzyme composed of a catalytic subunit, Protein Phosphatase 1 (PP1c), and a stress-inducible regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34, also known as PPP1R15A).[6] GADD34 is transcriptionally upregulated by ATF4, forming a negative feedback loop.[6] It acts as a scaffold, recruiting PP1c and specifically targeting the complex to phosphorylated eIF2α, thereby restoring global protein synthesis.[7][8]
Proposed Mechanism: Inhibition of eIF2α Dephosphorylation
The primary proposed mechanism for chloroguanabenz's cytoprotective effect is the selective inhibition of the GADD34-PP1c complex.[9][10] By binding to GADD34, chloroguanabenz is thought to disrupt its association with PP1c, thereby preventing the dephosphorylation of eIF2α.[9][11] This action prolongs the state of translational attenuation, giving the cell more time to resolve the protein-folding defect while selectively translating key adaptive proteins. This sustained signaling of the PERK pathway is believed to protect cells from ER stress-induced apoptosis.[12]
Mechanistic Controversy and Alternative Theories
The direct inhibition of the GADD34-PP1c complex by chloroguanabenz and its derivative, Sephin1, is a subject of debate. Some studies have reported that these compounds are inert in in vitro enzymatic assays and do not prevent the association of GADD34 and PP1c.[13] These findings challenge the primary proposed mechanism and suggest that chloroguanabenz may exert its protective effects through other pathways.
Alternative proposed mechanisms include:
-
Attenuation of the IRE1 Branch: Sephin1 has been observed to attenuate the IRE1 branch of the UPR, a finding noted in both wildtype and GADD34-deleted cells.[13]
-
Inhibition of PP2A: More recent evidence suggests Sephin1 may inhibit the formation of the PP2A holoenzyme, which in turn leads to increased phosphorylation of AMPK and subsequent degradation of the pro-apoptotic factor CHOP.[14]
-
GADD34-Independent Pathways: Guanabenz has been shown to inhibit TLR9 signaling in a manner independent of its effects on GADD34 and eIF2α dephosphorylation.[15]
Quantitative Data Presentation
Direct kinetic data such as IC50 or Kᵢ values for chloroguanabenz's inhibition of the GADD34-PP1c complex are not consistently reported, reflecting the controversy surrounding its direct molecular target. The following table summarizes effective concentrations used in various cell-based assays to achieve cytoprotection against ER stress.
| Compound | Assay Type | Cell Line / Model | Inducer of ER Stress | Effective Concentration(s) | Observed Effect | Reference(s) |
| Guanabenz | Cytoprotection | Neonatal Rat Cardiac Myocytes | Tunicamycin, H₂O₂, Doxorubicin | 1 - 30 µM | Antagonized inducer-mediated cell death in a concentration-dependent manner. | [9],[10] |
| Guanabenz | Apoptosis Assay | INS-1E (Pancreatic β-cells) | Free Fatty Acids (Palmitate) | 2 µM, 50 µM | Potentiated FFA-induced cell death (Note: cell-type specific adverse effect). | [16] |
| Guanabenz | UPR Marker Modulation | Neonatal Rat Cardiac Myocytes | Tunicamycin | 10 µM | Prolonged eIF2α phosphorylation at 24h and 36h; reduced GRP78 and CHOP levels. | [9] |
| Sephin1 | Myelination Assay | Cultured Dorsal Root Ganglia (CMT-1B model) | Mutant MPZ Protein | 100 nM | Prevented myelination defects. | [11] |
| Sephin1 | In vivo treatment | SOD1mutant Mice (ALS model) | Mutant SOD1 Protein | 5 mg/kg (oral, daily) | Prevented motor deficits and motor neuron loss. | [11] |
Experimental Protocols
Investigating the effects of chloroguanabenz on the UPR involves a core set of molecular and cellular biology techniques.
Cell Viability and Cytoprotection Assay (MTT/WST-1)
This colorimetric assay measures cellular metabolic activity to determine cell viability after treatment with ER stress inducers and/or chloroguanabenz.[17][18][19]
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 30 µM) for 1-2 hours.
-
Add an ER stress inducer, such as Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM), to the wells. Include wells with inducer only, chloroguanabenz only, and untreated controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[19]
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Solubilization (MTT only): Carefully remove the medium and add 100-150 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Western Blotting for UPR Markers
This technique is used to quantify changes in the protein levels and phosphorylation status of key UPR markers like p-eIF2α, ATF4, and CHOP.[20][21]
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with chloroguanabenz and/or an ER stress inducer as described in the cytoprotection assay.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).[20]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-eIF2α (Ser51), anti-ATF4, anti-CHOP, and a loading control like β-actin) diluted in 5% BSA/TBST overnight at 4°C.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Co-Immunoprecipitation (Co-IP) of GADD34 and PP1c
Co-IP is used to determine if chloroguanabenz disrupts the interaction between GADD34 and PP1c in a cellular context.[22][23]
Protocol:
-
Cell Culture and Treatment: Grow cells in 10 cm dishes to ~90% confluency. Treat with an ER stress inducer (to ensure GADD34 expression) with or without chloroguanabenz for a specified time (e.g., 8-16 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40, and supplemented with protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge to pellet debris. Collect the supernatant.
-
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-GADD34 or anti-PP1c) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[22]
-
-
Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you pulled down with anti-GADD34, blot for PP1c, and vice versa). A reduction in the co-precipitated protein in chloroguanabenz-treated samples would support the disruption hypothesis.[22]
Conclusion and Future Directions
This compound is a valuable tool for studying the Unfolded Protein Response, particularly the PERK-eIF2α signaling axis. The prevailing, though debated, mechanism of action involves the inhibition of the GADD34-PP1c phosphatase complex, leading to prolonged eIF2α phosphorylation and a sustained adaptive response to ER stress.[9][10] However, researchers must remain cognizant of the conflicting evidence and the potential for alternative or off-target effects.[13][15]
Future research should focus on definitively elucidating the molecular target(s) of chloroguanabenz and its more selective derivatives like Sephin1. Advanced techniques such as thermal shift assays, surface plasmon resonance, and in vitro reconstituted phosphatase assays with purified components could help resolve the existing controversy. Furthermore, exploring its effects in different cell types is crucial, as its pro-survival or pro-death impact may be context-dependent.[16] A deeper understanding of its mechanism will be essential for the development of next-generation UPR modulators for therapeutic intervention in proteostasis-related diseases.
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), an orally bioavailable acetate salt form of guanabenz, is a centrally-acting alpha-2 adrenergic receptor agonist.[1] Initially developed as an antihypertensive agent, its multifaceted mechanism of action has garnered significant interest for its potential in a range of therapeutic areas. This document provides detailed experimental protocols and quantitative data related to the effects of Chloroguanabenz acetate on key cellular signaling pathways, including the endoplasmic reticulum (ER) stress response, Rac1 signaling, and biofilm formation. Additionally, protocols for investigating its influence on osteoblastogenesis are outlined.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Guanabenz Acetate, 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine | [2] |
| Molecular Formula | C₈H₈Cl₂N₄ · C₂H₄O₂ | [1] |
| Molecular Weight | 321.08 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMSO or ethanol. Stock solutions can be prepared up to 10mM in DMSO. | [2] |
| Storage | Store at -20°C. Stable for at least 2 years after receipt. After reconstitution, prepare aliquots and store at -20°C. | [2] |
Mechanism of Action and Signaling Pathways
This compound primarily functions as a central alpha-2 adrenergic agonist, which leads to a decrease in sympathetic outflow from the brain, resulting in reduced blood pressure.[1][3] Beyond its antihypertensive effects, this compound has been shown to modulate the integrated stress response by suppressing the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This action enhances the phosphorylation level of eIF2α, leading to a global reduction in protein synthesis and offering cytoprotective effects against ER stress.[1]
Furthermore, this modulation of eIF2α has downstream effects on other signaling pathways. It can lead to the downregulation of Rac1 signaling, a pathway crucial for tumor cell proliferation, survival, and motility.[1] Additionally, by influencing transcription factors like ATF4 and NFATc1, this compound can promote osteoblastogenesis and inhibit osteoclastogenesis, suggesting a role in bone metabolism.[1]
Experimental Protocols
Assessment of ER Stress and eIF2α Phosphorylation
This protocol is designed to evaluate the effect of this compound on the ER stress response by measuring the phosphorylation of eIF2α and the expression of downstream markers.
Materials:
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO or ethanol)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL) for the desired duration (e.g., 4-16 hours). Include appropriate vehicle controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated eIF2α to total eIF2α and other target proteins to the loading control.
-
References
Application Notes and Protocols for Chloroguanabenz Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297), also known as Guanabenz acetate, is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent. Recent research has unveiled its role as a modulator of the cellular stress response, specifically the Unfolded Protein Response (UPR). This has led to its investigation as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Chloroguanabenz acetate's primary mechanism of action involves the selective inhibition of the GADD34/PP1 (Growth Arrest and DNA Damage-inducible protein 34/Protein Phosphatase 1) complex. This inhibition leads to the sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the load of misfolded proteins in the endoplasmic reticulum (ER), while selectively promoting the translation of key stress response proteins like Activating Transcription Factor 4 (ATF4). This modulation of the UPR can ultimately lead to apoptosis and autophagy in cancer cells.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, the UPR signaling pathway, and apoptosis.
Data Presentation
Table 1: IC50 Values of this compound in Human Hepatocellular Carcinoma (HCC) Cell Lines after 72 hours of Treatment.
| Cell Line | IC50 (µM) |
| Hep3B | 30 |
| Huh7 | 50 |
| SNU423 | 100 |
| SNU449 | 100 |
| SNU475 | 100 |
| SNU398 | >100 |
Data sourced from a study by Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO.[3] To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., Hep3B, Huh7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.5-100 µM.[4] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
After the incubation, add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of Phosphorylated eIF2α
This protocol outlines the procedure for detecting the phosphorylation of eIF2α in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control for a specified time (e.g., 8 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a protein assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-eIF2α (Ser51) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 11.
-
Add ECL substrate and visualize the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total eIF2α.
Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases 3 and 7, key markers of apoptosis, in response to this compound treatment.
Materials:
-
Cells of interest
-
96-well, clear-bottom, black-walled plates
-
This compound stock solution (10 mM in DMSO)
-
Caspase-3/7 activity assay kit (containing a substrate like Ac-DEVD-pNA or a fluorometric substrate)
-
Lysis buffer (provided in the kit or a compatible one)
-
Plate reader (absorbance or fluorescence, depending on the kit)
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
At the end of the treatment period, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.
-
Prepare the caspase-3/7 substrate solution as directed by the kit protocol.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit's protocol.[6][7][8][9][10]
-
The increase in signal is proportional to the caspase-3/7 activity in the sample.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mpbio.com [mpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for In Vitro Assays of Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297), an alpha-2 adrenergic receptor agonist, has demonstrated potential beyond its original indication as an antihypertensive agent. Emerging research has highlighted its activity in modulating the Unfolded Protein Response (UPR), specifically by targeting the PERK pathway, and its role as a STING (Stimulator of Interferon Genes) pathway activator. These mechanisms suggest its potential as a therapeutic candidate in oncology and other diseases. This document provides detailed protocols for key in vitro assays to characterize the activity of chloroguanabenz acetate.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Potency of Guanabenz (B1672423) at Human Alpha-2 Adrenergic Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value |
| Alpha-2A | Functional Assay | pEC50 | 8.25 |
| Alpha-2B | Functional Assay | pEC50 | 7.01 |
| Alpha-2C | Functional Assay | pEC50 | ~5 |
Note: Data is for guanabenz, the active form of this compound.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | Data not available; shown to reduce cell viability | Not specified |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | Data not available; shown to reduce cell viability | Not specified |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Alpha-2 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
This compound
-
Cell membranes expressing alpha-2 adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Phentolamine or unlabeled Yohimbine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (to be determined empirically, typically 10-50 µg protein per well).
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10^-11 M to 10^-5 M).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding) or this compound dilution.
-
50 µL of radioligand diluted in assay buffer to a final concentration close to its Kd.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound as an agonist at alpha-2 adrenergic receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
This compound
-
Cells expressing the alpha-2 adrenergic receptor of interest (e.g., CHO-K1 or HEK293)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the this compound dilutions to the wells.
-
Add a fixed concentration of forskolin (an adenylate cyclase activator) to all wells except the basal control. The concentration of forskolin should be optimized to induce a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
STING Pathway Activation Assay
Objective: To assess the ability of this compound to activate the STING signaling pathway by measuring the phosphorylation of key downstream proteins.
Materials:
-
This compound
-
A suitable cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and corresponding total protein antibodies.
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
-
RT-qPCR reagents and primers for interferon-stimulated genes (e.g., IFNB1, CXCL10)
Procedure: A. Western Blotting:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., cGAMP).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
B. RT-qPCR:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target interferon-stimulated genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Application Notes and Protocols for Chloroguanabenz Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chloroguanabenz acetate (B1210297) dosage and administration for use in animal studies. The information is intended to guide researchers in designing and executing experiments involving this compound.
Chloroguanabenz acetate, an alpha-2 adrenergic agonist, has been investigated for various therapeutic applications beyond its original use as an antihypertensive agent. Its ability to modulate the unfolded protein response (UPR) by targeting the PERK pathway has opened new avenues for research in neurodegenerative diseases, cancer, and metabolic disorders.
Data Presentation: Quantitative Dosage Information
The following tables summarize reported dosages of this compound (guanabenz) used in various animal models. These values should serve as a starting point for dose-ranging studies to determine the optimal dose for specific experimental conditions.
Table 1: this compound Dosage in Rat Studies
| Animal Model | Administration Route | Dosage Range | Therapeutic Area/Study Focus | Reference |
| Spontaneously Hypertensive Rats | Intravenous (IV) | 10, 32, 100 µg/kg | Antihypertensive effects | [1] |
| Diet-Induced Obese Rats | Intraperitoneal (IP) | 2 or 5 mg/kg/day | Body weight and metabolic disturbances | [2] |
| Wistar Rats | Oral (in diet) | up to 9.5 mg/kg/day | Carcinogenicity study | [3] |
| Sprague-Dawley Rats | Oral (gavage) | Not specified | Central nervous system effects | |
| Pregnant Rats | Oral | 14 mg/kg | Fetal development | [3] |
Table 2: this compound Dosage in Mouse Studies
| Animal Model | Administration Route | Dosage Range | Therapeutic Area/Study Focus | Reference |
| BALB/c Mice | Intraperitoneal (IP) | 1-30 mg/kg | Central nervous system effects | |
| CD-1 Mice | Oral (in diet) | up to 11.5 mg/kg/day | Carcinogenicity study | [3] |
| Pregnant Mice | Oral | 3 to 6 times the maximum recommended human dose of 1 mg/kg | Skeletal abnormalities in fetus | [3] |
Table 3: this compound Dosage in Other Animal Models
| Animal Model | Administration Route | Dosage Range | Therapeutic Area/Study Focus | Reference |
| Horse | Intravenous (IV) | 0.2 mg/kg | Sedative and analgesic effects | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound for key experiments.
Protocol 1: Preparation of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Sterile graduated cylinder
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Calculate the required amount: Determine the total mass of this compound needed based on the number of animals, their average body weight, the desired dose (e.g., 5 mg/kg), and the administration volume (typically 5-10 mL/kg for rats).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Measure the required volume of the chosen vehicle.
-
Dissolution: Gradually add the weighed this compound powder to the vehicle in a sterile conical tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved or forms a homogenous suspension. Gentle warming may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Storage: Store the prepared solution at 2-8°C, protected from light. Prepare fresh solutions regularly, depending on stability data.
Protocol 2: Preparation and Administration of this compound by Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile 0.9% saline, Water for Injection)[1]
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
Procedure:
Solution Preparation:
-
Calculate the required amount: Determine the total mass of this compound needed based on the number of mice, their average body weight, the desired dose (e.g., 5 mg/kg/day), and the injection volume (typically up to 10 mL/kg for mice).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: In a sterile vial, dissolve the powder in the appropriate volume of sterile vehicle.
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Storage: Store the solution at 2-8°C and protect from light.
Injection Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[5]
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions post-injection.
Protocol 3: Preparation of this compound for Intravenous (IV) Injection in Rats
Materials:
-
This compound powder
-
Sterile vehicle suitable for intravenous administration (e.g., sterile 0.9% saline)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filter (0.22 µm)
-
Sterile syringes
-
Sterile needles (appropriate gauge for rat tail vein injection)
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and final volume. IV injections typically require smaller volumes and lower concentrations than other routes.
-
Aseptically weigh the compound and dissolve it in the sterile vehicle.
-
Vortex until fully dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Preparation:
-
Properly restrain the rat. Anesthesia may be required depending on institutional guidelines and the skill of the administrator.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein, and should be withdrawn.
-
-
Post-injection Care:
-
Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.
-
Monitor the animal for any adverse effects.
-
Mandatory Visualizations
Signaling Pathway of this compound in the Unfolded Protein Response
Caption: Chloroguanabenz inhibits GADD34, prolonging eIF2α phosphorylation and promoting cell survival.
Experimental Workflow for In Vivo Animal Study
Caption: A typical workflow for conducting an in vivo animal study with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. US7074834B2 - Long acting, reversible veterinary sedative and analgesic and method of use - Google Patents [patents.google.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Chloroguanabenz Acetate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297) is a chemical compound with known biological activities, including acting as an antiprion agent and an inhibitor of protein aggregation.[1][2] It is a derivative of guanabenz, which is recognized as a centrally acting alpha-2 adrenergic agonist.[3][4] This mechanism of action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased blood pressure.[3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide a detailed protocol for the preparation, storage, and handling of Chloroguanabenz acetate stock solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Synonyms | 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine; Hydrazinecarboximidamide, 2-[(2,3,6-trichlorophenyl)methylene]-; Guanabenz; Chlorine-Guanabenz | [1] |
| CAS Number | 23113-55-5 | [1] |
| Molecular Formula | C8H7Cl3N4 . C2H4O2 | [1] |
| Molecular Weight | 265.5 g/mol (free base) + 60.1 g/mol (acetic acid) | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO or ethanol | [1] |
| Purity | ≥95% (NMR) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Perform all weighing and handling of the powder in a chemical fume hood.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, calculate the mass of this compound needed. The full molecular weight including the acetate is 325.6 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 325.6 g/mol = 0.003256 g = 3.256 mg
-
-
Accurately weigh out 3.256 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Dispense the stock solution into smaller, sterile microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots).
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommendation | Stability |
| Short-Term Storage | +4°C | For immediate use or short-term storage. |
| Long-Term Storage | -20°C | Recommended for long-term preservation of the stock solution.[1] |
| Solid Compound | -20°C | The solid powder is stable for at least 2 years when stored at -20°C.[1] |
| Handling Advice | After reconstitution, prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles. | N/A |
Mechanism of Action: Signaling Pathway
This compound acts as a centrally acting alpha-2 adrenergic agonist.[3] This diagram illustrates its primary signaling pathway.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
References
Application Notes and Protocols for High-Throughput Screening with Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297), a derivative of the antihypertensive drug guanabenz (B1672423), has emerged as a molecule of interest in drug discovery due to its potential involvement in multiple cellular signaling pathways. This document provides detailed application notes and protocols for the utilization of chloroguanabenz acetate in high-throughput screening (HTS) campaigns. The protocols are designed to investigate its activity across three key pathways: the integrated stress response (specifically eIF2α dephosphorylation), Toll-like receptor 9 (TLR9) signaling, and the stimulator of interferon genes (STING) pathway.
These notes offer a framework for identifying and characterizing the bioactivity of this compound and similar small molecules, enabling researchers to explore its therapeutic potential in various disease contexts, including neurodegenerative diseases, inflammatory disorders, and oncology.
Putative Mechanisms of Action
This compound's biological activities are thought to be mediated through several distinct mechanisms:
-
Modulation of the Integrated Stress Response (ISR): The ISR is a central pathway activated by various cellular stresses, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation attenuates global protein synthesis while promoting the translation of stress-responsive genes. The dephosphorylation of eIF2α is mediated by a complex of Protein Phosphatase 1 (PP1) and its regulatory subunit GADD34 (PPP1R15A). While initial reports suggested that guanabenz, the parent compound of chloroguanabenz, might inhibit this dephosphorylation by disrupting the GADD34-PP1 complex, subsequent in vitro studies have shown it to be inert in this regard.[1] However, the potential for chloroguanabenz to modulate this pathway through other means remains an area of investigation.
-
Inhibition of Toll-like Receptor 9 (TLR9) Signaling: TLR9, an endosomal receptor, recognizes unmethylated CpG DNA motifs found in bacteria and viruses, triggering an innate immune response. Aberrant TLR9 activation is implicated in autoimmune and inflammatory diseases. Some evidence suggests that guanabenz can inhibit TLR9 signaling independently of its effects on eIF2α dephosphorylation.[2] This presents a distinct therapeutic avenue for chloroguanabenz.
-
Activation of the STING Pathway: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-β) and other inflammatory cytokines. Activation of STING has shown significant promise in cancer immunotherapy. Emerging research suggests that certain small molecules can act as STING agonists, and this represents a key potential application for chloroguanabenz in HTS campaigns.
Data Presentation
Quantitative data from HTS assays are crucial for determining the potency and efficacy of a compound. The following table outlines the key quantitative parameters to be determined for this compound in the proposed assays. Due to the limited availability of specific HTS data for this compound, expected ranges and reference points are provided based on related compounds and assay technologies.
| Assay Target | HTS Assay Principle | Key Quantitative Parameter | Expected Range / Reference |
| GADD34-PP1 Interaction | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 (Half-maximal Inhibitory Concentration) | While some studies show guanabenz is inert in vitro, a hypothetical inhibitor could have an IC50 in the low micromolar (µM) to nanomolar (nM) range. |
| TLR9 Signaling | Luciferase Reporter Gene Assay (NF-κB or ISRE promoter) | IC50 | For known TLR9 inhibitors, IC50 values can range from nanomolar to low micromolar concentrations. |
| STING Pathway Activation | IFN-β Reporter Gene Assay | EC50 (Half-maximal Effective Concentration) | Non-nucleotide STING agonists have been reported with EC50 values in the low micromolar range (e.g., 2.1 µM for SR-717).[3] |
| Secondary Assay: eIF2α Phosphorylation | Western Blot / In-Cell Western | Relative p-eIF2α levels | Fold change in phosphorylated eIF2α relative to total eIF2α compared to a positive control (e.g., thapsigargin (B1683126) treatment). |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted pathways and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Cellular Assays for Characterizing Chloroguanabenz Acetate Activity
Introduction
Chloroguanabenz acetate (B1210297), initially developed as an α2-adrenergic agonist for treating hypertension, has been identified as a potent modulator of the cellular stress response, with significant potential in oncology.[1][2] Its primary mechanism of action in this context is not related to its adrenergic activity but to its ability to induce endoplasmic reticulum (ER) stress. Chloroguanabenz acetate selectively inhibits the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34) of the protein phosphatase 1 (PP1) complex. This inhibition prevents the dephosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][3] The resulting sustained phosphorylation of eIF2α attenuates global protein synthesis while selectively promoting the translation of key stress-response transcription factors like ATF4. This cascade ultimately leads to ER stress-induced apoptosis and autophagy, making this compound a molecule of interest for cancer therapeutics, particularly for hepatocellular carcinoma (HCC).[1][2][3]
This document provides detailed protocols for key cellular assays to quantify the biological activity of this compound, focusing on its effects on cell viability, eIF2α phosphorylation, and downstream gene expression.
Mechanism of Action: The GADD34/eIF2α Pathway
Under ER stress, the PERK kinase phosphorylates eIF2α, leading to a temporary shutdown of protein synthesis. GADD34 is subsequently expressed as part of a negative feedback loop to recruit PP1 and dephosphorylate eIF2α, allowing protein synthesis to recover. This compound binds to GADD34, preventing this dephosphorylation and locking the cell in a state of translational repression, which can trigger cell death.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on the viability of various human hepatocellular carcinoma (HCC) cell lines. Data is presented as IC50 values, the concentration at which 50% of cell viability is inhibited after a 3-day treatment period.[1]
| Cell Line Type | Cell Line Name | IC50 (µM) | Assay Used | Reference |
| Primary HCC | Case 1 | ~20 | MTT Assay | [1] |
| Primary HCC | Case 2 | ~20 | MTT Assay | [1] |
| Primary HCC | Case 4 | ~20 | MTT Assay | [1] |
| Established HCC | Hep3B | ~30 | MTT Assay | [1] |
| Established HCC | Huh7 | ~50 | MTT Assay | [1] |
Cell Viability Assessment via MTT Assay
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells. This assay is crucial for determining the dose-dependent cytotoxic effects of this compound and for calculating IC50 values.[1]
Experimental Workflow: MTT Assay
Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Hepatocellular carcinoma (HCC) cells (e.g., Hep3B, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
eIF2α Phosphorylation Status by Western Blot
Application Note:
The direct molecular target of this compound's ER stress-inducing activity is the GADD34:PP1 phosphatase complex, leading to an accumulation of phosphorylated eIF2α (p-eIF2α). Western blotting is the gold-standard technique to detect and quantify this specific post-translational modification. By using an antibody specific to eIF2α phosphorylated at the Serine 51 residue, one can directly measure the compound's on-target effect. A total eIF2α antibody is used as a loading control to normalize the results.[1][3]
Experimental Workflow: Western Blot for p-eIF2α
Protocol: Western Blot for p-eIF2α
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-eIF2α (Ser51), Rabbit anti-total eIF2α
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibody against p-eIF2α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total eIF2α and a loading control like GAPDH or β-actin.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-eIF2α to total eIF2α.
ATF4-Mediated Transcriptional Activity via Luciferase Reporter Assay
Application Note:
A key downstream consequence of sustained eIF2α phosphorylation is the preferential translation of Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, activates the transcription of genes involved in the ER stress response. A luciferase reporter assay can be used to quantify the transcriptional activity of ATF4. This is achieved by using a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing ATF4 binding sites (e.g., C/EBP-ATF composite sites). An increase in luciferase activity upon treatment with this compound indicates a functional activation of the eIF2α-ATF4 pathway.[4]
Experimental Workflow: Luciferase Reporter Assay
Protocol: Dual-Luciferase Reporter Assay
Materials:
-
24-well or 96-well cell culture plates
-
Transfection reagent (e.g., Lipofectamine)
-
ATF4-Firefly Luciferase reporter plasmid
-
Constitutive Renilla Luciferase control plasmid (e.g., pRL-TK)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer with injectors
Procedure:
-
Cell Seeding: Seed cells one day prior to transfection to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ATF4-Firefly Luciferase reporter plasmid and the Renilla Luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. The Renilla plasmid serves to normalize for transfection efficiency.
-
Incubation: Incubate for 24 hours to allow for expression of the reporter genes.
-
Compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentrations.
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Inject Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Subsequently, inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle-treated control.
References
- 1. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
Application Notes and Protocols for Chloroguanabenz Acetate (Guanabenz) Treatment in Prion-Infected Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chloroguanabenz acetate (B1210297), commonly known as Guanabenz (B1672423), in the experimental treatment of prion-infected cells. The protocols and data presented are collated from published research and are intended to guide researchers in studying the anti-prion activity of this compound.
Introduction
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded scrapie isoform (PrPSc) of the cellular prion protein (PrPC). Guanabenz, an FDA-approved α2-adrenergic agonist used for treating hypertension, has been identified as a compound with significant anti-prion properties.[1][2][3] Its mechanism of action in this context is independent of its antihypertensive activity and is primarily linked to the modulation of the unfolded protein response (UPR) and potentially the protein folding activity of the ribosome.[1][4]
Data Presentation
The efficacy of Guanabenz and its derivatives in reducing PrPSc levels in prion-infected cells has been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of Guanabenz and its Derivatives against Prion-Infected Cells
| Compound | Cell Line | Prion Strain | IC50 (µM) | Method of Quantification | Reference |
| Guanabenz (GA) | MovS6 | Ovine Prion | 12.5 ± 2.7 | Western Blot | [1] |
| Guanabenz Derivative 6 | MovS6 | Ovine Prion | 2.8 ± 1.3 | Western Blot | [1] |
| Guanabenz Derivative 7 | MovS6 | Ovine Prion | 1.1 ± 0.5 | Western Blot | [1] |
Table 2: PrPSc Clearance with Guanabenz Treatment in MovS6 Cells
| Guanabenz Concentration (µM) | Duration of Treatment | PrPSc Reduction | Method of Quantification | Reference |
| 0.2 | 6 days | Partial | Western Blot | [2] |
| 1 | 6 days | Significant | Western Blot | [2] |
| 5 | 6 days | Near Complete | Western Blot | [2] |
| 10 | 6 days | Complete | Western Blot | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving Guanabenz treatment of prion-infected cells.
Protocol 1: In Vitro PrPSc Clearance Assay in MovS6 Cells
Objective: To assess the efficacy of Guanabenz in clearing PrPSc from a persistently prion-infected cell line.
Materials:
-
Scrapie-infected MovS6 cells (ovine peripheral neuroglial cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Guanabenz acetate (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) or other protease inhibitors
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Anti-PrP antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate scrapie-infected MovS6 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Guanabenz acetate in cell culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Aspirate the old medium and treat the cells with the medium containing different concentrations of Guanabenz (e.g., 0.2, 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for 6 days, replacing the medium with freshly prepared Guanabenz-containing or vehicle control medium every 2-3 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200-500 µL of lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Proteinase K Digestion:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
For each sample, take an equal amount of protein (e.g., 50 µg) and adjust the volume with lysis buffer.
-
Add Proteinase K to a final concentration of 20 µg/mL to digest PrPC.
-
Incubate the samples at 37°C for 30-60 minutes.
-
Stop the digestion by adding PMSF to a final concentration of 2 mM and incubating on ice for 10 minutes.
-
-
Western Blotting:
-
Add SDS-PAGE sample buffer to the digested lysates and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the PrPSc bands using an imaging system.
-
Signaling Pathways and Mechanism of Action
Guanabenz's anti-prion effect is primarily attributed to its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, Guanabenz enhances the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).
Accumulating misfolded proteins, such as PrPSc, trigger the UPR. A key event in this response is the phosphorylation of eIF2α, which leads to a temporary shutdown of global protein synthesis, thereby reducing the load of newly synthesized proteins and allowing the cell to manage the misfolded protein stress. Guanabenz is thought to inhibit the GADD34-containing phosphatase complex, which is responsible for dephosphorylating eIF2α. This inhibition leads to sustained eIF2α phosphorylation and prolonged translational repression, which has been shown to be neuroprotective in prion disease models.[4][5]
Another proposed mechanism is that Guanabenz alters the protein folding activity of the ribosome (PFAR), which could interfere with the conversion of PrPC to PrPSc.[1]
Diagrams
Caption: Guanabenz inhibits the GADD34-mediated dephosphorylation of p-eIF2α.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained translational repression by eIF2α-P mediates prion neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloroguanabenz Acetate in Biofilm Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix contributes to persistent infections and biofouling. The development of novel anti-biofilm agents is a critical area of research.
This document provides detailed application notes and protocols for the use of guanabenz (B1672423) acetate (B1210297), a chlorinated guanabenz derivative, as a biofilm inhibitor. While the user requested information on chloroguanabenz acetate, the available scientific literature extensively details the anti-biofilm properties of the closely related compound, guanabenz acetate (GABE). Guanabenz acetate has been identified as a potent inhibitor of biofilm formation, particularly in Escherichia coli, by targeting key components of the biofilm matrix.[1][2][3] These protocols are designed to guide researchers in the evaluation of this and similar compounds for their anti-biofilm efficacy.
Mechanism of Action
Guanabenz acetate has been shown to inhibit the formation of E. coli biofilms by interfering with the production of two major non-cellular components of the extracellular matrix: amyloid curli fibers and cellulose (B213188).[1][2][3] Transcriptomic analysis has revealed that guanabenz acetate downregulates the expression of genes involved in the synthesis of these components. This disruption of the EPS matrix prevents the formation of a mature and robust biofilm structure.
Data Presentation: Efficacy of Guanabenz Acetate in Biofilm Inhibition
The following table summarizes the quantitative data on the biofilm inhibitory activity of guanabenz acetate against Escherichia coli.
| Parameter | Test Organism | Concentration of Guanabenz Acetate | Observed Effect | Reference |
| Biofilm Quantification | E. coli AR3110 | Not specified | Significant reduction in biofilm formation observed by crystal violet staining. | [2] |
| Biomass Analysis | E. coli AR3110 | Not specified | Significant reduction in biofilm biomass. | [2] |
| Colony Morphology | E. coli AR3110 | Not specified | Altered colony morphology on Congo red agar, indicating inhibition of curli and cellulose production. | [1][2] |
| Gene Expression | E. coli AR3110 | Not specified | Downregulation of genes associated with cellulose synthesis. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Guanabenz acetate (or test compound)
-
Bacterial culture (e.g., E. coli AR3110)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of guanabenz acetate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the guanabenz acetate stock solution in the growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C for E. coli AR3110) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the total biofilm biomass.
Materials:
-
Guanabenz acetate (or test compound)
-
Bacterial culture
-
Growth medium (e.g., LB salt-free broth for E. coli)
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Spectrophotometer (plate reader)
Procedure:
-
Grow the bacterial strain in a suitable broth overnight.
-
Dilute the overnight culture in fresh medium to a standardized cell density.
-
In a 96-well plate, add the bacterial suspension to wells containing various concentrations of guanabenz acetate (typically below the MIC).
-
Include a control group with no compound.
-
Incubate the plate under static conditions for 24-48 hours at the appropriate temperature (e.g., 28°C for E. coli AR3110).[2]
-
Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the stained biofilm by adding 95% ethanol or 30% acetic acid to each well.[2]
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Protocol 3: Visualization of Biofilm Inhibition by Microscopy
Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) can be used to visualize the effect of the inhibitor on biofilm structure.
Materials:
-
Guanabenz acetate (or test compound)
-
Bacterial culture
-
Growth medium
-
Glass coverslips or other suitable surfaces for biofilm growth
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining) for CLSM
-
Fixatives (e.g., glutaraldehyde) for SEM
Procedure (for CLSM):
-
Grow biofilms on glass coverslips in the presence and absence of guanabenz acetate as described in Protocol 2.
-
After incubation, gently wash the coverslips with PBS.
-
Stain the biofilms with a fluorescent dye cocktail (e.g., live/dead stain) according to the manufacturer's instructions.
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilm structure using a confocal laser scanning microscope. A significant reduction in biofilm thickness and density in the treated samples indicates inhibitory activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for Guanabenz Acetate in inhibiting E. coli biofilm formation.
Experimental Workflow Diagram
Caption: Workflow for quantifying biofilm inhibition using the crystal violet assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chloroguanabenz Acetate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroguanabenz acetate (B1210297), a derivative of the antihypertensive drug guanabenz, has garnered significant interest in the research community for its potential therapeutic applications beyond blood pressure regulation. Notably, it has emerged as a promising agent in the study of protein misfolding diseases, such as prion diseases and Huntington's disease. This document provides detailed application notes and experimental protocols for the synthesis of Chloroguanabenz acetate for research use. It includes a step-by-step synthesis protocol, characterization data, and an overview of its mechanism of action with a focus on its role in the Unfolded Protein Response (UPR) pathway.
Introduction
Chloroguanabenz, the active component of this compound, is chemically known as 2-((2,6-dichlorobenzylidene)amino)guanidine. While its acetate salt was initially developed as a centrally acting α2-adrenergic agonist for the treatment of hypertension, recent research has unveiled its potent activity as an inhibitor of protein aggregation.[1] This has led to its investigation as a potential therapeutic for a range of neurodegenerative disorders characterized by the accumulation of misfolded proteins.
The primary mechanism underlying the neuroprotective effects of Chloroguanabenz involves the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, Chloroguanabenz has been shown to inhibit the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby prolonging the attenuation of protein synthesis and reducing the load of misfolded proteins in the endoplasmic reticulum (ER).[2][3]
This document provides a comprehensive guide for the laboratory synthesis of this compound, enabling researchers to produce this valuable compound for their studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23256-50-0 | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₄O₂ | [4] |
| Molecular Weight | 291.13 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and ethanol (B145695) | [1] |
Table 2: Key Reagents for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dichlorobenzaldehyde (B137635) | C₇H₄Cl₂O | 175.01 |
| Aminoguanidine (B1677879) Bicarbonate | CH₆N₄·H₂CO₃ | 136.11 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
Table 3: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 2-((2,6-dichlorobenzylidene)amino)guanidine (Chloroguanabenz Free Base)
This protocol describes the synthesis of the free base of Chloroguanabenz via the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Aminoguanidine Bicarbonate
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.057 mol) of 2,6-dichlorobenzaldehyde in 100 mL of 95% ethanol.
-
To this solution, add 8.5 g (0.062 mol) of aminoguanidine bicarbonate in small portions with stirring.
-
Upon addition of aminoguanidine bicarbonate, effervescence (release of CO₂) will be observed. Continue stirring until the gas evolution ceases.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to promote crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Protocol 2: Formation of this compound
This protocol describes the conversion of the Chloroguanabenz free base to its acetate salt.
Materials:
-
Chloroguanabenz free base (from Protocol 1)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Suspend the dried Chloroguanabenz free base (approximately 12.5 g, 0.054 mol) in 100 mL of 95% ethanol in an Erlenmeyer flask.
-
While stirring, add 3.3 mL (0.057 mol) of glacial acetic acid dropwise to the suspension.
-
Stir the mixture at room temperature for 1 hour. The suspension will gradually dissolve as the acetate salt is formed, followed by the precipitation of the final product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product of this compound by vacuum filtration.
-
Wash the product with a small amount of cold 95% ethanol.
-
Dry the final product in a vacuum oven at 60°C to a constant weight.
Protocol 3: Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to this compound with a purity of >98%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Solvent: DMSO-d₆.
-
Expected ¹H NMR signals: Peaks corresponding to the aromatic protons of the dichlorophenyl ring, the imine proton, the guanidinium (B1211019) protons, and the methyl protons of the acetate counter-ion.
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Synthesis workflow for this compound.
Signaling Pathway of Chloroguanabenz Action
Caption: Chloroguanabenz inhibits GADD34-PP1, sustaining eIF2α phosphorylation.
Conclusion
The protocols and information provided in this document are intended to facilitate the synthesis and study of this compound in a research setting. By understanding its synthesis and mechanism of action, researchers can further explore its therapeutic potential in a variety of diseases. It is imperative that all synthesis and handling of chemical reagents are performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for In Vivo Delivery of Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297), a centrally acting alpha-2 (α2) adrenergic agonist, has been primarily utilized as an antihypertensive agent.[1] Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the cardiovascular system. This results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Beyond its cardiovascular effects, recent research has unveiled its role in modulating the Integrated Stress Response (ISR), a crucial cellular pathway involved in adaptation to various stressors. Guanabenz (B1672423) has been shown to enhance the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the ISR.[2][3] This has opened avenues for investigating its therapeutic potential in a range of conditions, including neurodegenerative diseases and cancer.[4][5]
These application notes provide a comprehensive guide to the in vivo delivery of chloroguanabenz acetate in preclinical research settings. Detailed protocols for various administration routes, formulation strategies, and a summary of its pharmacokinetic profile are presented to aid researchers in designing and executing their in vivo studies.
Data Presentation: Pharmacokinetics of Guanabenz Acetate
The following table summarizes the available pharmacokinetic parameters of guanabenz acetate across different species and routes of administration.
| Species | Route of Administration | Dose | Tmax (hours) | t½ (hours) | Bioavailability (%) | Key Findings & Citation |
| Human | Oral | Single dose | 2 - 5 | ~6 | ~75% | About 75% of an orally administered dose is absorbed and metabolized, with less than 1% of the unchanged drug recovered in urine.[6] |
| Rhesus Monkey | Intragastric (i.g.) | 1 mg/kg | - | 12.0 ± 1.1 | 19 - 31% | The low systemic availability reflects extensive first-pass metabolism.[2] |
| Rhesus Monkey | Intravenous (i.v.) | 1 mg/kg | - | 12.0 ± 1.1 | - | A large volume of distribution indicates extensive extravascular distribution.[2] |
| Rat | Intraperitoneal (i.p.) | 2 or 5 mg/kg/day | 0.25 - 0.5 | - | - | Tδmax occurred 15-30 minutes post-injection.[1] |
| Rat | Intragastric (i.g.) | - | 2 - 5 | - | - | Peak plasma concentration is achieved within 2-5 hours after oral administration.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (select based on the route of administration, see below)
-
Sterile vials
-
Vortex mixer
-
Sterile filter (0.22 µm), if necessary
-
Analytical balance
Vehicle Selection and Formulation:
-
For Oral Gavage (Aqueous Suspension):
-
Vehicle: Sterile water or 0.9% sterile saline.[1]
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Suspend the powder in the chosen vehicle to the desired final concentration.
-
Vortex thoroughly to ensure a uniform suspension immediately before administration. Sonication and gentle warming (up to 60°C) may be required to aid dissolution in water.[8]
-
-
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection (Co-solvent System):
-
Vehicle: A co-solvent system is often necessary to achieve solubility for parenteral administration. A common formulation includes DMSO, PEG300, Tween-80, and saline.[8]
-
Example Formulation Procedure:
-
Dissolve this compound in a minimal amount of DMSO (e.g., to make a stock solution).
-
In a separate sterile tube, mix PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex well.
-
Add sterile saline to the desired final volume and vortex until a clear solution is obtained.
-
If necessary, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Protocol 2: Administration via Oral Gavage in Rats
Materials:
-
Prepared this compound suspension
-
Sterile oral gavage needles (appropriate size for the rat, typically 16-18 gauge)[9][10]
-
Sterile syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the accurate dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9][11]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and align the body vertically.[12]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.[10][11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the pharynx.[8][10] The rat should swallow as the needle is advanced, allowing it to slide easily into the esophagus. Do not force the needle. [11][12]
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the prepared suspension.[12]
-
Withdrawal and Monitoring:
Protocol 3: Administration via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[8]
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for i.p. injection in mice is 10 ml/kg.[9]
-
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail to expose the abdomen.[8]
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[8]
-
Injection:
-
Withdrawal and Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for several minutes for any adverse reactions.
-
Protocol 4: Administration via Intravenous (i.v.) Injection in Mice (Tail Vein)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
A restraining device for mice
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal Preparation: Place the mouse in a restraining device. To aid in visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. The maximum bolus i.v. injection volume in mice is 5 ml/kg.[13] If you observe swelling at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Mandatory Visualizations
Caption: Guanabenz Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Guanabenz and the Integrated Stress Response (ISR) Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling [scholarworks.indianapolis.iu.edu]
- 3. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Guanabenz: Package Insert / Prescribing Information [drugs.com]
- 7. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Measuring the Effects of Chloroguanabenz Acetate on Protein Folding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroguanabenz acetate (B1210297), a derivative of the antihypertensive drug guanabenz, has garnered significant interest in the field of neurodegenerative and protein misfolding diseases. It is recognized as an antiprion agent and an inhibitor of protein aggregation, notably reducing the accumulation of pathogenic fragments of the Huntingtin protein in cellular models of Huntington's disease.[1][2] The therapeutic potential of chloroguanabenz is primarily attributed to its modulation of the Unfolded Protein Response (UPR), a critical cellular signaling network that manages protein folding homeostasis.[3][4]
These application notes provide a comprehensive guide for researchers to investigate the effects of Chloroguanabenz acetate on protein folding and stability. Detailed protocols for key experiments, including the Cellular Thermal Shift Assay (CETSA) and protein aggregation assays, are provided to enable the elucidation of its mechanism of action and its potential as a therapeutic agent for proteinopathies.
Mechanism of Action: Modulation of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a state of ER stress, which in turn activates the UPR.[4] The UPR has three main sensory branches, one of which is the PERK pathway, the primary target of guanabenz, the active metabolite of this compound.[3]
Under ER stress, the PERK (protein kinase RNA-like endoplasmic reticulum kinase) sensor is activated and phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[3][4] This phosphorylation event has two major consequences:
-
A global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the ER.[3]
-
The selective translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[3]
ATF4 upregulates genes that help restore protein homeostasis but also initiates a negative feedback loop by inducing the expression of GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[3][4] GADD34 recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, thereby resuming global protein translation.[3][4] In chronic stress conditions, this resumption can be detrimental. Guanabenz disrupts the GADD34-PP1 complex, prolonging the phosphorylation of eIF2α and maintaining the reduction in protein synthesis, which can protect cells from the toxic effects of misfolded protein accumulation.[4]
References
Application Notes and Protocols: Chloroguanabenz Acetate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of chloroguanabenz acetate (B1210297) in combination with other compounds for the treatment of toxoplasmosis and triple-negative breast cancer. Detailed experimental protocols and summaries of key quantitative data are presented to facilitate further research and development.
Combination Therapy for Chronic Toxoplasmosis
Chloroguanabenz acetate, the acetate salt of guanabenz (B1672423), has demonstrated efficacy in reducing the burden of Toxoplasma gondii cysts in the brain. Its therapeutic effect can be enhanced in certain contexts when used in combination with other anti-parasitic agents.
Data Presentation
Table 1: Efficacy of Guanabenz Combination Therapy against Chronic Toxoplasmosis in Mice
| Treatment Group | Mouse Strain | Brain Cyst Burden Reduction (%) | Survival Rate (%) | Synergy/Antagonism |
| Guanabenz + Pyrimethamine (B1678524) | C57BL/6 | Synergistic reduction | 100 | Synergistic |
| Guanabenz Monotherapy | BALB/c | Significant reduction | Not reported | - |
| Guanabenz + Pyrimethamine | BALB/c | No improvement over monotherapy | Not reported | No synergy |
| Guanabenz + ELQ-334 | BALB/c & C57BL/6 | Antagonistic effect (no reduction) | Not reported | Antagonistic |
Data synthesized from Sullivan et al., 2020.
Experimental Protocols
Protocol 1: In Vivo Efficacy of Guanabenz Combination Therapy in a Mouse Model of Chronic Toxoplasmosis
Objective: To evaluate the efficacy of guanabenz in combination with pyrimethamine or ELQ-334 in reducing brain cyst burden in mice chronically infected with Toxoplasma gondii.
Materials:
-
Female C57BL/6 and BALB/c mice (6-8 weeks old)
-
Toxoplasma gondii cysts (e.g., ME49 strain)
-
Guanabenz acetate
-
Pyrimethamine
-
ELQ-334
-
Vehicle for drug administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Brain homogenization buffer
-
Microscope and counting chamber
Procedure:
-
Induction of Chronic Infection:
-
Infect mice with 10-20 Toxoplasma gondii cysts via intraperitoneal injection.
-
Allow the infection to establish for 3-4 weeks to ensure the development of chronic infection with brain cysts.
-
-
Drug Preparation and Administration:
-
Prepare drug suspensions in the chosen vehicle. For example, guanabenz can be administered at a dose of 5 mg/kg/day and pyrimethamine at 10 mg/kg/day.
-
Administer the designated drug combinations or monotherapies daily via oral gavage for a period of 19-21 days. A vehicle-only group should be included as a control.
-
-
Assessment of Brain Cyst Burden:
-
At the end of the treatment period, humanely euthanize the mice.
-
Perfuse the brains with phosphate-buffered saline (PBS) to remove blood.
-
Homogenize each brain in a defined volume of homogenization buffer.
-
Quantify the number of cysts in an aliquot of the brain homogenate using a microscope and a counting chamber.
-
Calculate the total number of cysts per brain.
-
-
Data Analysis:
-
Compare the mean brain cyst counts between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Monitor and record survival rates for each group throughout the experiment.
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of guanabenz combination therapy in a mouse model of chronic toxoplasmosis.
Repurposing Guanabenz Acetate in a Nanopolymersome Formulation for Triple-Negative Breast Cancer
Guanabenz acetate has been repurposed as a potential anti-cancer agent. Its efficacy against triple-negative breast cancer (TNBC) can be significantly enhanced by encapsulation in long-circulating nanopolymersomes, a combination of the drug with a sophisticated delivery vehicle.
Data Presentation
Table 2: In Vitro and In Vivo Efficacy of Guanabenz Acetate (GA) and GA-Loaded Polymersomes (GA-PS) against Triple-Negative Breast Cancer
| Parameter | Cell Line/Model | Free GA | GA-PS |
| IC₅₀ (µM) | MDA-MB-231 | Higher | Significantly Lower |
| IC₅₀ (µM) | MCF-7 | Higher | Significantly Lower |
| Cancer Cell Migration Reduction (%) | MDA-MB-231 | Not reported | 60.5 |
| Cancer Cell Metastasis Reduction (%) | MCF-7 | Not reported | 78.1 |
| Tumor Size Reduction | TNBC Xenograft Model | Moderate | Significant |
Data synthesized from Haggag et al., 2021.[1]
Experimental Protocols
Protocol 2: Formulation of Guanabenz Acetate-Loaded PEGylated Polycaprolactone Polymersomes (GA-PS)
Objective: To synthesize and characterize GA-loaded nanopolymersomes for enhanced drug delivery.
Materials:
-
Guanabenz acetate (GA)
-
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., deionized water)
-
Magnetic stirrer
-
Probe sonicator
-
Dynamic light scattering (DLS) instrument
-
Transmission electron microscope (TEM)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PEG-PCL and guanabenz acetate in the organic solvent.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for a defined period to allow for the formation of polymersomes and evaporation of the organic solvent.
-
-
Sonication and Purification:
-
Sonicate the resulting suspension using a probe sonicator to reduce particle size and ensure homogeneity.
-
Purify the GA-PS suspension by a suitable method, such as centrifugation or dialysis, to remove unencapsulated drug and residual solvent.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the GA-PS using DLS.
-
Visualize the morphology of the polymersomes using TEM.
-
Quantify the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., HPLC).
-
Protocol 3: In Vitro Anti-Cancer and Anti-Metastatic Activity of GA-PS
Objective: To assess the efficacy of GA-PS in inhibiting the proliferation and migration of breast cancer cell lines.
Materials:
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
Complete cell culture medium
-
Free guanabenz acetate and GA-PS
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Microplate reader
Procedure:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free GA and GA-PS for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values.
-
-
Cell Migration (Wound Healing Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer with a sterile pipette tip.
-
Treat the cells with free GA or GA-PS.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound closure to assess cell migration.
-
-
Cell Invasion (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing free GA or GA-PS.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invading cells under a microscope.
-
Protocol 4: In Vivo Antitumor Activity in a TNBC Xenograft Model
Objective: To evaluate the in vivo efficacy of GA-PS in a mouse model of triple-negative breast cancer.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
MDA-MB-231 cells
-
Free guanabenz acetate and GA-PS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject MDA-MB-231 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, free GA, GA-PS).
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosage and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis of the tumors if required.
-
Experimental Workflow
Caption: Workflow for the development and evaluation of guanabenz acetate-loaded nanopolymersomes for TNBC therapy.
Signaling Pathway of this compound
This compound exerts its cellular effects through a distinct signaling pathway that involves the regulation of protein translation and cellular stress responses. A key mechanism of action is the inhibition of the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).
Under cellular stress conditions, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), the kinase PERK (PKR-like endoplasmic reticulum kinase) is activated. PERK then phosphorylates eIF2α, which leads to a general shutdown of protein synthesis, allowing the cell to cope with the stress. To recover from this state, the GADD34/PP1c phosphatase complex dephosphorylates eIF2α, restoring protein translation.
This compound inhibits the GADD34/PP1c phosphatase complex. This action prolongs the phosphorylated state of eIF2α, leading to a sustained attenuation of global protein translation. This prolonged phosphorylation of eIF2α also leads to the preferential translation of certain mRNAs, such as that for the activating transcription factor 4 (ATF4). The sustained activation of the PERK-eIF2α-ATF4 pathway has been linked to the downregulation of Rac1 signaling, a key regulator of cell proliferation, survival, and motility in cancer cells.
Caption: Signaling pathway of this compound, leading to sustained eIF2α phosphorylation and downstream effects.
References
Troubleshooting & Optimization
Navigating the Challenges of Chloroguanabenz Acetate Solubility: A Technical Guide
Shāhnghǎi, China - Researchers and drug development professionals frequently encounter challenges with the solubility of Chloroguanabenz acetate (B1210297), a compound of interest for its potential therapeutic applications, including as an antiprion agent and an inhibitor of protein aggregation.[1] To address these common hurdles, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to facilitate smoother and more successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Chloroguanabenz acetate?
A1: this compound is a white to off-white powder.[1] It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Its solubility in aqueous solutions is limited. Guanabenz acetate, a related compound, is described as sparingly soluble in water and soluble in alcohol.[2] One prediction suggests a water solubility of 0.12 mg/mL for Guanabenz Acetate.[3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening?
A2: This is a common phenomenon known as "crashing out." DMSO is a strong non-polar solvent, but when it is introduced into an aqueous buffer, the overall polarity of the solution increases significantly. This change can cause compounds with low aqueous solubility, like this compound, to precipitate out of the solution.
Q3: How can I avoid precipitation when preparing my working solutions in aqueous media?
A3: Several strategies can be employed. Firstly, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity.[4] A gradual dilution process is also recommended. Instead of adding the DMSO stock directly to the full volume of aqueous media, you can add the stock to a smaller volume of media while vortexing, and then add this intermediate dilution to the rest of the media. Pre-warming the aqueous media to 37°C can also help, but be mindful of the compound's stability at elevated temperatures.[5]
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term stability, it is recommended to store reconstituted stock solutions in aliquots at -20°C.[1] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. Manufacturers suggest that solutions are stable for at least two years when stored correctly at -20°C.[1]
Troubleshooting Guide
Researchers may encounter several issues when working with this compound. This guide provides a structured approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | 1. Insufficient solvent volume. 2. Compound purity issues. 3. Low ambient temperature. | 1. Increase the solvent volume incrementally. 2. Verify the purity of the compound. 3. Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. The final concentration exceeds the solubility limit in the aqueous medium. 2. Rapid change in solvent polarity. | 1. Lower the final working concentration. 2. Employ a stepwise dilution method. Add the DMSO stock to a small, rapidly stirring volume of the aqueous buffer before adding the remainder of the buffer. |
| Precipitation forms over time in the incubator. | 1. Compound instability in the aqueous environment at 37°C. 2. Interaction with components in the cell culture medium (e.g., proteins, salts). 3. Evaporation of the medium, leading to an increased compound concentration. | 1. Prepare fresh working solutions immediately before use. 2. Test the solubility and stability in different basal media or serum-free media. 3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent or lower-than-expected biological activity. | 1. Partial precipitation of the compound, leading to a lower effective concentration. 2. Degradation of the compound in solution. | 1. Visually inspect for any precipitate before and during the experiment. Consider filtering the final working solution through a 0.22 µm filter. 2. Prepare fresh stock and working solutions regularly. Minimize the time the compound spends in aqueous solution before being added to cells. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and its related form, Guanabenz acetate.
| Compound | Solvent | Temperature | Solubility |
| This compound | DMSO | Not Specified | ≥14.6 mg/mL |
| Guanabenz Acetate | Water | Not Specified | 2.5 mg/mL (with sonication and heating to 60°C) |
| Guanabenz Acetate | Propylene Glycol | 25°C | 100 mg/mL |
| Guanabenz Acetate | Chloroform | 25°C | 0.6 mg/mL |
| Guanabenz Acetate | Ethyl Acetate | 25°C | 1 mg/mL |
| Guanabenz Acetate (Predicted) | Water | Not Specified | 0.12 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (MW: 325.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 325.56 g/mol * (1000 mg / 1 g) = 3.2556 mg
-
-
Weigh the compound: Accurately weigh approximately 3.26 mg of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial to 37°C for a short period or sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: General Shake-Flask Method for Determining Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Shaker or orbital incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a saturated solution: Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial.
-
Equilibration: Place the container in a temperature-controlled shaker and agitate at a constant temperature for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a 0.22 µm filter.
-
Dilution and analysis: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate solubility: Back-calculate the original concentration in the saturated solution to determine the equilibrium solubility.
Visualizing the Mechanism of Action: The PERK Signaling Pathway
Guanabenz, the active moiety of this compound, is known to modulate the Integrated Stress Response (ISR) by targeting the PERK pathway.[6] Specifically, it enhances the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) by inhibiting its dephosphorylation, which is mediated by the GADD34-PP1 complex.[6][7] This action prolongs the attenuation of global protein synthesis, a protective mechanism against cellular stress.
Caption: PERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Troubleshooting
The following workflow provides a logical sequence of steps for researchers to follow when encountering solubility issues with this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloroguanabenz Acetate Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Chloroguanabenz acetate (B1210297) in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Chloroguanabenz acetate in vitro?
A1: this compound's active component is Guanabenz. In vitro, Guanabenz is known to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. It specifically interferes with endoplasmic reticulum (ER) stress signaling.[1] Guanabenz selectively inhibits the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[1][2] By inhibiting this dephosphorylation, Guanabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under conditions of ER stress.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for Guanabenz in in vitro experiments is 0.5-50 μM.[1] For specific applications, protective effects against ER stress-induced cell death in cardiac myocytes have been observed at concentrations around 2.5 µM.[3] Studies on 3T3 fibroblasts have shown increased eIF2α phosphorylation at concentrations of 5 µM and 10 µM after 8 hours of treatment.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol. A common practice is to prepare a 10 mM stock solution in high-purity, anhydrous DMSO.[1] To prepare a 1 mL of a 10 mM stock solution, dissolve 2.91 mg of this compound (MW: 291.14 g/mol ) in 1 mL of DMSO. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: When preparing working solutions from a DMSO stock, it is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the non-toxic range for your cells (<0.5%). Gentle warming of the medium during the preparation of the working solution may help. If precipitation persists, consider using a formulation with solubilizing agents, though this should be tested for effects on your experimental system. |
| No Observable Effect at Expected Concentrations | 1. Compound degradation. 2. Cell line insensitivity. 3. Insufficient incubation time. | 1. Use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution.[1] 2. Perform a dose-response experiment with a wider concentration range. Some cell lines may require higher concentrations to elicit a response. 3. Conduct a time-course experiment to determine the optimal treatment duration for your endpoint of interest. |
| High Cell Death or Unexpected Cytotoxicity | 1. Concentration is too high. 2. Contamination of cell culture. 3. Off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your cell line and use concentrations well below this for mechanistic studies. 2. Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[][6] 3. Be aware that Guanabenz is also an α2-adrenergic agonist.[7] If your cells express these receptors, consider using appropriate antagonists as controls to distinguish between UPR-related and off-target effects. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in compound preparation. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all wells and plates as this can influence cellular responses.[] 3. Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of the stock solution. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with Guanabenz
| Application | Cell Type | Effective Concentration Range | Reference |
| Protection against ER Stress | Neonatal Rat Cardiomyocytes | 2-4 µM | [3] |
| Induction of eIF2α Phosphorylation | 3T3 Fibroblasts | 5-10 µM | [4] |
| General In Vitro Experiments | Various | 0.5-50 µM | [1] |
| Prion Clearance | MovS6 Cells | Effective at various concentrations | [8] |
Table 2: Solubility of Guanabenz Acetate
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 51 mg/mL (≥ 175.18 mM) | Hygroscopic DMSO can reduce solubility. | [1] |
| Water | Sparingly soluble (2.5 mg/mL or 8.59 mM) | Requires sonication and warming to 60°C. | [1][9] |
| Ethanol | Soluble (50 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A common starting range is 1 nM to 100 µM. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol is for the detection of phosphorylated eIF2α, a key indicator of Guanabenz activity on the UPR.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the determined time.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total eIF2α.[10]
Visualizations
Caption: Mechanism of Action of Chloroguanabenz (Guanabenz)
Caption: General Experimental Workflow
Caption: Troubleshooting Inconsistent Results
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanabenz: Package Insert / Prescribing Information [drugs.com]
- 10. benchchem.com [benchchem.com]
Chloroguanabenz acetate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Chloroguanabenz acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Chloroguanabenz acetate?
A1: For long-term storage, solid this compound should be kept at -20°C. For short-term storage, +4°C is acceptable. The compound should be stored in a tightly sealed container, protected from light and moisture, in a dry and well-ventilated area. It is sensitive to light and air, and for optimal stability, it should be handled and stored under an inert gas atmosphere.
Q2: How should I store solutions of this compound?
A2: After reconstituting this compound in a solvent such as DMSO or ethanol, it is crucial to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. Under these conditions, stock solutions are generally stable for up to six months.
Q3: What are the known degradation products of this compound?
A3: this compound, which is the E-isomer of the active compound, can degrade into several products. The primary degradation pathways include isomerization to the Z-isomer and hydrolysis. The main identified degradation products are the Z-isomer, 2,6-dichlorobenzaldehyde (B137635), aminoguanidine, and 2,6-dichlorobenzaldehyde semicarbazone.[1]
Q4: Is this compound sensitive to light?
A4: Yes, the compound is known to be light-sensitive. All storage and handling procedures should be performed with protection from light. Use amber vials or wrap containers in aluminum foil.
Q5: My experimental results are inconsistent. Could this be related to compound stability?
A5: Yes, inconsistent results can be a sign of compound degradation. If the compound has been stored improperly (e.g., at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles), its integrity may be compromised. We recommend running a quality control check, such as HPLC, to assess the purity of your sample. Please refer to the troubleshooting guide below for more information.
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions and the known stability profile of this compound under various stress conditions.
Table 1: Recommended Storage Conditions
| Form | Storage Condition | Duration | Container/Environment |
| Solid Powder | -20°C | Long-term (≥ 2 years) | Tightly sealed, light-resistant container, under inert gas. |
| +4°C | Short-term | Tightly sealed, light-resistant container. | |
| In Solution (e.g., DMSO) | -20°C | Up to 6 months | Aliquoted in tightly sealed, light-resistant vials. |
Table 2: Forced Degradation Profile
This table outlines the expected stability of this compound under forced degradation conditions, which are used to develop stability-indicating analytical methods.
| Stress Condition | Reagents/Parameters | Expected Outcome |
| Acidic Hydrolysis | 0.1 N HCl, elevated temperature (e.g., 60°C) | Degradation expected. Primary pathway is hydrolysis of the imine bond. |
| Basic Hydrolysis | 0.1 N NaOH, elevated temperature (e.g., 60°C) | Degradation expected. Primary pathway is hydrolysis of the imine bond. |
| Oxidation | 3% H₂O₂, room temperature | Potential for degradation. |
| Thermal | Dry heat (e.g., 75°C) | Degradation may occur over extended periods. |
| Photolytic | Exposure to UV light (e.g., 254 nm) | Degradation expected due to photosensitivity. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solution. | 1. Verify storage conditions (temperature, light protection). 2. Use a fresh aliquot for the experiment. 3. Confirm the purity of the compound using a stability-indicating method like HPLC (see protocol below). |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC) | 1. The compound has degraded into one or more of its known degradation products. | 1. Identify the degradation products by comparing with reference standards if available. 2. Review the handling and storage history of the sample. 3. Prepare fresh solutions from a new batch of solid compound. |
| Inconsistent analytical quantification | 1. Instability of the compound in the chosen analytical solvent or conditions. 2. Degradation during sample preparation. | 1. Ensure the analytical solvent is appropriate and does not promote degradation. 2. Perform sample preparation quickly and protect from light and excessive heat. 3. Use a validated stability-indicating method for analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 75°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., water:methanol 50:50) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Representative Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its degradation products. Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 242 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the solutions from the forced degradation study (Protocol 1) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Primary degradation pathways for this compound.
Caption: Signaling pathway showing Guanabenz acetate's role in ER stress.
References
Avoiding Chloroguanabenz acetate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of Guanabenz acetate (B1210297) in experimental media. Guanabenz is a centrally acting alpha-2 adrenergic agonist.
Frequently Asked Questions (FAQs)
Q1: What is Guanabenz acetate and what is its primary mechanism of action?
Guanabenz acetate is the acetate salt of Guanabenz, an antihypertensive drug. Its primary mechanism of action is to act as a selective agonist for the α2A-adrenergic receptor. This activation in the brainstem leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure. More recently, Guanabenz has been identified as an inhibitor of stress-induced protein misfolding and has shown therapeutic potential in models of neurodegenerative diseases. It works by inhibiting the regulatory subunit of protein phosphatase 1 (PPP1R15A/GADD34), which promotes protein folding.
Q2: Why is my Guanabenz acetate precipitating in the cell culture media?
Guanabenz acetate precipitation in aqueous solutions like cell culture media can occur for several reasons:
-
Exceeding Solubility Limits: Guanabenz acetate has limited solubility in water. If the final concentration in your media exceeds its solubility limit at a given temperature and pH, it will precipitate.
-
pH-Dependent Solubility: As an organic salt, the solubility of Guanabenz acetate can be highly dependent on the pH of the medium. The pH of standard cell culture media (typically 7.2-7.4) may not be optimal for its solubility.
-
Improper Dissolution: If the initial stock solution is not fully dissolved or is prepared in an inappropriate solvent, adding it to the media can cause the compound to crash out of solution.
-
Interaction with Media Components: Certain salts, proteins (like serum), or other additives in complex media formulations can interact with Guanabenz acetate and reduce its solubility.
-
Temperature Changes: A decrease in temperature, such as moving media from a 37°C incubator to a cooler environment, can lower the solubility of the compound and lead to precipitation.
Q3: What is the recommended solvent and stock concentration for Guanabenz acetate?
The recommended solvent for preparing a stock solution of Guanabenz acetate is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO. A common practice is to prepare a high-concentration stock solution, for example, at 10 mM or 20 mM in DMSO, which can then be serially diluted to the desired final concentration in the aqueous culture medium.
Q4: How should I properly dilute the Guanabenz acetate stock solution into my media?
To minimize the risk of precipitation when diluting the DMSO stock solution, follow these steps:
-
Warm the cell culture media to 37°C.
-
Vortex the Guanabenz acetate stock solution to ensure it is fully dissolved.
-
Add the required volume of the stock solution directly into the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even distribution, preventing localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the media is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Can the pH of the media affect Guanabenz acetate solubility?
Q6: How can I troubleshoot precipitation that has already occurred?
If you observe precipitation in your media:
-
Warm the Solution: Gently warm the media to 37°C while swirling to see if the precipitate redissolves.
-
Sonication: Briefly sonicate the solution, which can sometimes help redissolve small amounts of precipitate.
-
Filter Sterilization: If the precipitate does not redissolve, it is best to discard the solution. If the experiment must proceed, you may filter the media through a 0.22 µm filter to remove the precipitate, but be aware that this will lower the effective concentration of Guanabenz acetate in your media.
-
Prepare Fresh: The most reliable solution is to discard the precipitated media and prepare a fresh solution, carefully following the dilution protocol and ensuring the final concentration does not exceed its solubility limit.
Troubleshooting Guide & Data
To prevent precipitation, it is crucial to work within the solubility limits of Guanabenz acetate and use proper handling techniques.
Table 1: Guanabenz Acetate Solubility Data
| Solvent | Solubility | Reference |
| Water | 1.14 mg/mL | |
| DMSO | ≥ 100 mg/mL | |
| Ethanol | Soluble |
Table 2: Recommended Concentrations for Cell Culture
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | DMSO | Ensures complete initial dissolution. |
| Stock Solution Conc. | 10 - 20 mM | Allows for small volumes to be added to media. |
| Final Working Conc. | 1 - 10 µM | Typical range for in vitro studies. Verify optimal concentration for your cell line. |
| Final DMSO Conc. | ≤ 0.1% (v/v) | Minimize solvent toxicity to cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Guanabenz Acetate Stock Solution
-
Weighing: Accurately weigh out the required amount of Guanabenz acetate powder. The molecular weight of Guanabenz acetate is 291.14 g/mol . To prepare 1 mL of a 10 mM solution, you would need 2.91 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL for 2.91 mg).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
-
Preparation: Pre-warm the required volume of cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculation: Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of media with a final concentration of 5 µM Guanabenz acetate, you would add 5 µL of the 10 mM stock solution.
-
Dilution: While gently swirling the flask/tube of pre-warmed media, add the calculated volume (5 µL) of the stock solution. Pipette directly into the media, not onto the vessel walls.
-
Mixing: Cap the vessel and mix thoroughly by gentle inversion or swirling to ensure homogeneity.
-
Application: Immediately apply the freshly prepared media to your cells. Do not store the final diluted solution for extended periods.
Visual Guides
Guanabenz Acetate Preparation Workflow
Caption: Workflow for preparing Guanabenz acetate solutions.
Guanabenz Acetate Signaling Pathway
Caption: Guanabenz signaling via the α2-adrenergic receptor.
Technical Support Center: Chloroguanabenz Acetate Off-Target Effects in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of chloroguanabenz acetate (B1210297) (guanabenz) in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of chloroguanabenz acetate?
This compound is a well-established α2-adrenergic receptor agonist, which is its primary on-target activity responsible for its antihypertensive effects.[1] However, it is also known to exhibit several off-target activities that can influence experimental results. The most frequently reported off-target effect is the modulation of the integrated stress response (ISR) through interaction with the regulatory subunit of Protein Phosphatase 1 (PP1), PPP1R15A (also known as GADD34).[2][3][4] Additionally, effects on calcium-dependent chloride channels and potential interactions with other receptors have been observed.[5]
Q2: How does chloroguanabenz affect the Integrated Stress Response (ISR)?
Chloroguanabenz has been reported to prolong the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by interfering with its dephosphorylation.[2][3] This is thought to occur through the inhibition of the PPP1R15A-PP1 phosphatase complex. By maintaining eIF2α in its phosphorylated state, chloroguanabenz can attenuate general protein synthesis, which can be a confounding factor in many cellular assays. However, there are conflicting reports, with some in vitro studies suggesting that guanabenz (B1672423) does not directly inhibit the PPP1R15A-PP1 complex.[4] This discrepancy highlights the need for careful interpretation of results and the use of appropriate controls.
Q3: Are there derivatives of chloroguanabenz with reduced α2-adrenergic activity?
Yes, structure-activity relationship studies have led to the development of chloroguanabenz derivatives that retain their activity against prions, an effect linked to the ISR modulation, while having lost their α2-adrenergic receptor agonistic activity.[6] The existence of such compounds underscores that the off-target effects of chloroguanabenz can be separated from its on-target activity and can be the focus of therapeutic development.[4]
Q4: Can chloroguanabenz interfere with common assay readouts?
While direct evidence for chloroguanabenz causing assay interference through mechanisms like aggregation or luciferase inhibition is not extensively documented in the literature, its known biological activities can indirectly affect assay outcomes. For example, its effects on protein synthesis and cell stress pathways can influence the results of cell viability and reporter gene assays. It is crucial to perform appropriate counter-screens and controls to rule out such interferences.
Troubleshooting Guides
Issue 1: Unexpected changes in protein expression in cell-based assays.
-
Possible Cause: Chloroguanabenz-mediated inhibition of eIF2α dephosphorylation can lead to a general attenuation of protein synthesis.
-
Troubleshooting Steps:
-
Monitor eIF2α Phosphorylation: Perform a Western blot to assess the phosphorylation status of eIF2α in your cells upon treatment with chloroguanabenz. An increase in the ratio of phosphorylated eIF2α to total eIF2α would support this off-target effect.
-
Global Protein Synthesis Assay: Use a metabolic labeling assay (e.g., puromycin (B1679871) incorporation) to directly measure the rate of protein synthesis in the presence and absence of chloroguanabenz.
-
Use a Negative Control: Include a structurally related but inactive compound or a known α2-adrenergic agonist that does not affect the ISR, such as clonidine, to differentiate between on-target and off-target effects on protein expression.
-
Issue 2: Discrepancies in cell viability readouts between different assay formats.
-
Possible Cause: The mechanism of action of chloroguanabenz, particularly its effects on the integrated stress response and cellular homeostasis, can differentially impact various cell viability assays that rely on different cellular parameters (e.g., metabolic activity vs. membrane integrity).
-
Troubleshooting Steps:
-
Orthogonal Assays: Employ multiple cell viability assays based on different principles (e.g., MTT for metabolic activity, CellTiter-Glo® for ATP levels, and a membrane integrity assay like trypan blue exclusion or a fluorescent dye-based assay).
-
Time-Course Analysis: Perform a time-course experiment to understand the kinetics of chloroguanabenz's effect on cell viability. Short-term versus long-term effects may differ significantly.
-
Control for Apoptosis/Necrosis: Use assays that can distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining, to get a clearer picture of the cellular response to chloroguanabenz.
-
Issue 3: Inconsistent results in reporter gene assays.
-
Possible Cause: Off-target effects on protein synthesis can impact the expression of the reporter protein itself, leading to misleading results.
-
Troubleshooting Steps:
-
Constitutive Reporter Control: Use a control plasmid with a strong constitutive promoter driving the expression of the same reporter gene to assess the general effect of chloroguanabenz on reporter protein expression.
-
Normalize to a Second Reporter: In transient transfection experiments, co-transfect a second reporter plasmid with a different reporter gene under the control of a constitutive promoter for normalization.
-
Luciferase Interference Counter-Screen: Although not specifically reported for chloroguanabenz, it is good practice to perform a cell-free luciferase inhibition assay to rule out direct inhibition of the enzyme.[7][8][9][10][11]
-
Quantitative Data Summary
| Target | Compound | Assay Type | Parameter | Value | Reference |
| α2a-adrenergic receptor | Chloroguanabenz | Radioligand binding | pEC50 | 8.25 | [12] |
| α2b-adrenergic receptor | Chloroguanabenz | Radioligand binding | pEC50 | 7.01 | [12] |
| α2c-adrenergic receptor | Chloroguanabenz | Radioligand binding | pEC50 | ~5 | [12] |
| α2A-adrenergic receptor | 4-OH-Guanabenz | Functional assay | EC50 | 316.3 nM | [13] |
| 5-HT1A receptor | Chloroguanabenz | Competition binding | Selectivity vs α2A | 22- to 31-fold | [5] |
| Ca2+-dependent Cl- channel | Chloroguanabenz | Iodide efflux | EC50 | 831 nM | |
| PPP1R15A-PP1 complex | Chloroguanabenz | In vitro dephosphorylation | Activity | Inert at 50 µM |
Experimental Protocols
Protocol 1: Western Blot for eIF2α Phosphorylation
This protocol is adapted from standard Western blotting procedures to assess the phosphorylation status of eIF2α in response to chloroguanabenz treatment.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated eIF2α to total eIF2α.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Chloroguanabenz acetate efficacy in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Chloroguanabenz acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Chloroguanabenz acetate?
A1: this compound is a centrally-acting alpha-2 adrenergic receptor agonist.[1] Its efficacy in many experimental models stems from its ability to suppress endoplasmic reticulum (ER) stress. It achieves this by inhibiting the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), thereby increasing its phosphorylation levels.[1][2][3][4] This modulation of the Unfolded Protein Response (UPR) can lead to various cellular outcomes, including apoptosis and autophagy in cancer cells and neuroprotection in models of neurodegenerative diseases.[3][5][6]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO and ethanol.[7] For in vitro experiments, it is common to prepare a stock solution of 10 mM in DMSO.[7][8] After reconstitution, it is recommended to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[7][8] Stock solutions stored at -20°C are stable for at least 6 months to 2 years.[7][9]
Q3: What are the known applications of this compound in research?
A3: Beyond its historical use as an antihypertensive agent, this compound is utilized in research for its:
-
Antiprion activity: It has been shown to be effective against both yeast and mammalian prions.[7][10]
-
Neuroprotective effects: It shows potential in models of neurodegenerative diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS) by protecting neurons from stress.[5][11][12]
-
Anticancer properties: It can induce ER stress-related cell death in cancer cells, such as hepatocellular carcinoma.[3][4][6]
-
Treatment of polyglutamine expansion diseases: It is explored as a tool for diseases like Huntington's disease.[7]
Q4: Is this compound cell-permeable?
A4: Yes, this compound is described as a cell-permeable α2-adrenoceptor agonist.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect | - Incorrect dosage: The concentration of this compound may be too low for the specific cell line or experimental model. - Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Cell line resistance: The cell line may not be sensitive to the effects of this compound. | - Optimize concentration: Perform a dose-response experiment to determine the optimal concentration (e.g., 0.5-50 µM for cell viability assays).[8] - Prepare fresh stock solution: Use a freshly prepared stock solution or ensure aliquots have been stored correctly at -20°C.[7][8] - Verify cell line sensitivity: Test on a different, previously reported sensitive cell line as a positive control. |
| High cell toxicity in control group | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Maintain low solvent concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). - Include a vehicle control: Always include a control group treated with the same concentration of the solvent as the experimental groups.[8] |
| Inconsistent or variable results | - Inconsistent cell seeding: Uneven cell density across wells. - Assay variability: Inconsistent incubation times or reagent addition. - Compound precipitation: The compound may precipitate out of the solution at higher concentrations. | - Ensure uniform cell seeding: Use proper cell counting and seeding techniques to ensure a consistent number of cells per well. - Standardize protocols: Adhere strictly to incubation times and use multichannel pipettes for simultaneous reagent addition where possible. - Check for precipitation: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent. |
| Difficulty in detecting changes in protein phosphorylation (e.g., p-eIF2α) | - Suboptimal lysis buffer: The lysis buffer may not be effective in preserving phosphorylation. - Incorrect antibody: The primary or secondary antibody may not be specific or sensitive enough. - Timing of analysis: The peak phosphorylation may occur at a different time point. | - Use appropriate lysis buffer: Include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins. - Validate antibodies: Use antibodies that have been validated for the specific application (e.g., Western blotting) and target protein. - Perform a time-course experiment: Analyze protein phosphorylation at different time points after treatment to identify the optimal window. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Target/Assay | Cell Line | Efficacy Metric | Value | Reference |
| Guanabenz (B1672423) | α2A-Adrenoceptor | - | EC50 | 16.32 nM | [13] |
| 4-OH-Guanabenz | α2A-Adrenoceptor | - | EC50 | 316.3 nM | [13] |
| Yohimbine | α2A-Adrenoceptor | - | IC50 | 2.26 nM | [13] |
| Guanabenz Acetate | Protein Misfolding | Tunicamycin-treated HeLa | EC50 | ~400 nM | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.5-50 µM).[8] Remove the old medium and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same DMSO concentration).[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently mix on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value.[1]
Protocol 2: Western Blotting for ER Stress Markers
This protocol is for detecting the expression of key UPR markers like GRP78 and phosphorylated eIF2α.
Materials:
-
Treated cells
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-total eIF2α, anti-GRP78, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Mix 20-30 µg of protein with SDS loading buffer and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify band intensities. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-eIF2α to total eIF2α).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. benchchem.com [benchchem.com]
- 9. Guanabenz Acetate A cell-permeable α2-adrenoceptor agonist that lowers protein misfolding in stressed cells and acts as a proteostatis regulator. | 23256-50-0 [sigmaaldrich.com]
- 10. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protein misfolding, amyotrophic lateral sclerosis and guanabenz: protocol for a phase II RCT with futility design (ProMISe trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloroguanabenz Acetate Cytotoxicity Assessment
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like Chloroguanabenz acetate (B1210297)?
A1: The initial step is to determine the optimal concentration range of the compound and the appropriate exposure time. This is typically achieved by performing a dose-response experiment using a wide range of concentrations on a specific cell line. The goal is to identify the concentration at which the compound exhibits a cytotoxic effect and to calculate the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency.
Q2: Which cell lines should I use for testing Chloroguanabenz acetate?
A2: The choice of cell lines depends on the therapeutic target of the compound. If this compound is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissues should be used. It is also advisable to include a non-cancerous cell line to assess the compound's selectivity and potential for off-target toxicity.
Q3: What are the common methods for assessing cytotoxicity?
A3: Several in vitro assays are commonly used to measure cytotoxicity. These assays are based on different cellular parameters, such as metabolic activity (e.g., MTT, XTT assays), cell membrane integrity (e.g., LDH release assay, Trypan Blue exclusion), and cell proliferation (e.g., BrdU incorporation). The choice of assay can depend on the compound's mechanism of action and potential interferences.[1][2]
Q4: How can I determine if this compound is inducing apoptosis?
A4: To determine if the observed cytotoxicity is due to apoptosis, you can perform specific assays that detect hallmarks of programmed cell death. These include assays for caspase activation (e.g., caspase-3/7 activity assay), DNA fragmentation (e.g., TUNEL assay), and changes in the mitochondrial membrane potential.[3][4]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Question: I am observing significant differences in cell viability between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.[5][6]
-
Pipetting errors: Inaccurate pipetting of the compound or assay reagents can introduce variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outermost wells or fill them with sterile media.
-
Compound precipitation: If this compound is not fully dissolved in the culture medium, it can lead to inconsistent concentrations in the wells. Visually inspect for any precipitate and consider using a different solvent or sonication to improve solubility.[7]
-
Issue 2: My positive control is not showing the expected cytotoxicity.
-
Question: The well-known cytotoxic agent I'm using as a positive control is not killing the cells as expected. What should I do?
-
Answer: This issue could indicate a problem with the cells, the control compound, or the assay itself:
-
Cell health and passage number: Ensure your cells are healthy and within a low passage number. Cells that have been in culture for too long can become resistant to certain drugs.
-
Control compound degradation: Positive control compounds can degrade over time. Prepare fresh stock solutions and store them appropriately.
-
Incorrect concentration: Double-check the calculations for the dilution of your positive control.
-
Assay sensitivity: The chosen assay may not be sensitive enough to detect the cytotoxic effects of your positive control at the concentration used.
-
Issue 3: I am seeing an increase in cell viability at high concentrations of this compound.
-
Question: My dose-response curve is bell-shaped, with cell viability increasing at the highest concentrations of the compound. Is this a real effect?
-
Answer: A bell-shaped dose-response curve can be caused by several factors:
-
Compound interference with the assay: At high concentrations, this compound might directly interact with the assay reagents, leading to a false signal. For example, some compounds can reduce MTT tetrazolium salt non-enzymatically. Run a control with the compound in cell-free media to check for interference.[7]
-
Compound solubility: The compound may precipitate at high concentrations, reducing the effective concentration in the medium.
-
Off-target effects: At very high concentrations, the compound might trigger unexpected cellular responses that promote survival.
-
Data Presentation
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.5 ± 3.5 |
| HeLa | Cervical Cancer | 12.8 ± 1.9 |
| HepG2 | Liver Cancer | 45.1 ± 5.3 |
| HCT116 | Colon Cancer | 22.7 ± 2.8 |
Table 2: Hypothetical Caspase-3/7 Activation in Response to this compound Treatment
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| MCF-7 | Vehicle Control | 1.0 |
| This compound (15 µM) | 4.2 ± 0.5 | |
| A549 | Vehicle Control | 1.0 |
| This compound (30 µM) | 3.8 ± 0.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Caption: Plausible apoptotic signaling pathway.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chloroguanabenz Acetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during experiments with Chloroguanabenz acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may arise during Chloroguanabenz acetate experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Question: My results with this compound vary significantly between experiments. What are the likely causes and how can I improve consistency?
-
Answer: Inconsistent results in cell-based assays are a common challenge. Several factors related to the compound, cell culture, and assay protocol can contribute to this variability.
-
Compound Stability and Handling:
-
Fresh Preparations: this compound solutions, especially at low concentrations, may not be stable over long periods. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Proper Storage: Store the solid compound and concentrated stock solutions at -20°C to ensure stability.[1]
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments to minimize biological variability.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Monitor cell morphology and viability prior to each experiment.
-
Seeding Density: Precise and consistent cell seeding density is crucial. Inaccurate cell counting can lead to significant variations in results.
-
-
Assay Protocol Adherence:
-
Incubation Times: Strictly adhere to the specified incubation times for both drug treatment and assay development.
-
Reagent Addition: Ensure accurate and consistent addition of all reagents, including the drug and assay components. Use calibrated pipettes.
-
Plate Edge Effects: Avoid using the outer wells of microplates as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium
-
Question: I am observing precipitation after adding this compound to my cell culture medium. How can I improve its solubility?
-
Answer: this compound is soluble in DMSO and ethanol.[1] Precipitation in aqueous solutions like cell culture media can be a problem.
-
Use of a Stock Solution: Always prepare a concentrated stock solution in an appropriate solvent like DMSO.
-
Final Solvent Concentration: When diluting the stock solution into the culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dilution Method: It is advisable to dilute the this compound stock solution directly into the complete culture medium rather than preparing intermediate dilutions in aqueous buffers like PBS, where solubility may be lower.[2]
-
Promoting Dissolution: After dilution, gentle mixing or brief sonication can help to ensure the compound is fully dissolved before adding it to the cells.[2]
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Question: I am observing higher-than-expected cytotoxicity or effects that don't align with the known mechanism of action. What could be the reason?
-
Answer: Unexpected effects can arise from several sources, including the compound's purity, its effect on the unfolded protein response (UPR), and potential interactions with other components in the experimental system.
-
Compound Purity: Verify the purity of the this compound used. Impurities could have their own biological activities.
-
ER Stress Induction: this compound is known to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis and autophagy in some cell types, particularly cancer cells.[3] This may be the intended effect in some studies but could be an off-target effect in others.
-
Alpha-2 Adrenergic Receptor Expression: The primary target of Chloroguanabenz is the alpha-2 adrenergic receptor. Ensure that your cell model expresses this receptor if you are studying its canonical effects.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to distinguish the effects of the compound from those of the solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and experimental use of this compound.
General Properties
-
What is the primary mechanism of action of this compound?
-
This compound is a centrally acting alpha-2 adrenergic agonist. By stimulating these receptors, it inhibits the release of norepinephrine.[4] More recently, it has been shown to modulate the unfolded protein response (UPR) by selectively inhibiting the GADD34-mediated dephosphorylation of eIF2α, which prolongs the phosphorylation of eIF2α.[1][3][4][5]
-
-
What are the common research applications of this compound?
-
It has been investigated for its potential as an anti-cancer agent, particularly in hepatocellular carcinoma, by inducing ER stress-related cell death.[3] It is also studied in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) due to its role in modulating the UPR.[1][5] Additionally, it has been explored as an antiprion agent.
-
-
What is the recommended solvent for preparing stock solutions?
-
This compound is soluble in DMSO or ethanol. Stock solutions can be prepared in DMSO.[1]
-
Experimental Design
-
What are the key considerations when designing a cell viability assay with this compound?
-
Cell Line Selection: Choose a cell line relevant to your research question. If studying its anti-cancer effects, consider using relevant cancer cell lines.
-
Dose-Response and Time-Course: Perform a dose-response study to determine the IC50 value and a time-course experiment to understand the kinetics of the cellular response.
-
Appropriate Controls: Include positive and negative controls, as well as a vehicle control.
-
-
Which cell viability assays are suitable for use with this compound?
-
Tetrazolium-based assays like MTT, MTS, and XTT are commonly used.[6] These assays measure metabolic activity, which is an indicator of cell viability.
-
Data Presentation
Table 1: Factors Influencing Variability in this compound Experiments and Mitigation Strategies
| Source of Variability | Potential Cause | Mitigation Strategy |
| Compound-related | Degradation of working solutions | Prepare fresh dilutions for each experiment. |
| Poor solubility in aqueous media | Prepare a concentrated stock in DMSO and ensure the final solvent concentration is low. | |
| Impurities in the compound | Use a high-purity grade of this compound. | |
| Cell-related | High cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density | Perform accurate cell counting and ensure even cell distribution in plates. | |
| Poor cell health | Monitor cell morphology and viability before starting the experiment. | |
| Protocol-related | Inconsistent incubation times | Strictly adhere to the protocol's specified incubation periods. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. | |
| Plate edge effects | Avoid using the outer wells of the microplate or fill them with sterile buffer/media. |
Table 2: IC50 Values of Acetate in Different Colorectal Cancer (CRC) Cell Lines (48h treatment)
| Cell Line | IC50 (mM) | Assay Method |
| HCT-15 | 70 | MTT |
| RKO | 110 | MTT |
Note: This table presents data for acetate, not this compound, as specific IC50 values for the latter were not available in the search results. This data is provided as an example of how such data could be presented.[7]
Experimental Protocols
Detailed Methodology for an MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the MTT solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells [jpatholtm.org]
- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Chloroguanabenz Acetate Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of chloroguanabenz acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for chloroguanabenz acetate?
A1: Based on studies of the closely related compound guanabenz (B1672423) acetate, this compound is expected to degrade through hydrolysis and isomerization. The primary degradation pathway likely involves the hydrolysis of the guanidino group and the Schiff base.
Q2: What are the likely degradation products of this compound?
A2: The anticipated degradation products, extrapolated from the known degradation of guanabenz, include the Z-isomer of chloroguanabenz, 2,3,6-trichlorobenzaldehyde (B1582093), aminoguanidine, and 2,3,6-trichlorobenzaldehyde semicarbazone.[1] The formation of these products is primarily driven by hydrolytic and isomeric transformations.
Q3: What conditions are known to promote the degradation of this compound?
A3: this compound is susceptible to degradation under various stress conditions. Forced degradation studies, a standard practice in pharmaceutical development, typically employ acidic, alkaline, oxidative, photolytic, and thermal stress to identify potential degradation pathways.[2][3][4][5] Hydrolytic conditions (both acidic and alkaline) are expected to be major drivers of degradation.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact drug from its degradation products.[2] To develop such a method, you should perform forced degradation studies to generate the degradation products. The chromatographic conditions (e.g., mobile phase, column, pH, and detection wavelength) are then optimized to achieve adequate resolution between all peaks.
Troubleshooting Guides
Problem 1: I am not observing any degradation of this compound in my forced degradation studies.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base.
-
Increase the temperature of the reaction.
-
Extend the duration of the stress exposure.
-
For oxidative degradation, use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
For photolytic degradation, increase the intensity or duration of light exposure.
-
Problem 2: I am seeing too much degradation, and the peak for the parent drug has disappeared.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the temperature of the reaction.
-
Reduce the duration of the stress exposure.
-
Use a lower concentration of the oxidizing agent.
-
For photolytic studies, decrease the light intensity or duration.
-
Problem 3: My HPLC method is not separating the degradation products from the parent drug.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Troubleshooting Steps:
-
Mobile Phase: Modify the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). Experiment with different organic solvents (e.g., acetonitrile, methanol) and buffers.
-
pH: Adjust the pH of the mobile phase. The ionization state of this compound and its degradation products can significantly affect their retention.
-
Column: Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of complex mixtures.
-
Detection Wavelength: Ensure the detection wavelength is optimal for both the parent drug and the degradation products. A photodiode array (PDA) detector can be useful for this.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight for 8 hours or in a photostability chamber.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method.
-
A control sample (unstressed this compound solution) should also be analyzed for comparison.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Buffer A (0.1% formic acid in water) and Buffer B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient to 90% A, 10% B
-
26-30 min: 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 80°C, 2h | 25.4 | 3 | 4.2, 7.8, 12.1 |
| 0.1 N NaOH, RT, 2h | 45.2 | 4 | 3.5, 6.1, 9.4, 11.8 |
| 3% H₂O₂, RT, 24h | 15.8 | 2 | 8.5, 10.3 |
| Thermal (105°C, 24h) | 8.1 | 1 | 13.5 |
| Photolytic (Sunlight, 8h) | 12.5 | 2 | 5.5, 14.2 |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz-mediated inactivation and enhanced proteolytic degradation of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Interpreting Unexpected Results with Chloroguanabenz Acetate
Welcome to the troubleshooting guide for researchers, scientists, and drug development professionals working with Chloroguanabenz acetate (B1210297). This resource provides guidance on interpreting unexpected experimental outcomes and offers potential solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected changes in proliferation and viability after treatment with Chloroguanabenz acetate, unrelated to its known alpha-2 adrenergic agonist activity. What could be the cause?
A1: Unexpected effects on cell proliferation and viability may be due to off-target activity of this compound at the 5-HT1A serotonin (B10506) receptor. Guanabenz, a structurally similar compound, has been shown to act as an agonist at 5-HT1A receptors[1]. Activation of 5-HT1A receptors can lead to the modulation of signaling pathways that influence cell growth and survival, such as the MAPK and Akt pathways[2][3].
Q2: I am observing a decrease in cAMP levels in my cell line after treatment with this compound, which is inconsistent with my experimental hypothesis. Why might this be happening?
A2: The decrease in cyclic AMP (cAMP) levels is a known consequence of 5-HT1A receptor activation. 5-HT1A receptors are Gi/o-protein coupled receptors, and their stimulation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis[3][4]. This off-target effect of this compound could explain the observed reduction in intracellular cAMP.
A3: Yes, the observed anti-inflammatory effects could be a result of off-target 5-HT1A receptor agonism. Activation of certain serotonin receptors has been shown to modulate immune responses, including the production of cytokines[5]. For example, activation of the 5-HT2A receptor, another serotonin receptor, can suppress the expression of pro-inflammatory genes[5][6]. While the specific effects of 5-HT1A activation can vary depending on the cell type and context, it is a plausible explanation for unexpected anti-inflammatory observations.
Q4: I am using this compound in a high-throughput screen and am getting a high number of false positives or negatives. What are some general assay interference issues to consider?
A4: Small molecules like this compound can interfere with in vitro assays in several ways, leading to misleading results. These can include:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths as your assay's reporter, leading to false positives.
-
Fluorescence Quenching: The compound may absorb the light emitted by your fluorophore, resulting in false negatives.
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester proteins, leading to artifacts[7].
It is crucial to perform control experiments to rule out these possibilities.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Related to Off-Target 5-HT1A Receptor Agonism
If you suspect that the unexpected results are due to the activation of 5-HT1A receptors, consider the following troubleshooting steps.
Table 1: Troubleshooting Unexpected Phenotypes
| Symptom | Possible Cause | Suggested Action |
| Altered cell proliferation or viability. | Activation of 5-HT1A receptors influencing cell growth pathways. | 1. Include a 5-HT1A receptor antagonist (e.g., WAY-100635) as a control to see if the effect is reversed. 2. Assess the expression of 5-HT1A receptors in your cell line via qPCR or Western blot. 3. Measure downstream signaling events of 5-HT1A activation, such as changes in cAMP levels or Akt phosphorylation. |
| Decreased intracellular cAMP levels. | Gi/o-coupling of 5-HT1A receptors leading to adenylyl cyclase inhibition. | 1. Confirm the effect with a cAMP assay. 2. Use a known 5-HT1A agonist as a positive control. 3. Pre-treat cells with a 5-HT1A antagonist to block the effect. |
| Unexplained anti-inflammatory response. | Modulation of cytokine production or immune cell function via serotonin receptor signaling. | 1. Profile a panel of cytokines to identify specific changes. 2. Investigate the effect of this compound on immune cell functions like phagocytosis or migration if relevant to your model. 3. Use a 5-HT1A antagonist to confirm the involvement of this receptor. |
Objective: To determine if the observed unexpected effect of this compound is mediated by the 5-HT1A receptor.
Methodology:
-
Cell Culture: Culture your cells under standard conditions.
-
Treatment Groups:
-
Vehicle control
-
This compound (at the concentration showing the unexpected effect)
-
Selective 5-HT1A antagonist (e.g., WAY-100635) alone
-
Pre-treatment with the 5-HT1A antagonist for 1-2 hours, followed by the addition of this compound.
-
Positive control: A known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Assay: Perform your primary assay (e.g., proliferation assay, cAMP measurement, cytokine ELISA).
-
Analysis: Compare the results between the treatment groups. If the unexpected effect of this compound is attenuated or blocked by the 5-HT1A antagonist, it suggests the involvement of this off-target receptor.
Diagram: 5-HT1A Receptor Signaling Pathway
Caption: Off-target activation of the 5-HT1A receptor by this compound.
Issue 2: Unexpected Results in Protein Aggregation Assays
This compound has been identified as an inhibitor of protein aggregation, particularly in the context of Huntington's and prion diseases. This property can lead to unexpected outcomes in assays that involve protein folding or aggregation.
Table 2: Troubleshooting Protein Aggregation Assays
| Symptom | Possible Cause | Suggested Action |
| Inhibition of protein aggregation in an unrelated assay. | This compound is a known inhibitor of protein aggregation. | 1. Confirm that the observed effect is not an artifact of assay interference (e.g., fluorescence quenching in a Thioflavin T assay). 2. Use a well-characterized protein aggregation inhibitor as a positive control. 3. Test this compound in a different, orthogonal aggregation assay (e.g., filter retardation assay if you are using a fluorescence-based method). |
| Interference with assays measuring protein levels or interactions. | The anti-aggregation activity may alter protein solubility or conformation, affecting antibody binding or other detection methods. | 1. Perform a Western blot to ensure that total protein levels are not affected. 2. For interaction studies, consider a different method that is less sensitive to conformational changes (e.g., FRET vs. co-immunoprecipitation). |
Objective: To assess the effect of this compound on protein aggregation in vitro.
Methodology:
-
Protein Preparation: Prepare the protein of interest (e.g., amyloid-beta, tau) at a concentration known to aggregate under specific conditions (e.g., temperature, pH, agitation).
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Protein + aggregation buffer (negative control)
-
Protein + aggregation buffer + this compound (at various concentrations)
-
Protein + aggregation buffer + known aggregation inhibitor (positive control)
-
Buffer + Thioflavin T (ThT) + this compound (to check for fluorescence interference)
-
-
Incubation: Incubate the plate under conditions that promote aggregation (e.g., 37°C with shaking).
-
ThT Addition: At specified time points, add ThT to the wells.
-
Fluorescence Reading: Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
Analysis: Plot fluorescence intensity over time. Inhibition of aggregation will be observed as a decrease in the fluorescence signal compared to the negative control.
Diagram: Workflow for Investigating Unexpected Anti-Aggregation Effects
Caption: Troubleshooting workflow for unexpected anti-aggregation activity.
Disclaimer: This guide is intended for research purposes only and provides general troubleshooting advice. Specific experimental outcomes may vary depending on the cell type, assay conditions, and other factors.
References
- 1. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional consequences of a rare human serotonergic 5-HT1A receptor variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Chloroguanabenz Acetate Dosage: A Technical Guide for Researchers
Shanghai, China - For researchers and drug development professionals utilizing Chloroguanabenz acetate (B1210297), also known as Guanabenz, determining the optimal dosage for different cell lines is a critical step for successful experimentation. This technical support center provides essential guidance on dosage adjustments, troubleshooting common experimental issues, and answers frequently asked questions to streamline your research process.
Chloroguanabenz acetate, an alpha-2 adrenergic agonist, has garnered significant interest beyond its original use as an antihypertensive medication. Its ability to modulate the Unfolded Protein Response (UPR) by selectively inhibiting the GADD34/PPP1R15A-containing phosphatase complex presents a promising avenue for investigating various cellular processes, including stress responses, protein folding diseases, and cancer biology.[1] This inhibition leads to the prolonged phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR) that attenuates global protein synthesis.[2][3] However, the cellular context is paramount, as this mechanism can be cytoprotective in some cell types while promoting apoptosis in others.[4]
Recommended Concentration Ranges for Various Cell Lines
The optimal concentration of this compound is highly dependent on the cell line and the intended experimental outcome (e.g., cytoprotection, cytotoxicity, or sensitization to other agents). The following table summarizes effective concentrations reported in the literature. It is strongly recommended that researchers perform a dose-response curve to determine the precise IC50 value for their specific cell line and experimental conditions.
| Cell Line | Cell Type | Effective Concentration (µM) | Observed Effect |
| Glioblastoma | |||
| U-87 MG, A172 | Human Glioblastoma | 50 | Non-cytotoxic concentration used to enhance the efficacy of sunitinib.[5] |
| Hepatocellular Carcinoma | |||
| Hep3B, Huh7 | Human Hepatocellular Carcinoma | Empirically Determined | IC50 values should be determined by the researcher.[6] |
| Neuronal Cells | |||
| PC12 | Rat Pheochromocytoma (neuronal model) | 0.5 - 5 | Neuroprotective against 6-OHDA-induced toxicity.[6] |
| Primary Cortical Neurons | Mouse Primary Neurons | 1 - 5 | Neuroprotective against camptothecin-induced death.[6] |
| Fibroblasts | |||
| 3T3 | Mouse Fibroblasts | 5 - 10 | Increased phosphorylation of eIF2α.[6] |
| Immune Cells | |||
| RAW264.7 | Mouse Macrophages | 20 | Increased phosphorylation of eIF2α.[6] |
| Cardiac Myocytes | |||
| Neonatal Rat Cardiomyocytes | Rat Primary Cardiomyocytes | 0.5 - 50 | No effect on cell viability alone; protective against ER stressors at 2.5-10 µM.[7] |
Signaling Pathway and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the signaling pathway of this compound and a general workflow for determining optimal dosage.
Caption: Signaling pathway of this compound in the context of the Unfolded Protein Response.
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 6. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Chloroguanabenz Acetate in Cell Models
Welcome to the technical support center for researchers utilizing Chloroguanabenz Acetate (Guanabenz Acetate). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experimentation, with a focus on overcoming potential resistance mechanisms.
Troubleshooting Guide
Researchers may encounter various issues when working with this compound. The table below outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of cell viability at expected concentrations. | 1. Development of Acquired Resistance: Prolonged exposure may lead to the selection of resistant cell populations. 2. Cell Line Insensitivity: The cell line may have intrinsic resistance to Integrated Stress Response (ISR) induction. 3. Drug Inactivity: Improper storage or handling of this compound. | 1. Investigate Resistance Mechanisms: See "Experimental Protocols" section to test for alterations in the ISR pathway. Consider combination therapies. 2. Confirm Target Engagement: Verify an increase in eIF2α phosphorylation via Western blot. If there's no change, the cell line may be a poor model for this drug. 3. Use Freshly Prepared Drug: Ensure proper storage of stock solutions and use freshly diluted drug for experiments. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media components. 2. Inconsistent Drug Treatment: Variations in incubation time or final drug concentration. | 1. Standardize Protocols: Maintain consistent cell seeding densities, use a narrow range of passage numbers, and ensure media composition is unchanged. 2. Precise Drug Handling: Use calibrated pipettes and ensure thorough mixing of the drug in the media. |
| High background in cell viability assays. | 1. Assay Interference: The drug may interfere with the assay chemistry (e.g., MTT reduction). 2. Contamination: Mycoplasma or bacterial contamination affecting cell health. | 1. Run Drug-Only Controls: Include wells with media and this compound but no cells to check for direct effects on the assay reagents. 2. Test for Contamination: Regularly screen cell cultures for mycoplasma and other contaminants. |
| Unexpected cell morphology changes. | 1. Off-Target Effects: At high concentrations, the drug may have effects unrelated to the ISR. 2. Induction of Autophagy or Senescence: Sustained ISR can lead to these cellular states. | 1. Perform Dose-Response Experiments: Correlate morphological changes with the induction of ISR markers (p-eIF2α, ATF4). 2. Assess for Markers: Use assays for autophagy (e.g., LC3-II staining) or senescence (e.g., β-galactosidase staining). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (Guanabenz) enhances the Integrated Stress Response (ISR) by increasing the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][3] It achieves this by selectively inhibiting the GADD34-PP1 (Growth Arrest and DNA Damage-inducible protein 34 - Protein Phosphatase 1) complex, which is responsible for dephosphorylating eIF2α.[1][4][5][6] This sustained phosphorylation of eIF2α leads to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4, which can ultimately trigger apoptosis in cancer cells.[1][3][5]
Q2: My cells are no longer responding to this compound. What are the potential mechanisms of resistance?
A2: While acquired resistance to this compound is not yet extensively documented, several mechanisms can be hypothesized based on its mode of action and general principles of drug resistance:
-
Alterations in the Drug Target: Mutations in the PPP1R15A gene (encoding GADD34) could prevent this compound from binding to the GADD34-PP1 complex, thus allowing for continued dephosphorylation of eIF2α.
-
Downregulation of Pro-Apoptotic ISR Components: Cells may adapt by downregulating the expression or activity of key downstream effectors of the ISR, such as ATF4 or its pro-apoptotic target, CHOP.[2][4][7] This would uncouple sustained eIF2α phosphorylation from the induction of cell death.
-
Upregulation of Compensatory Pathways:
-
Alternative Phosphatases: Increased expression or activity of other phosphatases that can dephosphorylate eIF2α, such as CReP (constitutive repressor of eIF2α phosphorylation), could counteract the effect of this compound.
-
Pro-Survival Signaling: Activation of potent pro-survival pathways, like the PI3K/AKT/mTOR pathway, can sometimes override the apoptotic signals from the ISR.
-
-
Bypass of eIF2α-dependent Translation: Some cancer cells can utilize alternative translation initiation mechanisms that are less dependent on eIF2α, allowing them to maintain protein synthesis even when eIF2α is phosphorylated.[8]
Q3: How can I overcome resistance to this compound in my cell models?
A3: Overcoming resistance involves either restoring the drug's original mechanism of action or targeting the escape pathways:
-
Combination Therapies: This is a promising strategy.
-
Targeting Downstream Effectors: If resistance is due to the upregulation of pro-survival proteins (e.g., Bcl-2, Mcl-1), combining this compound with inhibitors of these proteins could restore sensitivity.
-
Inducing Other Stresses: Combining this compound with other agents that induce ER stress or oxidative stress (e.g., proteasome inhibitors, some chemotherapeutics) could create a synthetic lethal effect.
-
Inhibiting Bypass Pathways: If resistance is associated with the activation of a specific survival pathway (e.g., PI3K/AKT), co-treatment with an inhibitor of that pathway may be effective.
-
-
Investigating Genetic Alterations: If a specific mutation in GADD34 is identified, it may be possible to design or select drugs that can inhibit the mutated protein.
Q4: What are the key experiments to confirm that this compound is working as expected in a sensitive cell line?
A4: To validate the on-target activity of this compound, you should perform the following key experiments:
-
Western Blot Analysis: Assess the phosphorylation status of eIF2α (at Ser51) and the total eIF2α levels. In sensitive cells, you should observe a dose-dependent increase in the p-eIF2α/total eIF2α ratio.[1][8] Also, measure the protein levels of downstream targets like ATF4 and CHOP, which are expected to increase.
-
Cell Viability/Proliferation Assay: Perform a dose-response curve using assays like MTT, MTS, or CellTiter-Glo to determine the IC50 value of this compound in your cell line.
-
Apoptosis Assays: To confirm that the observed decrease in viability is due to apoptosis, you can perform assays such as Annexin V/PI staining followed by flow cytometry, or measure caspase-3/7 activity.
Experimental Protocols
Protocol 1: Western Blot for ISR Pathway Activation
This protocol details the steps to assess the phosphorylation of eIF2α and the expression of its downstream targets, ATF4 and CHOP.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a positive control for ISR induction if available (e.g., thapsigargin).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-ATF4
-
Rabbit anti-CHOP (DDIT3)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-eIF2α signal to total eIF2α.
-
Normalize ATF4 and CHOP signals to the loading control (β-actin).
-
Protocol 2: Generation and Characterization of a this compound-Resistant Cell Line
This protocol provides a general framework for developing a resistant cell line to study resistance mechanisms.
-
Dose Escalation:
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20).
-
Once the cells have recovered and are proliferating, increase the drug concentration in a stepwise manner.
-
Continue this process over several months until the cells can tolerate a significantly higher concentration (e.g., 5-10 times the original IC50) than the parental cells.
-
-
Clonal Selection (Optional):
-
To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
-
-
Characterization of the Resistant Phenotype:
-
Confirm Resistance: Perform cell viability assays on the parental and resistant cell lines to quantify the fold-change in IC50.
-
Assess ISR Pathway: Use the Western blot protocol described above to compare the induction of p-eIF2α, ATF4, and CHOP in parental versus resistant cells upon drug treatment. A blunted response in the resistant line would suggest a mechanism upstream of or at the level of these markers.
-
Investigate Genetic Alterations:
-
Sequence the coding region of PPP1R15A (GADD34) to check for mutations.
-
Perform RNA-seq or proteomic analysis to identify differentially expressed genes or proteins that could be part of a bypass pathway.
-
-
Assess Drug Efflux: Use assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) to determine if increased drug efflux contributes to resistance.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action via inhibition of GADD34-PP1.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for generating and analyzing resistant cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased ATF4 expression as a mechanism of acquired resistance to long-term amino acid limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ATF4 in regulation of autophagy and resistance to drugs and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chloroguanabenz Acetate Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloroguanabenz acetate (B1210297). The following sections detail experimental protocols, potential analytical issues, and data interpretation for the quality control and purity testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of chloroguanabenz acetate?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the compound and its impurities, while ¹H-NMR is used to confirm the identity and can be used for quantitative purposes to ensure purity of ≥95%.[1]
Q2: What are the known degradation products of guanabenz (B1672423), a closely related compound?
A2: Studies on guanabenz acetate, which is structurally similar to this compound, have shown that it can degrade to form the Z-isomer, 2,6-dichlorobenzaldehyde (B137635), aminoguanidine, and 2,6-dichlorobenzaldehyde semicarbazone.[2] Therefore, a stability-indicating assay for this compound should be able to separate the active compound from these potential degradants.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C, where it is stable for at least two years. For short-term storage, +4°C is suitable.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. Stock solutions up to 10mM in DMSO can be prepared.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Chloroguanabenz is a basic compound, which can present specific challenges in reversed-phase HPLC analysis. Common issues and their solutions are outlined below.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary ionic interactions between the basic guanidine (B92328) group and residual silanol (B1196071) groups on the silica-based column packing.[3] | - Use a mobile phase with a pH that ensures the analyte is in a single ionic state.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (0.1-1.0%).[4]- Employ a modern, high-purity silica (B1680970) column with end-capping or a polar-embedded stationary phase. |
| Poor Peak Shape / Broadening | - Sample solvent incompatibility with the mobile phase.- Column degradation or contamination.[5] | - Dissolve and inject the sample in the mobile phase whenever possible.[4]- If using a different solvent, ensure it is weaker than the mobile phase.- Flush the column with a strong solvent or use a guard column to protect the analytical column. |
| Shifting Retention Times | - Inconsistent mobile phase composition or pH.- Fluctuations in column temperature.- Pump malfunctions or leaks.[6] | - Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks, especially around pump seals and fittings. Flush the pump to remove air bubbles.[4][6] |
| High Backpressure | - Clogged column frit or guard column.- Precipitation of buffer salts in the system.[5][7] | - Replace the column inlet frit or the guard column.- Back-flush the column (disconnect from the detector first).- Regularly flush the system with HPLC-grade water to prevent salt buildup, especially when using buffers.[4] |
| Baseline Noise or Drift | - Contaminated mobile phase.- Detector lamp issues.- Air bubbles in the system.[5] | - Use freshly prepared, high-purity HPLC-grade solvents and degas the mobile phase thoroughly.- Ensure the detector lamp is properly warmed up and aligned.- Purge the pump and detector to remove any trapped air bubbles. |
NMR Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad ¹H-NMR Peaks | - Presence of paramagnetic impurities.- Compound aggregation at higher concentrations. | - Filter the sample solution.- Analyze the sample at a lower concentration. |
| Inaccurate Quantification | - Poor signal-to-noise ratio.- Overlapping peaks from impurities or residual solvent. | - Increase the number of scans to improve the signal-to-noise ratio.- Use 2D NMR techniques to resolve overlapping signals.[8] |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Analysis and Calculation:
Inject the standard and sample solutions into the chromatograph. Calculate the purity of the sample using the following formula:
Purity (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x 100
Workflow for HPLC Purity Determination
Caption: Workflow for this compound purity testing by HPLC.
Protocol 2: Identity and Purity Confirmation by ¹H-NMR Spectroscopy
This protocol outlines the use of ¹H-NMR to confirm the identity and estimate the purity of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
2. NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer Frequency | ≥ 400 MHz |
| Solvent | DMSO-d₆ |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 5 seconds |
3. Data Analysis:
-
Identity Confirmation: Compare the chemical shifts and splitting patterns of the acquired spectrum with a reference spectrum of this compound.
-
Purity Estimation: Integrate the peaks corresponding to this compound and any visible impurity peaks. The purity can be estimated by comparing the relative integrals, assuming a known number of protons for each signal. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.[8][9]
Logical Flow for NMR Analysis
References
- 1. adipogen.com [adipogen.com]
- 2. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute quantitative (1)h NMR spectroscopy for compound purity determination [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloroguanabenz Acetate (Guanabenz Acetate)
This guide provides researchers, scientists, and drug development professionals with essential information on the handling, preparation, and use of Chloroguanabenz acetate (B1210297), with a focus on compatible buffers and media.
Frequently Asked Questions (FAQs)
Q1: What is Chloroguanabenz acetate and what are its primary mechanisms of action?
This compound (also known as Guanabenz acetate) is a centrally-acting alpha-2 (α2) adrenergic receptor agonist.[1][2][3] Its primary functions relevant to research include:
-
α2-Adrenergic Agonism: It selectively activates α2-adrenergic receptors, which are G-protein coupled receptors. This activation leads to a decrease in cyclic AMP (cAMP) levels and reduced neurotransmitter release.[3][4]
-
Integrated Stress Response (ISR) Modulation: It enhances cellular stress responses by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[5] This leads to a reduction in global protein synthesis, which can protect cells from the accumulation of misfolded proteins.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions.[2][3] Ethanol is also a viable option.[3][5] It is crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly decrease the compound's solubility.[3]
Q3: How should I prepare and store a stock solution?
A common practice is to prepare a 10 mM stock solution in high-purity DMSO.[6] After completely dissolving the powder, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
Q4: What is the solubility of this compound in aqueous solutions?
The aqueous solubility of this compound is reported with significant variability across different sources. It is generally considered sparingly soluble to insoluble in water.[1][3][4] Some sources report solubility in water at 2.5 mg/mL, but this may require heating and sonication.[2] Another source indicates a solubility of 11 mg/mL at 25°C.[5][7] This variability suggests that direct dissolution in aqueous buffers is challenging and may lead to inconsistent results.
Q5: Can I use PBS or other common aqueous buffers to dissolve this compound?
Directly dissolving this compound in aqueous buffers like PBS is not recommended due to its limited and inconsistent water solubility. The preferred method is to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer or cell culture medium.
Q6: What is a safe final concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% is widely considered safe for most cell lines.[8][9] While some cell lines may tolerate up to 0.5%, it is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to ensure the observed effects are from the compound and not the solvent.[8][10]
Troubleshooting Guide
Issue: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer or cell culture medium.
-
Cause: This is the most common issue and occurs because the compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted, the compound can crash out of the solution.
-
Solution 1: Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound.
-
Solution 2: Modify Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the stock to a smaller volume first while vortexing vigorously. Then, slowly add this intermediate dilution to the rest of the buffer. This can sometimes help keep the compound in solution.
-
Solution 3: Check pH: The pKa of Guanabenz is approximately 8.1.[5] Its solubility in aqueous solutions may be higher in slightly acidic conditions (pH < 7.5) where it is more likely to be protonated. If your experimental conditions allow, consider using a buffer with a slightly acidic pH.
-
Solution 4: Use Additives (for in vitro biochemical assays only): For non-cell-based assays, the inclusion of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) might help maintain solubility. This is not recommended for cell culture experiments.
Issue: I'm observing toxicity or unexpected effects in my vehicle control group.
-
Cause: The final concentration of DMSO is likely too high for your specific cell line. Cell types, particularly primary cells and stem cells, can be very sensitive to DMSO.[10][11]
-
Solution 1: Reduce DMSO Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound. The goal is to keep the final DMSO concentration at or below 0.1%.[8][9]
-
Solution 2: Perform a DMSO Dose-Response Curve: Before starting your main experiment, test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%). Use this to determine the maximum non-toxic concentration for your specific cells and experimental duration.
Data Presentation: Solubility
The solubility of this compound can vary based on the solvent, temperature, and physical agitation. The data below is compiled from multiple sources.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 51 mg/mL (~175 mM)[2] 15 mg/mL (~51.5 mM)[3] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO. |
| Ethanol | 50 mg/mL[5] 15 mg/mL[3] | A suitable alternative to DMSO. |
| Water | Sparingly soluble[1] Insoluble (<1 mg/mL)[3][4] 2.5 mg/mL (~8.6 mM)[2] 10-11 mg/mL (~34-38 mM)[5][7] | Highly variable. Requires sonication and/or heating to 60°C.[2] Not recommended for primary dissolution. |
| Propylene Glycol | 100 mg/mL | High solubility, but not typically used for cell culture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 291.13 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 2.91 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile aliquots. Store at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).[2][3]
Protocol 2: Preparing Working Solutions for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to calculate the final DMSO concentration.
-
Example: To prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL or 10 µL
-
The final DMSO concentration will be (10 µL) / (10 mL) = 0.1%.
-
-
-
Prepare Medium: Add the calculated volume of the DMSO stock solution (10 µL in the example) to your pre-warmed cell culture medium (10 mL). Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.
-
Treat Cells: Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.
-
Include Controls: Always include a "vehicle control" group of cells treated with medium containing the same final concentration of DMSO (0.1% in the example) but no drug.
Visualizations: Signaling Pathways
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway activated by Chloroguanabenz.
Caption: Chloroguanabenz modulation of the Integrated Stress Response (ISR).
References
- 1. drugs.com [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aktpathway.com [aktpathway.com]
- 5. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Chloroguanabenz Acetate Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability of Chloroguanabenz acetate (B1210297) solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Chloroguanabenz acetate? A1: Solid this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1] For long-term storage, -20°C is recommended, which can keep the compound stable for at least two years.[2] The compound is also noted to be light and air sensitive, so protection from light and handling under an inert gas are advised.[1]
Q2: What is the best solvent for preparing this compound stock solutions? A2: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] Stock solutions are commonly prepared in DMSO, with concentrations up to 10mM being achievable.[2]
Q3: How should I store stock solutions of this compound? A3: After reconstitution, it is crucial to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Stability of the solution is dependent on the storage temperature.
Q4: What is the expected long-term stability of this compound in solution? A4: The stability of this compound in solution is temperature-dependent. For stock solutions stored away from moisture in sealed containers, the following stability has been reported:
-
-80°C: Stable for up to 6 months.[3]
-
-20°C: Stable for up to 1 month.[3] For short-term storage (e.g., during experiments), +4°C is acceptable.[2]
Q5: Are there any known degradation pathways for this compound in solution? A5: As an acetate salt, Chloroguanabenz may be susceptible to hydrolysis, where the acetate group is cleaved. This is a common degradation pathway for ester- and acetate-containing compounds, often influenced by pH and temperature.[4][5][6][7] Additionally, given its sensitivity to light, photodegradation is a potential concern.[1]
Storage and Stability Data Summary
The following tables summarize the recommended storage and stability data for this compound in both solid and solution forms.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Long-Term Storage Temp. | -20°C | [2] |
| Short-Term Storage Temp. | +4°C | [2] |
| Container | Tightly closed | [1] |
| Atmosphere | Dry, well-ventilated, handle under inert gas | [1] |
| Light Exposure | Protect from light | [1] |
| Shelf Life (Solid) | Stable for at least 2 years at -20°C | [2] |
Table 2: Stability of Reconstituted this compound Solutions
| Solvent | Storage Temperature | Stability Duration | Source |
| DMSO | -80°C | 6 months | [3] |
| DMSO | -20°C | 1 month | [3] |
| DMSO/Ethanol | -20°C | Aliquots recommended for long-term use | [2] |
Troubleshooting Guide
Address common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon thawing or storage. | 1. Solution concentration exceeds solubility limit at the storage temperature. 2. Solvent evaporation has increased the concentration. 3. The compound is less soluble in an aqueous buffer after dilution from a DMSO stock. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Ensure vials are sealed tightly to prevent evaporation. 3. When diluting into aqueous buffers, do so immediately before use and ensure the final DMSO concentration is low and compatible with your assay. Do not store in aqueous solutions for extended periods. |
| Inconsistent or weaker-than-expected biological activity. | 1. Degradation of the compound due to improper storage (e.g., exposure to light, wrong temperature, excessive freeze-thaw cycles). 2. Inaccurate initial concentration due to incomplete dissolution. | 1. Review storage history. Use a fresh aliquot or a newly prepared solution. 2. Verify compound dissolution visually and consider a brief sonication or vortexing step during preparation. 3. Perform a stability analysis using a method like HPLC to confirm the concentration and purity of your stock solution. |
| Solution appears discolored (e.g., yellowing). | 1. Potential degradation of the compound. 2. Contamination of the solvent or solution. | 1. Discard the solution. Do not use if discoloration is observed. 2. Prepare a fresh solution using high-purity solvent (e.g., anhydrous DMSO). |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) is a primary technique for developing stability-indicating methods.[8] A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To quantify the concentration of this compound over time and detect the formation of potential degradation products.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid or Trifluoroacetic acid (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Volumetric flasks and pipettes
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically near its absorbance maximum).
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a series of calibration standards from the reference standard in the chosen solvent (e.g., DMSO).
-
Sample Preparation (Time Zero): Prepare a stock solution of this compound at the desired concentration. Immediately dilute an aliquot to the working concentration range of the calibration curve and inject it into the HPLC system. This is your T=0 measurement.
-
Storage: Store the remaining stock solution and its aliquots under the desired stability conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time-Point Analysis: At scheduled intervals (e.g., 1, 7, 14, 30 days), retrieve a sample aliquot, dilute it appropriately, and analyze it using the HPLC method.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing its peak area to the calibration curve.
-
Express the stability as a percentage of the initial (T=0) concentration. A common threshold for stability is retaining >90% of the initial concentration.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Decision tree for troubleshooting common solution issues.
Caption: Simplified mechanism of this compound action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. adipogen.com [adipogen.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. uv.es [uv.es]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide) [internationaljournalssrg.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
Validating Chloroguanabenz Acetate Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental methods to validate the target engagement of Chloroguanabenz acetate (B1210297), a compound with known effects on both α2-adrenergic receptors and the integrated stress response pathway.
Chloroguanabenz, the active form of Chloroguanabenz acetate, is a derivative of guanabenz (B1672423), an α2-adrenergic receptor agonist.[1] Its mechanism of action extends beyond this primary target to the modulation of the endoplasmic reticulum (ER) stress response by promoting the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[2] This is thought to occur through the inhibition of the GADD34-PP1 phosphatase complex, which dephosphorylates eIF2α.[2][3] Validating target engagement for both the primary α2-adrenergic receptor target and the downstream components of the eIF2α pathway is crucial for understanding its therapeutic potential and off-target effects.
This guide compares various experimental approaches for validating these interactions, presenting quantitative data where available and detailing experimental protocols.
Direct Target Engagement: α2-Adrenergic Receptor
The interaction of this compound with its primary target, the α2-adrenergic receptor, can be robustly validated using well-established techniques such as radioligand binding assays.
| Method | Principle | Data Output | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound). | Inhibition constant (Ki), Receptor density (Bmax) | High sensitivity and specificity; provides quantitative affinity data. | Requires handling of radioactive materials; indirect measurement of binding. |
Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptor
This protocol is adapted from studies on guanabenz binding to α2-adrenoceptors.[4][5]
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in cold lysis buffer (50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine), and varying concentrations of unlabeled this compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Logical Workflow for α2-Adrenergic Receptor Target Validation
Caption: Workflow for validating α2-adrenergic receptor engagement.
Downstream Target Engagement: The eIF2α Pathway
Validating the engagement of this compound with components of the eIF2α pathway, such as the GADD34-PP1 complex, is more complex. While the downstream effect of increased eIF2α phosphorylation is well-documented, direct binding to the phosphatase complex is still a subject of investigation.
| Method | Principle | Data Output | Advantages | Disadvantages |
| Western Blotting | Measures the level of phosphorylated eIF2α (p-eIF2α) in cells treated with this compound. | Relative change in p-eIF2α levels. | Directly measures the downstream biological effect; widely accessible technique. | Indirect evidence of target engagement; does not confirm direct binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding in a cellular environment. | Thermal shift (ΔTm) or isothermal dose-response curve. | Measures target engagement in a physiological context; label-free. | May not be suitable for all targets; requires specific antibodies or mass spectrometry. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time. | Association (ka) and dissociation (kd) rate constants, and equilibrium dissociation constant (KD). | Provides kinetic and affinity data; label-free. | Requires purified protein; immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires large amounts of purified protein; may not be sensitive enough for very weak or very tight interactions. |
Experimental Protocol: Western Blotting for p-eIF2α
This protocol is a standard method to assess the downstream effects of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or HeLa cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for p-eIF2α and total eIF2α.
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
-
Compare the normalized p-eIF2α levels in treated versus control cells.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound.
Comparative Analysis and Future Directions
While the engagement of this compound with the α2-adrenergic receptor is well-supported by methods like radioligand binding assays, its direct interaction with the GADD34-PP1 complex is less clear. Studies have shown that guanabenz does not disrupt the pre-formed GADD34:PP1 complex in vitro, suggesting an indirect mechanism of action on eIF2α phosphorylation or a requirement for cellular factors not present in the in vitro assay.[6]
Therefore, a comprehensive target validation strategy for this compound should include:
-
Confirmation of Primary Target Engagement: Utilize radioligand binding assays to quantify the affinity for the α2-adrenergic receptor.
-
Validation of Downstream Effects: Employ Western blotting to confirm the dose-dependent increase in p-eIF2α in relevant cell lines.
-
Exploration of Direct Binding to Downstream Targets: Despite the current lack of conclusive evidence, performing CETSA, SPR, and ITC experiments with purified GADD34 and PP1c could provide definitive evidence for or against a direct binding event. The absence of a thermal shift in CETSA or a binding signal in SPR/ITC would further support an indirect mechanism.
Experimental Workflow for Target Validation Campaign
References
- 1. researchgate.net [researchgate.net]
- 2. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding and functional assays demonstrate postsynaptic alpha 2-receptors on proximal tubules of rat and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanabenz and Chloroguanabenz Acetate in the Attenuation of Prion Disease Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of guanabenz (B1672423) acetate (B1210297) and its derivative, chloroguanabenz acetate, concerning their efficacy in experimental models of prion disease. While both compounds have been identified as potential anti-prion agents, the extent of available research and quantitative data varies significantly between them. This document summarizes the current state of knowledge to aid researchers in the field of neurodegenerative disease therapeutics.
At a Glance: Guanabenz vs. This compound in Prion Models
| Feature | Guanabenz Acetate | This compound |
| Mechanism of Action | Inhibits the GADD34/PP1c phosphatase complex, leading to sustained eIF2α phosphorylation and attenuation of the Unfolded Protein Response (UPR).[1] Also reported to inhibit the protein folding activity of the ribosome (PFAR).[2] | Derivative of guanabenz, reported as an anti-prion agent.[3] Presumed to share a similar mechanism of action by inhibiting prion formation in yeast and mammalian in vitro assays.[3] |
| In Vivo Efficacy | Prolonged survival of prion-infected transgenic mice (tg338) by up to 19%.[4] | No publicly available in vivo data in prion models. |
| In Vitro Efficacy | Promotes clearance of PrPSc in scrapie-infected MovS6 cells.[4] | Inhibits prion formation in yeast and mammalian cell-based assays.[3] Specific quantitative data (e.g., IC50) is not readily available in the public domain. |
| Models Studied | Yeast prion models, scrapie-infected mouse neuroblastoma cells (MovS6), and transgenic mice (tg338) expressing ovine PrP.[4] | Reported to be active in yeast and mammalian in vitro assays.[3] Also studied in the context of Huntington's disease.[3] |
| Known Side Effects | Antihypertensive effects due to its α2-adrenergic agonist activity.[2] | Derivatives have been developed to reduce α2-adrenergic receptor agonistic activity while retaining anti-prion properties.[5] |
Guanabenz Acetate: A Deeper Dive into its Anti-Prion Properties
Guanabenz is an FDA-approved α2-adrenergic agonist used for the treatment of hypertension.[2] Its anti-prion activity was discovered through screening studies and has been investigated in both in vitro and in vivo models of prion disease.[4]
Mechanism of Action: Targeting the Unfolded Protein Response
The accumulation of misfolded prion protein (PrPSc) in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR). A key event in the UPR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis to reduce the load of misfolded proteins. However, chronic activation of this pathway can be detrimental to neuronal survival.
Guanabenz is thought to exert its neuroprotective effects by modulating this pathway. It specifically inhibits the GADD34-PP1c complex, a phosphatase that dephosphorylates eIF2α.[1] By inhibiting this complex, guanabenz sustains the phosphorylated state of eIF2α, which, while seemingly counterintuitive, is believed to be protective in the context of prion disease.[1] An alternative mechanism suggests that guanabenz's anti-prion effects may also be related to its ability to inhibit the protein folding activity of the ribosome (PFAR).[2]
In Vivo Efficacy in a Prion-Infected Mouse Model
A key study demonstrated that guanabenz acetate can prolong the survival of transgenic mice (tg338) overexpressing ovine PrP and infected with the 127S scrapie strain.[4]
Experimental Data:
| Treatment Group | Dose and Frequency | Mean Survival Time (days ± SEM) | Increase in Survival | p-value |
| Solvent Control | - | 95 ± 1 | - | - |
| Guanabenz Acetate | 20 mg/kg, once a week | 101 ± 1 | 6.3% | 0.0005 |
| Guanabenz Acetate | 4 mg/kg, three times a week | 113 ± 11 | 18.9% | 0.0004 |
Data from Tribouillard-Tanvier et al., 2008.[4]
This compound: An Emerging Anti-Prion Derivative
Chloroguanabenz is a chlorinated derivative of guanabenz.[3] It has been identified as an anti-prion agent with activity in yeast and mammalian cell-based assays.[3]
Mechanism of Action
While not explicitly detailed in publicly available literature, it is presumed that chloroguanabenz shares a similar mechanism of action with guanabenz, likely involving the modulation of the UPR and inhibition of prion formation. A key advantage of developing guanabenz derivatives is the potential to separate the anti-prion activity from the α2-adrenergic agonist activity responsible for its antihypertensive side effects.[5] Indeed, studies have focused on creating such derivatives that retain anti-prion efficacy without the cardiovascular effects.[5]
In Vitro and In Vivo Efficacy
Chloroguanabenz has been shown to inhibit the formation of prions in both yeast and mammalian in vitro models.[3] Furthermore, a patent has been filed for the use of chlorine-guanabenz derivatives in treating polyglutamine expansion diseases, such as Huntington's disease, suggesting a broader potential in neurodegenerative disorders characterized by protein aggregation.[3] However, at present, there is a lack of publicly available, peer-reviewed quantitative data on the efficacy of chloroguanabenz in prion-infected cell lines or animal models.
Experimental Protocols
In Vivo Efficacy of Guanabenz Acetate in a Mouse Model of Prion Disease
-
Animal Model: Transgenic mice (tg338) overexpressing the ovine PrP protein.[4]
-
Prion Strain: 127S scrapie strain.[4]
-
Inoculation: Mice were infected intraperitoneally with 100 µL of a 0.02% (w/v) brain homogenate from terminally ill mice.[4]
-
Drug Administration: Guanabenz acetate was administered intraperitoneally, starting one day after inoculation. Dosing regimens varied, for example, 20 mg/kg once weekly or 4 mg/kg three times weekly.[4]
-
Endpoint: The primary endpoint was the survival time of the treated mice compared to a solvent-treated control group.[4]
In Vitro PrPSc Clearance Assay with Guanabenz Acetate
-
Cell Line: Scrapie-infected mouse neuroblastoma cells (MovS6).[4]
-
Treatment: MovS6 cells were treated with varying concentrations of guanabenz acetate for six days.[4]
-
Analysis: After treatment, cells were lysed, and the levels of protease-resistant PrPSc were determined by Western blot analysis using an anti-PrP antibody.[4]
-
Outcome: Guanabenz was shown to promote the clearance of PrPSc in a dose-dependent manner.[4]
Conclusion
Guanabenz acetate has demonstrated modest but statistically significant efficacy in prolonging survival in a mouse model of prion disease, and its mechanism of action via the unfolded protein response is an active area of investigation. This compound has been identified as a derivative with anti-prion activity, highlighting the potential for developing more potent and specific compounds. However, a direct comparison of the efficacy of these two molecules is hampered by the limited availability of quantitative data for chloroguanabenz in the public domain. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of guanabenz and its derivatives in the treatment of prion diseases.
References
- 1. Yeast-based screening of natural product extracts results in the identification of prion inhibitors from a marine sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiprion drugs 6-aminophenanthridine and guanabenz reduce PABPN1 toxicity and aggregation in oculopharyngeal muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloroguanabenz Acetate and Other Leading Antiprion Compounds
For Researchers, Scientists, and Drug Development Professionals
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). The development of effective therapeutics is a critical area of research. This guide provides a detailed comparison of Chloroguanabenz acetate (B1210297) (Guanabenz) with other notable antiprion compounds, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their potential.
Overview of Compared Antiprion Compounds
This guide focuses on four key compounds that represent different therapeutic strategies:
-
Chloroguanabenz acetate (Guanabenz): An α2-adrenergic agonist repurposed for its role in the cellular stress response.
-
Trazodone: An antidepressant that, like Guanabenz, modulates the Unfolded Protein Response (UPR).
-
Anle138b (B560633): An oligomer modulator that directly targets the aggregation of misfolded proteins.
-
IND24: A 2-aminothiazole (B372263) derivative that inhibits PrPSc accumulation.
Mechanism of Action and Signaling Pathways
The therapeutic strategies of these compounds diverge significantly. Guanabenz and Trazodone target a cellular stress response pathway, while Anle138b and IND24 aim to directly interfere with the pathogenic prion protein.
The Unfolded Protein Response (UPR) and the PERK-eIF2α Pathway
In prion disease, the accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) triggers a state of chronic ER stress, leading to the sustained activation of the Unfolded Protein Response (UPR). One of the key branches of the UPR is mediated by the PERK kinase. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein translation. While initially a protective response, chronic eIF2α phosphorylation is detrimental to neuronal survival.[1][2]
Chloroguanabenz (Guanabenz) and Trazodone both exert their neuroprotective effects by intervening in this pathway. They are thought to enhance the dephosphorylation of eIF2α, thereby restoring protein synthesis and alleviating the detrimental effects of chronic UPR activation.[3][4]
Oligomer Modulation and Direct Inhibition of PrPSc Formation
In contrast to UPR modulators, Anle138b acts as an oligomer modulator. It is believed to directly bind to pathological oligomers of PrPSc, preventing their further aggregation into larger, toxic species.[5][6] This mechanism is not dependent on a specific cellular pathway but rather on the structural features of the misfolded protein.
IND24 is a 2-aminothiazole compound that was identified through high-throughput screening for its ability to reduce PrPSc levels in infected cells.[7] Its precise mechanism of action is not fully elucidated but it is thought to directly inhibit the conversion of PrPC to PrPSc. A significant drawback of IND24 is the development of drug-resistant prion strains.[7][8]
Comparative Efficacy Data from Preclinical Studies
The following tables summarize the quantitative data from key in vivo studies in mouse models of prion disease.
| Compound | Mouse Model | Prion Strain | Treatment Regimen | Survival Extension (Days) | Survival Extension (%) | Reference |
| Chloroguanabenz | tg338 (ovine PrP) | 127S | 20 mg/kg/day (i.p.) from 7 dpi | ~10 days | ~6% | [9] |
| Trazodone | tg37 | RML | 40 mg/kg/day (i.p.) from 8-10 wpi | ~14 days | ~17% | [1] |
| Anle138b | Wild-type | RML | 2 g/kg in chow from 1 dpi | ~178 days | ~106% | [10] |
| IND24 | Wild-type | RML | 210 mg/kg/day in diet from 1 dpi | ~110 days | ~92% | [7] |
| IND24 | Wild-type | ME7 | 210 mg/kg/day in diet from 1 dpi | ~88 days | ~70% | [7] |
Table 1: In vivo efficacy of antiprion compounds in mouse models of prion disease.
| Compound | Cell Line | Prion Strain | IC50 / EC50 | Effect on PrPSc Levels | Reference |
| Chloroguanabenz | MovS6 | 127S | Not reported | Dose-dependent reduction | [9] |
| Trazodone | N2a | RML | Not reported | Not directly reported to reduce PrPSc | [4] |
| Anle138b | N2a | RML | ~10 µM | Inhibition of PrPSc formation | [5] |
| IND24 | CAD5 | RML | Potent inhibition | Dose-dependent reduction | [11] |
| IND24 | CAD5 | 22L | Resistant at 10 µM | Little to no reduction | [12] |
Table 2: In vitro efficacy of antiprion compounds in prion-infected cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Mouse Studies
-
Animal Models: Commonly used models include wild-type mice (e.g., FVB strain) and transgenic mice overexpressing specific prion proteins, such as tg338 (ovine PrP) or tg37 (murine PrP).
-
Prion Inoculation: Mice are typically inoculated intracerebrally with a brain homogenate from a terminally ill, prion-infected mouse. Common prion strains include RML (Rocky Mountain Laboratory) and ME7.
-
Compound Administration: Compounds are administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, or mixed into the diet. Treatment regimens vary in terms of dosage, frequency, and initiation time relative to inoculation.
-
Monitoring and Endpoint: Animals are monitored for clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis). The primary endpoint is typically survival time, defined as the number of days from inoculation to the terminal stage of the disease.
-
Post-mortem Analysis: Brains are often collected for histological analysis (e.g., spongiform changes, neuronal loss) and biochemical analysis of PrPSc levels by Western blotting.
In Vitro PrPSc Clearance Assays
-
Cell Lines: Murine neuroblastoma cells (N2a) or other susceptible cell lines (e.g., CAD5, MovS6) chronically infected with a specific prion strain are used.
-
Compound Treatment: Infected cells are cultured in the presence of the test compound at various concentrations for a defined period (typically several days).
-
Cell Lysis and Proteinase K Digestion: After treatment, cells are lysed, and the lysates are treated with Proteinase K (PK) to digest PrPC, leaving the PK-resistant PrPSc intact.
-
Western Blotting: The PK-digested lysates are then analyzed by Western blotting using an anti-PrP antibody to detect and quantify the levels of PrPSc. The reduction in the PrPSc signal in treated cells compared to untreated controls indicates the compound's efficacy.
Limitations and Adverse Effects
An objective comparison requires consideration of the potential drawbacks of each compound.
-
Chloroguanabenz: As an α2-adrenergic agonist, its primary use is as an antihypertensive. This could lead to side effects such as drowsiness, dizziness, and dry mouth, which may not be well-tolerated in a neurodegenerative disease context.
-
Trazodone: While generally well-tolerated as an antidepressant, it can cause sedation, orthostatic hypotension, and cardiac arrhythmias. Its efficacy in prion disease models is modest compared to other compounds.
-
Anle138b: This compound has shown remarkable efficacy in preclinical models and has a favorable safety profile in Phase 1 clinical trials for other neurodegenerative diseases.[13][14][15] However, its efficacy can be prion strain-dependent, and it was found to be ineffective in a mouse model of genetic CJD.[10]
-
IND24: The most significant limitation of IND24 is the rapid development of drug-resistant prion strains, which ultimately leads to treatment failure.[7][8] This highlights a major challenge for therapies that directly target PrPSc conversion.
Conclusion
The landscape of antiprion drug discovery is diverse, with compounds targeting both host-based pathways and the pathogenic protein itself.
-
Chloroguanabenz and Trazodone represent a promising therapeutic strategy by modulating the cellular stress response. This approach may be broadly applicable to other neurodegenerative diseases characterized by protein misfolding and UPR activation. However, their efficacy in prion disease models has been modest.
-
Anle138b has demonstrated significant survival benefits in preclinical models and has progressed to clinical trials for other proteinopathies. Its mechanism of action as an oligomer modulator is a novel and promising approach. However, its strain-specific efficacy is a concern.
-
IND24 highlights the potential of direct PrPSc inhibitors but also underscores the critical challenge of drug resistance in prion diseases.
Future research should focus on combination therapies that target multiple pathways simultaneously, which may enhance efficacy and reduce the likelihood of drug resistance. Furthermore, the development of biomarkers to stratify patients and monitor treatment response will be crucial for the successful clinical translation of these promising antiprion compounds.
References
- 1. Trazodone rescues dysregulated synaptic and mitochondrial nascent proteomes in prion neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trazodone rescues dysregulated synaptic and mitochondrial nascent proteomes in prion neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug resistance confounding prion therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 13. Results of a Phase 1b trial of MODAG's ol... - Cure Parkinson's [healthunlocked.com]
- 14. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Navigating Cross-Reactivity: A Comparative Guide to Chloroguanabenz Acetate
For Researchers, Scientists, and Drug Development Professionals
Chloroguanabenz acetate (B1210297), a derivative of guanabenz (B1672423), is an alpha-2 adrenergic agonist with a range of pharmacological activities. As with any compound under investigation, understanding its potential for cross-reactivity in analytical assays is paramount to ensure data integrity and avoid misleading interpretations. This guide provides a comparative overview of chloroguanabenz acetate, focusing on potential cross-reactivity, its mechanism of action, and best practices for its analytical determination.
Potential for Cross-Reactivity with Structurally Similar Compounds
Key Considerations:
-
Structural Analogs: The core structure of chloroguanabenz, featuring a dichlorophenyl ring and a guanidine (B92328) group, is shared by other compounds in its class. This structural overlap is the primary basis for potential antibody cross-reactivity in immunoassays.
-
Immunoassay Specificity: The specificity of an immunoassay is determined by the antibody used. An antibody raised against a specific drug may also bind to structurally related molecules, leading to a false-positive result or an overestimation of the target analyte's concentration.
-
Historical Data: A 1984 study on a radioimmunoassay developed specifically for guanabenz reported high specificity, with no cross-reactivity observed from its metabolites.[1] However, the antibody used in this assay is not commercially available, and these findings may not be extrapolated to current immunoassay kits.
Given the lack of current data, researchers using immunoassays for drugs structurally related to chloroguanabenz should consider the possibility of interference and employ confirmatory analytical methods.
Comparison with a Key Alternative: Clonidine
Clonidine is another widely studied alpha-2 adrenergic agonist that shares functional and structural similarities with guanabenz. Understanding their comparative pharmacology is crucial for interpreting experimental results.
| Feature | Guanabenz | Clonidine |
| Primary Mechanism | Selective alpha-2 adrenergic agonist | Alpha-2 adrenergic agonist |
| Receptor Activation | Induces pressor effect primarily through postsynaptic alpha-2 adrenoceptors. | Activates both vascular alpha-1 and alpha-2 adrenoceptors. |
| Cardiovascular Effects | Hypotension and bradycardia are abolished by the alpha-1 antagonist prazosin (B1663645). | Central cardiovascular effects are antagonized by both prazosin and the alpha-2 antagonist yohimbine. |
Experimental Protocols
Accurate quantification of this compound requires robust analytical methods. While specific cross-reactivity studies are lacking, the following general protocol outlines a confirmatory approach using liquid chromatography-mass spectrometry (LC-MS), which is considered a gold standard for selective and sensitive drug quantification.
Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of chloroguanabenz).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for chloroguanabenz and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing the Mechanism of Action
Chloroguanabenz exerts its effects primarily through the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors. The following diagram illustrates the canonical signaling pathway.
References
A Comparative Efficacy Analysis of Chloroguanabenz Acetate and Other Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Chloroguanabenz acetate (B1210297) (also known as guanabenz) with other prominent alpha-2 adrenergic agonists, including clonidine, guanfacine, and dexmedetomidine. The information presented is collated from preclinical pharmacological studies to offer an objective and data-driven overview for research and drug development applications.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The efficacy of an alpha-2 adrenergic agonist is determined by its binding affinity to the different receptor subtypes (α2A, α2B, and α2C) and its functional potency and intrinsic activity upon binding. The following tables summarize the available quantitative data for Chloroguanabenz acetate and its comparators.
Table 1: Comparative Binding Affinities (pKi) of Alpha-2 Adrenergic Agonists for Human α2 Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| This compound (Guanabenz) | 7.5 | 6.5 | <5 | [1] |
| Clonidine | 7.8 | 7.0 | 7.6 | [1] |
| Guanfacine | 8.2 | 6.5 | 6.7 | [1] |
| Dexmedetomidine | 8.9 | 7.8 | 8.6 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may reflect inter-study variability.
Table 2: Functional Potency (pEC50) and Intrinsic Activity of Alpha-2 Adrenergic Agonists at Human α2 Receptor Subtypes (determined by [³⁵S]GTPγS Binding Assay)
| Compound | α2A (pEC50 / Intrinsic Activity) | α2B (pEC50 / Intrinsic Activity) | α2C (pEC50 / Intrinsic Activity) |
| This compound (Guanabenz) | 7.8 / 0.38 | 7.2 / 0.71 | <5.0 / 0 |
| Clonidine | 7.7 / 0.32 | 7.3 / 0.18 | 6.9 / 0.23 |
| Dexmedetomidine | 8.7 / 0.73 | 8.3 / 1.10 | 8.2 / 1.03 |
| Norepinephrine (B1679862) (Full Agonist) | 7.2 / 1.00 | 7.0 / 1.00 | 7.9 / 1.00 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration. A higher pEC50 indicates greater potency. Intrinsic activity is relative to the full agonist norepinephrine (NE), defined as 1.0. An intrinsic activity of 0 indicates no agonistic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade initiated by alpha-2 adrenergic agonists and a typical experimental workflow for assessing their efficacy.
References
Validating the neuroprotective effects of Chloroguanabenz acetate
A Comparative Guide to the Neuroprotective Effects of Chlorogenic Acid and its Alternatives
Introduction
The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating the neuronal damage seen in neurodegenerative diseases and acute brain injuries. Among the compounds of interest, natural polyphenols have garnered significant attention for their antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the neuroprotective effects of Chlorogenic Acid (CGA), a prominent dietary polyphenol, against two other well-researched flavonoids, Quercetin and Resveratrol (B1683913). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. It is important to note that the user's initial query for "Chloroguanabenz acetate" did not yield relevant results in the context of neuroprotection; therefore, this guide focuses on Chlorogenic Acid, a compound with a substantial body of research on its neuroprotective capabilities.
Mechanism of Action: A Comparative Overview
Chlorogenic Acid, Quercetin, and Resveratrol exert their neuroprotective effects through multiple, often overlapping, signaling pathways. Their primary mechanisms revolve around the attenuation of oxidative stress and inflammation, key drivers of neuronal cell death.
Chlorogenic Acid (CGA) has been shown to exert its neuroprotective effects through several key pathways:
-
Activation of the Nrf2-ARE Signaling Pathway: CGA upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[2]
-
Modulation of Inflammatory Pathways: CGA can suppress neuroinflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[3][4]
-
Sirtuin 1 (SIRT1) Activation: CGA has been found to activate SIRT1, which in turn can regulate the Nrf2-NF-κB signaling pathway, contributing to its anti-inflammatory and antioxidant effects.[3][4]
-
Reduction of Matrix Metalloproteinases (MMPs): In models of intracerebral hemorrhage, CGA has been shown to decrease the expression of extracellular matrix metalloproteinase inducer (EMMPRIN) and MMP-2/9, which are involved in blood-brain barrier disruption.[5]
Quercetin shares some mechanistic similarities with CGA, with a strong emphasis on antioxidant and anti-inflammatory actions:
-
Nrf2-ARE Pathway Induction: Similar to CGA, Quercetin is a potent activator of the Nrf2-ARE pathway, bolstering the cell's endogenous antioxidant defenses.[6]
-
Anti-inflammatory Effects via NF-κB and NLRP3 Inflammasome Inhibition: Quercetin can suppress neuroinflammation by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.[7]
-
SIRT1 Activation and Autophagy Induction: Quercetin has been shown to activate SIRT1 and induce autophagy, cellular processes that are crucial for neuronal health and the clearance of aggregated proteins.[6][8]
Resveratrol is another polyphenol with well-documented neuroprotective properties, acting through several pathways:
-
SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, which plays a critical role in neuronal survival and plasticity.[9]
-
Nrf2/ARE Pathway Activation: Resveratrol also enhances the antioxidant response through the activation of the Nrf2/ARE pathway.[10]
-
Anti-inflammatory Mechanisms: It exerts anti-inflammatory effects by suppressing the activation of NF-κB and inhibiting the production of pro-inflammatory cytokines.[9][10]
-
AMPK Activation: Resveratrol can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that can promote the clearance of amyloid-beta.[11]
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies on the neuroprotective effects of Chlorogenic Acid, Quercetin, and Resveratrol.
Table 1: In Vivo Neuroprotective Effects
| Compound | Model | Dosage | Outcome Measure | Result |
| Chlorogenic Acid | Collagenase-induced ICH (mouse) | 30 mg/kg | Brain water content | Significant reduction at 24h and 72h[5] |
| Neurological deficit score | Significant improvement[5] | |||
| MCAO (rat) | 30 mg/kg | Infarct volume | Significant reduction | |
| Quercetin | Global cerebral ischemia (rat) | 10 mg/kg | Neuronal survival (hippocampus) | Increased neuronal survival |
| 6-OHDA-induced PD (rat) | 25 mg/kg | Dopaminergic neuron loss | Attenuated neuron loss | |
| Resveratrol | MCAO (rat) | 20 mg/kg | Infarct volume | Significant reduction[10] |
| MPTP-induced PD (mouse) | 20 mg/kg | Dopaminergic neuron count | Increased neuron count |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result |
| Chlorogenic Acid | SH-SY5Y | H₂O₂ | 1-20 µM | Cell viability | Increased cell viability[1] |
| ROS production | Decreased ROS production[1] | ||||
| Quercetin | SH-SY5Y | MPP+ | 5-20 µM | Apoptosis | Reduced apoptosis |
| PC12 | Aβ₂₅₋₃₅ | 10 µM | Cell viability | Increased cell viability | |
| Resveratrol | SH-SY5Y | 6-OHDA | 10 µM | Cell viability | Increased cell viability |
| Primary cortical neurons | Glutamate | 25 µM | Neuronal death | Reduced neuronal death |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13] Occlusion is typically maintained for 60-120 minutes, followed by reperfusion by withdrawing the filament.
-
-
Confirmation of Ischemia: Cerebral blood flow is monitored using Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Outcome Assessment: Neurological deficit scoring, infarct volume measurement (using TTC staining), and molecular analyses (Western blot, immunohistochemistry) are performed at specified time points post-MCAO.[13]
2. SH-SY5Y Neuroblastoma Cell Culture and Neuroprotection Assay
This in vitro model is used to screen for neuroprotective compounds against various neurotoxins.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[14][15]
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for 5-7 days in a low-serum medium.[16]
-
Neuroprotection Assay Protocol:
-
Seed differentiated or undifferentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of the test compound (e.g., Chlorogenic Acid, Quercetin, Resveratrol) for 2-24 hours.
-
Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or MPP+.
-
Incubate for an additional 24 hours.
-
Assess cell viability using assays such as MTT or LDH release.[14]
-
For mechanistic studies, assess markers of apoptosis (e.g., caspase-3 activity, Annexin V/PI staining) and oxidative stress (e.g., intracellular ROS levels).[14]
-
Experimental Workflow Diagram
References
- 1. Reversing ROS-mediated neurotoxicity by chlorogenic acid involves its direct antioxidant activity and activation of Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Chlorogenic Acid in a Mouse Model of Intracerebral Hemorrhage Associated with Reduced Extracellular Matrix Metalloproteinase Inducer | MDPI [mdpi.com]
- 6. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 9. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. accegen.com [accegen.com]
- 16. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloroguanabenz Acetate and Clonidine for Researchers
This guide provides a detailed comparative analysis of Chloroguanabenz acetate (B1210297) and its structural analog, clonidine (B47849). Both compounds are alpha-2 (α₂) adrenergic receptor agonists, a class of drugs known for their sympatholytic effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding profiles, pharmacokinetic and pharmacodynamic properties, and therapeutic applications, supported by available experimental data.
Mechanism of Action
Both Chloroguanabenz acetate and clonidine exert their primary pharmacological effects by acting as agonists at α₂-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals in the central and peripheral nervous systems.[1] Activation of these Gi protein-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade ultimately results in a reduction of norepinephrine (B1679862) release from the presynaptic neuron, thereby decreasing sympathetic outflow from the central nervous system.[3] This central sympatholytic action leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure.[3]
While both compounds target α₂-adrenergic receptors, there is evidence suggesting subtle differences in their interactions with receptor subtypes and downstream signaling pathways. Clonidine is known to have a high affinity for all three subtypes of the α₂ receptor (α₂A, α₂B, and α₂C).[4] Guanabenz (B1672423), the parent compound of Chloroguanabenz, has also been shown to be a selective agonist of α₂A, α₂B, and α₂C adrenergic receptors.[5]
Beyond their primary action on α₂-adrenergic receptors, both clonidine and guanabenz have been reported to interact with imidazoline (B1206853) receptors, which may also contribute to their antihypertensive effects.[6]
Receptor Binding Profile
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. While direct comparative binding data for this compound is limited, data for its parent compound, guanabenz, provides valuable insights.
| Ligand | Receptor Subtype | pEC₅₀ | Reference |
| Guanabenz Acetate | α₂A-adrenergic | 8.25 | [5] |
| α₂B-adrenergic | 7.01 | [5] | |
| α₂C-adrenergic | ~5 | [5] | |
| Clonidine | α₂-adrenergic | High Affinity (200:1 selectivity vs α₁) | [7] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ value indicates greater potency. The data for Guanabenz Acetate is derived from studies on guanabenz.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and clonidine are crucial for determining their dosing regimens and clinical utility.
| Parameter | This compound (as Guanabenz) | Clonidine | Reference |
| Bioavailability | ~75% | 70-80% | [8][9] |
| Protein Binding | 90% | 20-40% | [8][9] |
| Elimination Half-life | 6 hours | 12-16 hours (up to 41 hours in renal impairment) | [8][9] |
| Metabolism | Hepatic | Hepatic (CYP2D6) | [9][10] |
| Excretion | Primarily renal | Primarily renal | [9] |
Note: The pharmacokinetic data for this compound is based on its parent compound, guanabenz.
Comparative Efficacy and Side Effects (Based on Guanabenz vs. Clonidine Clinical Trials)
In a double-blind clinical trial involving patients with essential hypertension, both guanabenz (mean dose 24 mg daily) and clonidine (mean dose 0.45 mg daily) produced equivalent and highly significant reductions in both systolic and diastolic blood pressure.[11][12] Both drugs also significantly reduced pulse rates.[11][12]
Another comparative study found that guanabenz and clonidine had similar efficacy in reducing blood pressure in hypertensive patients.[13]
The most frequently reported side effects for both guanabenz and clonidine are dry mouth and sedation.[11][12] In one comparative study, the incidence of side effects was similar between the two treatment groups.[13] However, another study comparing moxonidine (B1115) (another α₂-agonist) with clonidine found that clonidine was associated with a significantly higher incidence of side effects, particularly dry mouth and edema.[14][15]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
A common method to determine the binding affinity of a compound to its receptor is the radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and clonidine for α₂-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human α₂-adrenergic receptor subtype (α₂A, α₂B, or α₂C).
-
Radioligand (e.g., [³H]-clonidine or a subtype-selective antagonist).
-
Test compounds (this compound and clonidine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
Workflow for a radioligand binding assay.
Signaling Pathway
The activation of α₂-adrenergic receptors by agonists like this compound and clonidine initiates a well-defined intracellular signaling cascade.
Alpha-2 adrenergic receptor signaling pathway.
Conclusion
This compound and clonidine are both potent α₂-adrenergic receptor agonists with central sympatholytic effects, leading to a reduction in blood pressure and heart rate. Based on data from its parent compound guanabenz, this compound likely shares a similar efficacy and side effect profile with clonidine, with the most common adverse effects being dry mouth and sedation. However, there is a notable lack of direct comparative studies and specific pharmacokinetic and receptor binding data for this compound. Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its performance with clonidine and other α₂-adrenergic agonists. Such studies would be invaluable for guiding future drug development and therapeutic applications.
References
- 1. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanabenz - Wikipedia [en.wikipedia.org]
- 9. Clonidine - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Differential interaction of guanabenz with receptor binding sites in rat brain and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of guanabenz and clonidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparison of moxonidine and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncoupling Neuroprotection from Blood Pressure Regulation: A Comparative Analysis of Chloroguanabenz Acetate Analogs
A new frontier in the development of neuroprotective agents is emerging from the structural modification of existing drugs. This guide delves into the structure-activity relationship (SAR) of chloroguanabenz acetate (B1210297) analogs, highlighting a successful endeavor to dissociate desired antiprion activity from the parent drug's primary α2-adrenergic agonism, a common cause of dose-limiting side effects like hypotension. Through targeted chemical modifications, researchers have engineered novel compounds with potent neuroprotective potential, devoid of the cardiovascular effects that have historically constrained their therapeutic application.
Chloroguanabenz (GA), an orally active α2-adrenergic agonist, has long been utilized for the management of hypertension.[1][2] Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow, which in turn causes vasodilation and a decrease in heart rate.[3] Beyond its antihypertensive properties, recent studies have unveiled a compelling "side-activity" of guanabenz (B1672423): its ability to combat prions, the misfolded proteins responsible for fatal neurodegenerative diseases.[1][4] This discovery has opened a new therapeutic avenue for prion diseases and other proteinopathies. However, the clinical utility of guanabenz for these indications is hampered by its potent blood pressure-lowering effects.
To address this challenge, a focused SAR study was undertaken to identify guanabenz analogs that retain robust antiprion efficacy while exhibiting minimal to no α2-adrenergic receptor agonism.[1] This was achieved through systematic modifications of two key structural features: the chlorine substitution pattern on the benzene (B151609) ring and the chemical nature of the guanidine (B92328) group.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from a key study that evaluated a series of chloroguanabenz acetate analogs for their α2-adrenergic receptor agonistic activity and their efficacy in a yeast-based antiprion assay.
Table 1: α2-Adrenergic Receptor Agonistic Activity of Chloroguanabenz Analogs
| Compound | Structure | α2-Adrenergic Agonism (EC50, μM) |
| Chloroguanabenz (GA) | 2,6-diCl | 0.05 ± 0.01 |
| Analog 1 | 2-Cl | > 10 |
| Analog 2 | 3-Cl | > 10 |
| Analog 3 | 4-Cl | > 10 |
| Analog 4 | 2,3-diCl | > 10 |
| Analog 5 | 2,4-diCl | > 10 |
| Analog 6 | 2,5-diCl | > 10 |
| Analog 7 | 3,4-diCl | > 10 |
| Analog 8 | 3,5-diCl | > 10 |
| Compound 6 | 2,6-diCl, N-methylguanidine | > 10 |
| Compound 7 | 2,6-diCl, N,N'-dimethylguanidine | > 10 |
EC50 values represent the concentration required to elicit 50% of the maximal response. A higher EC50 value indicates lower agonistic activity.
Table 2: Antiprion Activity of Chloroguanabenz Analogs in a Yeast-Based Assay
| Compound | Structure | Antiprion Activity (% of control) |
| Chloroguanabenz (GA) | 2,6-diCl | 100 |
| Analog 1 | 2-Cl | < 20 |
| Analog 2 | 3-Cl | < 20 |
| Analog 3 | 4-Cl | < 20 |
| Analog 4 | 2,3-diCl | 40 |
| Analog 5 | 2,4-diCl | 60 |
| Analog 6 | 2,5-diCl | 50 |
| Analog 7 | 3,4-diCl | < 20 |
| Analog 8 | 3,5-diCl | < 20 |
| Compound 6 | 2,6-diCl, N-methylguanidine | 95 |
| Compound 7 | 2,6-diCl, N,N'-dimethylguanidine | 98 |
Antiprion activity is expressed as a percentage of the effect of the parent compound, chloroguanabenz.
The data clearly demonstrates that modifications to the chlorine substitution pattern on the phenyl ring significantly impact both α2-adrenergic agonism and antiprion activity. Most single or alternative di-chloro substitutions resulted in a dramatic loss of both activities. In contrast, modifications to the guanidine moiety proved to be a more successful strategy. Specifically, the N-methylated (Compound 6) and N,N'-dimethylated (Compound 7) analogs of chloroguanabenz completely lost their ability to activate the α2-adrenergic receptor (EC50 > 10 μM) while retaining potent antiprion activity, comparable to the parent compound.
Signaling Pathways and Experimental Workflow
The distinct biological activities of chloroguanabenz and its analogs are rooted in their differential engagement with cellular signaling pathways.
The workflow for identifying these promising neuroprotective candidates involved a multi-step screening process.
Experimental Protocols
α2-Adrenergic Receptor Binding Assay
This assay is designed to determine the affinity of the test compounds for the α2-adrenergic receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α2-adrenergic receptor, such as Chinese Hamster Ovary (CHO) cells or human platelets.
-
Radioligand Binding: A constant concentration of a radiolabeled antagonist (e.g., [3H]rauwolscine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Yeast-Based Antiprion Assay
This assay leverages a yeast model system to screen for compounds that can cure yeast prions, which share structural and propagation characteristics with mammalian prions.
-
Yeast Strains: A yeast strain carrying a specific prion (e.g., [PSI+]) is used. The presence of the prion results in a specific phenotype, such as a change in colony color.
-
Compound Treatment: Yeast cells are grown in liquid or on solid media containing various concentrations of the test compounds.
-
Phenotypic Analysis: After a period of growth, the phenotype of the yeast colonies is assessed. Compounds that "cure" the yeast of the prion will cause a reversion to the non-prion phenotype (e.g., a color change from white to red).
-
Quantification: The antiprion activity is quantified by determining the percentage of colonies that have been cured of the prion at a given compound concentration.
Conclusion
The successful uncoupling of antiprion activity from α2-adrenergic agonism in chloroguanabenz analogs represents a significant advancement in the quest for effective treatments for neurodegenerative diseases. The identification of compounds 6 and 7, which are potent antiprion agents devoid of cardiovascular side effects, provides a strong foundation for further preclinical and clinical development. This research underscores the power of targeted medicinal chemistry to refine the pharmacological profile of existing drugs and unlock their full therapeutic potential in new disease areas.
References
- 1. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of Chloroguanabenz Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of Chloroguanabenz acetate (B1210297), offering a comparative perspective with alternative compounds and detailing the experimental data that substantiates its therapeutic potential.
Chloroguanabenz acetate, a derivative of the antihypertensive drug guanabenz (B1672423), has emerged as a promising therapeutic agent with a multi-pronged mechanism of action. Beyond its established role as a centrally-acting alpha-2 adrenergic receptor agonist, recent research has illuminated its function as a potent inhibitor of protein aggregation and a modulator of the cellular stress response. This guide delves into the intricate molecular pathways influenced by this compound, presenting a comparative analysis with other relevant compounds and providing detailed experimental protocols to facilitate further investigation.
Core Mechanisms of Action: A Trifecta of Therapeutic Potential
This compound's therapeutic effects stem from three primary mechanisms:
-
Alpha-2 Adrenergic Receptor Agonism: Like its parent compound guanabenz, Chloroguanabenz acts as an agonist for alpha-2 adrenergic receptors in the brainstem. This stimulation inhibits the release of norepinephrine, a neurotransmitter that constricts blood vessels.[1][2] The resulting decrease in sympathetic outflow leads to vasodilation and a reduction in blood pressure.[1][3][4]
-
Inhibition of Protein Aggregation: A key pathological hallmark of several neurodegenerative diseases, including Huntington's disease, is the accumulation of misfolded protein aggregates.[5][6] Chloroguanabenz has been shown to specifically reduce the accumulation of pathogenic fragments of the Huntingtin protein, suggesting its potential as a therapeutic for polyglutamine expansion-associated diseases.[7][8]
-
Modulation of the Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is a critical organelle for protein folding. When misfolded proteins accumulate, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR).[9][10] A key event in the UPR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[11][12] This phosphorylation attenuates global protein synthesis while selectively promoting the translation of stress-response proteins.[11] Chloroguanabenz has been identified as an inhibitor of the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state and enhancing the adaptive stress response.[13][14]
Comparative Analysis: this compound vs. Alternative Compounds
To provide a clearer understanding of this compound's unique profile, this section compares its activity with other compounds that share similar mechanisms of action.
| Target | Compound Class | Key Distinctions |
| Alpha-2 Adrenergic Receptor | This compound | A derivative of guanabenz with additional demonstrated effects on protein aggregation and ER stress. |
| Clonidine (B47849) | A prototypical alpha-2 agonist with a well-established antihypertensive effect.[15][16] It has a 200:1 selectivity for α2 vs α1 receptors.[15] | |
| Dexmedetomidine | A highly selective alpha-2 agonist with a greater affinity for the α2 receptor than clonidine (1620:1 selectivity).[15] Primarily used for sedation. | |
| Protein Aggregation (Huntingtin) | This compound | Reduces the levels of both soluble and aggregated forms of truncated Huntingtin.[5] |
| Congo Red | An amyloid-binding dye that inhibits the aggregation of Huntingtin exon 1 protein in a dose-dependent manner.[6] | |
| Thioflavin S | Another amyloid-binding dye that demonstrates inhibitory effects on Huntingtin aggregation.[6] | |
| ER Stress (eIF2α Phosphorylation) | This compound | Inhibits the dephosphorylation of eIF2α, prolonging the UPR.[13][14] |
| Salubrinal | A selective inhibitor of eIF2α dephosphorylation that protects cells from ER stress-induced apoptosis.[10] | |
| Rapamycin | An mTOR inhibitor that can suppress ER stress through the activation of autophagy.[9] | |
| IRE1 Inhibitors (e.g., 4μ8c) | Target the IRE1 branch of the UPR, inhibiting the splicing of XBP1 mRNA.[17][18] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Alpha-2 Adrenergic Agonist Pathway of Chloroguanabenz.
Caption: Chloroguanabenz action on ER stress and protein aggregation.
Caption: Workflow for Filter Retardation Assay.
Detailed Experimental Protocols
For researchers seeking to validate or expand upon these findings, the following are detailed protocols for key experiments.
Protocol 1: Filter Retardation Assay for Protein Aggregation
This assay is used to quantify insoluble protein aggregates.[13][19][20]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS solution (2%)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody specific to the protein of interest (e.g., anti-Huntingtin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell or tissue lysates in lysis buffer on ice.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Dilute a standardized amount of protein lysate with an equal volume of 2% SDS solution and incubate at 95°C for 5 minutes.
-
Assemble the dot blot apparatus with the cellulose acetate membrane.
-
Apply the SDS-treated lysates to the wells of the dot blot apparatus.
-
Apply a vacuum to filter the lysates through the membrane. Insoluble aggregates will be retained on the membrane.
-
Wash the membrane several times with wash buffer.
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system and quantify the dot intensity.
Protocol 2: Western Blot for eIF2α Phosphorylation
This protocol is used to determine the phosphorylation status of eIF2α.[21][22]
Materials:
-
Cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse cells in lysis buffer on ice.
-
Quantify protein concentration.
-
Mix a standardized amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with anti-phospho-eIF2α antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2α.
Protocol 3: Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity
This assay measures the binding affinity of compounds to the alpha-2 adrenergic receptor.[23][24][25]
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor
-
Radiolabeled ligand (e.g., [3H]-clonidine or [3H]-yohimbine)
-
Unlabeled competitor compound (this compound)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound, positioning it as a molecule of significant interest for further research and drug development. The comparative data and detailed protocols offer a valuable resource for scientists working to unravel the complexities of neurodegenerative diseases and cellular stress responses.
References
- 1. eriba.umcg.nl [eriba.umcg.nl]
- 2. biorxiv.org [biorxiv.org]
- 3. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension [pubmed.ncbi.nlm.nih.gov]
- 5. ehdn.org [ehdn.org]
- 6. pnas.org [pnas.org]
- 7. Discovery of Small Molecule Inhibitors of Huntingtin Exon 1 Aggregation by FRET-Based High-Throughput Screening in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Modulators of Endoplasmic Reticulum Stress in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Phosphorylation of eIF2 Facilitates Ribosomal Bypass of an Inhibitory Upstream ORF to Enhance CHOP Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonidine and other alpha2 adrenergic agonists: strategies for the rational use of these novel anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. gladstone.org [gladstone.org]
- 20. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. eIF2α phosphorylation [bio-protocol.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Independent Verification of Chloroguanabenz Acetate Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chloroguanabenz acetate's (also known as guanabenz) performance against other research compounds that modulate the Unfolded Protein Response (UPR) and the integrated stress response (ISR). The information presented herein is intended to facilitate the independent verification of research findings by providing available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to Chloroguanabenz Acetate (B1210297) and the Unfolded Protein Response
This compound is an orally bioavailable α2-adrenergic agonist historically used as an antihypertensive medication.[1] Recent research has repurposed this compound as a tool to investigate cellular stress responses, particularly the Unfolded Protein Response (UPR).[2][3] The UPR is a crucial signaling network that allows cells to cope with an accumulation of misfolded proteins in the endoplasmic reticulum (ER). A key event in the UPR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER.[4]
Chloroguanabenz is widely cited to act by inhibiting the stress-induced dephosphorylation of eIF2α.[3][5] It is thought to selectively target the regulatory subunit of the protein phosphatase 1 (PP1) complex, known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or PPP1R15A.[6] By inhibiting this phosphatase complex, chloroguanabenz prolongs the phosphorylated state of eIF2α, thereby enhancing the adaptive effects of the UPR. This mechanism has generated significant interest in its potential therapeutic applications for a range of diseases characterized by protein misfolding, including neurodegenerative diseases and some cancers.[2][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its alternatives that modulate the eIF2α phosphorylation pathway. Direct comparative studies are limited, and the presented data is collated from various independent research articles.
| Compound | Target/Mechanism | Assay Type | Cell Line/System | Quantitative Value | Reference |
| This compound | eIF2α dephosphorylation inhibition (proposed) | Cell Viability (MTT) | 4T1 (murine breast cancer) | Live cell number decreased at 50 µM | [9] |
| eIF2α phosphorylation induction | Western Blot | 3T3 fibroblasts | Increased p-eIF2α at 5 µM and 10 µM | [10] | |
| Salubrinal | eIF2α dephosphorylation inhibition | ER Stress-Induced Apoptosis Protection | Various | EC50 ~ 15 µM | [11] |
| Cell Viability (MTT) | 4T1 (murine breast cancer) | Dose-dependent reduction in live cells at 10, 20, and 50 µM | [9] | ||
| Sephin1 | eIF2α dephosphorylation inhibition (proposed) | In vitro eIF2α-P dephosphorylation assay | Purified enzymes | No effect on dephosphorylation | [8] |
| Trazodone | Downstream of eIF2α-P, restores protein synthesis | ATF4 5'UTR Luciferase Reporter Assay | CHO cells | Reduced luciferase expression | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and verification of findings.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Chosen cell line (e.g., HeLa, 4T1)
-
Complete cell culture medium
-
This compound (or alternative compound) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[13][14][15]
Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol is used to detect the levels of phosphorylated eIF2α, a key indicator of UPR activation.
Materials:
-
Cultured cells treated with the test compound
-
Ice-cold PBS
-
RIPA lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of the test compound for the specified time.
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF2α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α or a housekeeping protein like GAPDH or β-actin.[10][16]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in the PERK branch of the UPR.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Logical relationship of this compound and its alternatives targeting the eIF2α pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz [frontiersin.org]
- 8. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Benchmarking Chloroguanabenz Acetate: A Comparative Analysis Against Known Protein Aggregation Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapeutics against neurodegenerative diseases characterized by protein misfolding and aggregation, a comprehensive benchmarking analysis of Chloroguanabenz acetate (B1210297) against established protein aggregation inhibitors reveals its potential as a significant research tool. This guide provides a comparative overview of Chloroguanabenz acetate's performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies.
Chloroguanabenz, a derivative of the antihypertensive drug guanabenz, has been identified as an inhibitor of protein aggregation, demonstrating efficacy in cellular models of Huntington's disease and prion diseases.[1][2][3][4] Its mechanism of action is linked to the cellular stress response, specifically through the modulation of the unfolded protein response (UPR). This comparison benchmarks this compound against other well-documented inhibitors to provide a clear perspective on its relative efficacy.
Comparative Analysis of Protein Aggregation Inhibitors
| Inhibitor | Target Protein/Model | Assay Type | IC50/Effective Concentration | Reference |
| This compound | Mutant Huntingtin (Htt) | Cellular Model (HEK293T) | Reduces soluble and aggregated forms | [1][3] |
| Congo Red | Huntingtin (Htt) exon 1 | Filter Retardation Assay | Dose-dependent inhibition | [5] |
| Thioflavin S | Huntingtin (Htt) exon 1 | Filter Retardation Assay | Dose-dependent inhibition | [5] |
| Chrysamine G | Huntingtin (Htt) exon 1 | Filter Retardation Assay | Dose-dependent inhibition | [5] |
| Direct Fast Yellow | Huntingtin (Htt) exon 1 | Filter Retardation Assay | Dose-dependent inhibition | [5] |
| Epigallocatechin gallate (EGCG) | α-Synuclein, Aβ, IAPP, Tau | Various assays | Varies by protein | |
| Quercetin | α-Synuclein | ThT Assay | - | |
| Curcumin | α-Synuclein | ThT Assay | Dose-dependent inhibition | |
| Brazilin | Aβ42 | ThT Assay | 1.5 µM (IC50) |
Note: The lack of a standardized IC50 value for this compound in a specific in vitro aggregation assay from the searched literature prevents a direct quantitative comparison in this table. Its effect is described as a reduction in protein aggregates in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in the comparative analysis.
Thioflavin T (ThT) Fluorescence Assay
This assay is a widely used method to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Protocol Outline:
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest (e.g., mutant huntingtin fragment, α-synuclein) in an appropriate buffer.
-
Prepare a stock solution of Thioflavin T in buffer.
-
Prepare solutions of the test inhibitors (e.g., this compound, EGCG) at various concentrations.
-
-
Assay Setup:
-
In a 96-well black plate, combine the protein solution, Thioflavin T, and either the inhibitor or a vehicle control.
-
Include wells with buffer and ThT only as a blank.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 480-500 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect is determined by the reduction in fluorescence signal or the delay in the lag phase of aggregation in the presence of the inhibitor. The IC50 value, the concentration of inhibitor that reduces aggregation by 50%, can be calculated from a dose-response curve.
-
Filter Retardation Assay
This assay is used to quantify insoluble protein aggregates. It relies on the principle that large, detergent-insoluble aggregates are retained on a cellulose (B213188) acetate membrane, while soluble monomers and small oligomers pass through.
Protocol Outline:
-
Sample Preparation:
-
Lyse cells or tissues containing the protein aggregates in a buffer containing detergents like SDS.
-
Treat samples with a reducing agent (e.g., DTT) and heat to denature proteins, while aggregates remain intact.
-
-
Filtration:
-
Filter the lysates through a cellulose acetate membrane using a dot-blot apparatus.
-
Wash the membrane with a buffer containing detergent to remove any non-aggregated proteins.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Signal Detection and Quantification:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the intensity of the dots, which corresponds to the amount of aggregated protein. The inhibitory effect of a compound is measured by the reduction in the signal intensity compared to untreated controls.
-
Mechanism of Action and Signaling Pathways
This compound's mechanism as a protein aggregation inhibitor is linked to its ability to modulate the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
References
- 1. Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aggregation of Mutant Huntingtin by Nucleic Acid Aptamers In Vitro and in a Yeast Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pesticides on the aggregation of mutant huntingtin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Chloroguanabenz Acetate: A Comparative Analysis
Chloroguanabenz acetate (B1210297), a compound initially developed as an antihypertensive agent, is now being explored for a range of therapeutic applications. This guide provides a comparative analysis of the in vivo validation of Chloroguanabenz acetate's therapeutic potential against established alternatives in hypertension, prion disease, toxoplasmosis, and Escherichia coli biofilm infections. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Hypertension
This compound's original indication was for the treatment of hypertension. Its mechanism of action involves the stimulation of central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and subsequent reduction in blood pressure. A common alternative for this mode of action is Clonidine (B47849).
Comparative Efficacy of this compound and Clonidine in a Spontaneously Hypertensive Rat (SHR) Model
| Parameter | This compound | Clonidine | Reference |
| Animal Model | Spontaneously Hypertensive Rat (SHR) | Spontaneously Hypertensive Rat (SHR) | [1][2] |
| Dosage | Not explicitly found in SHR model | 0.1 and 0.5 mg/kg/24h (intravenous infusion via osmotic minipumps) | [1] |
| Treatment Duration | Not explicitly found in SHR model | 7 days | [1] |
| Efficacy | Evening administration (2-4 mg/day) in human patients effectively suppresses morning blood pressure elevation. | Both 0.1 and 0.5 mg/kg/24h doses lowered blood pressure to the same degree by the third day of treatment. An average dose of 0.6 mg/kg/24h (in drinking water) showed a sustained fall in blood pressure over 3 weeks. | [1][3][4] |
| Adverse Effects | Not detailed in the provided animal studies. | No tolerance to cardiovascular effects was observed over 7 days. Abrupt cessation after chronic treatment can induce hypertension. | [1][4] |
Experimental Protocols
Clonidine in Spontaneously Hypertensive Rat (SHR) Model
-
Drug Administration: Clonidine was administered intravenously via osmotic minipumps at doses of 0.1 and 0.5 mg/kg/24h.[1] In another study, Clonidine was given as drinking fluid (6 mg of base/l of water), resulting in an average dose of 0.6 mg/24h/kg.[4]
-
Parameters Measured: Blood pressure and heart rate were monitored.[1]
-
Study Duration: 7 days for the osmotic minipump study and 3 weeks for the drinking water study.[1][4]
Signaling Pathway
Caption: Mechanism of action for this compound and Clonidine in hypertension.
Prion Disease
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded prion protein (PrPSc). This compound has shown some promise in in vivo models of prion disease. A historically studied alternative, Quinacrine, has largely been found to be ineffective in vivo.
Comparative Efficacy of this compound and Quinacrine in a Scrapie-Infected Mouse Model
| Parameter | This compound | Quinacrine | Reference |
| Animal Model | Scrapie-infected mice | Scrapie-infected mice | [5] |
| Dosage | Not explicitly found in the provided search results | 10 mg/kg in water | [6] |
| Treatment Duration | Not explicitly found in the provided search results | From 5 days post-infection or 65 days post-infection | [6] |
| Efficacy | Showed activity in a transgenic mouse-based in vivo assay for ovine prion propagation, prolonging survival slightly but significantly. | Did not prolong survival; the mean survival for control and both treatment groups was identical at 140 days post-infection. | [6] |
| Adverse Effects | Not detailed in the provided search results | Not detailed in the provided animal studies |
Experimental Protocols
Quinacrine in Scrapie-Infected Mouse Model
-
Animal Model: Mice intracerebrally infected with mouse-adapted Creutzfeldt-Jakob disease (CJD).[6]
-
Drug Administration: Quinacrine was administered at a dose of 10 mg/kg in water.[6]
-
Treatment Initiation: Treatment started at either 5 days post-infection or 65 days post-infection.[6]
-
Primary Endpoint: Survival time.[6]
Experimental Workflow
Caption: Workflow for in vivo testing of anti-prion compounds in a mouse model.
Toxoplasmosis
Toxoplasmosis is a parasitic disease caused by Toxoplasma gondii. This compound has demonstrated efficacy against both acute and latent forms of the disease in murine models. The standard of care for toxoplasmosis is a combination of pyrimethamine (B1678524) and sulfadiazine (B1682646).
Comparative Efficacy of this compound and Pyrimethamine with Sulfadiazine in a Murine Toxoplasmosis Model
| Parameter | This compound | Pyrimethamine + Sulfadiazine | Reference |
| Animal Model | BALB/c mice | Swiss Webster mice / C57BL/6 mice | [7][8][9] |
| Dosage | 5 mg/kg/day (intraperitoneal injection) | Pyrimethamine: 4 mg/kg; Sulfadiazine: 100 mg/kg (gavage) | [7][9] |
| Treatment Duration | 19 days (for chronic infection) | 10 or 17 days / 30 consecutive days | [8][9] |
| Efficacy | Reduced brain cyst burden by 78% in chronically infected mice. Prolonged survival in acutely infected mice. | Significantly reduced the number of brain cysts. Increased survival rate in acutely infected mice. | [7][9][10] |
| Adverse Effects | Not detailed in the provided search results | Not detailed in the provided search results |
Experimental Protocols
This compound in Murine Toxoplasmosis Model
-
Animal Model: Female BALB/c mice, 4 to 6 weeks of age.[7]
-
Infection: For acute infection, mice were injected intraperitoneally (i.p.) with a lethal dose of tachyzoites (104 ME49 or 106 Pru tachyzoites). For chronic infection, a sublethal dose of Pru strain tachyzoites was used.[7]
-
Drug Administration: Guanabenz was injected i.p. at the indicated dose every 2 days, starting 24 hours post-infection for acute models. For chronic models, treatment started 25 days post-infection and was administered daily for 19 days.[7]
-
Parameters Measured: Time to death for acute infection and brain cyst counts for chronic infection.[7]
Pyrimethamine and Sulfadiazine in Murine Toxoplasmosis Model
-
Animal Model: Female Swiss Webster mice or C57BL/6 mice.[8][9]
-
Infection: Mice were infected intraperitoneally with 104 tachyzoites or by gavage with five cysts of the ME-49 T. gondii strain.[8][9]
-
Drug Administration: Drugs were administered orally by gavage once a day. Doses varied depending on the study, for example, Pyrimethamine at 4 mg/kg and Sulfadiazine at 100 mg/kg.[9]
-
Treatment Initiation: Treatment started 24 or 48 hours post-infection.[8][10]
-
Parameters Measured: Survival rate and brain cyst load.[9][10]
Logical Relationship of Treatment and Outcomes
Caption: Treatment strategies and their outcomes in murine models of toxoplasmosis.
Escherichia coli Biofilm Inhibition
Comparative Efficacy of this compound and Ciprofloxacin (B1669076) against E. coli Biofilms
| Parameter | This compound | Ciprofloxacin | Reference |
| Model | In vitro E. coli biofilm model | In vitro and in vivo catheter-associated urinary tract infection (CA-UTI) model | [11][12] |
| Dosage | Effective as a biofilm inhibitor in vitro. | Simulated human oral dose of 750 mg every 12 hours in an in vitro CA-UTI model. | [11][12] |
| Treatment Duration | Not applicable (in vitro) | 3 days in the simulated in vitro model. | [12] |
| Efficacy | Identified as a potent biofilm inhibitor, inhibiting the production of cellulose (B213188) and curli amyloid protein, key components of E. coli biofilms. | Effective against E. coli with low-level resistance (MIC ≤ 1 mg/L) at high doses, promoting a 3 log10 kill at the end of treatment in the in vitro model. | [11][12] |
| Adverse Effects | Not applicable (in vitro) | Not detailed in the provided model studies. |
Experimental Protocols
Ciprofloxacin in a Catheter-Associated Urinary Tract Infection (CA-UTI) In Vitro Model
-
Model: An in vitro dynamic bladder infection model simulating a CA-UTI.[12]
-
Bacterial Strains: Ceftriaxone-resistant E. coli urinary isolates.[12]
-
Drug Administration: Simulated oral ciprofloxacin dosing over 3 days (250 mg daily, 500 mg daily, 250 mg 12 hourly, 500 mg 12 hourly, and 750 mg 12 hourly).[12]
-
Parameters Measured: Change in bacterial density at 72 hours and 96 hours, and area-under-bacterial-kill-curve.[12]
-
Model Duration: 96 hours.[12]
Experimental Workflow for Biofilm Inhibitor Testing
References
- 1. Changes in central monoaminergic function during chronic treatment with clonidine in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent clonidine regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E. coli catheter-associated urinary tract infections are associated with distinctive virulence and biofilm gene determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic clonidine treatment and its abrupt cessation on mean blood pressure of rats with a normal or an elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternating anti-prion regimens reduce combination drug resistance but do not further extend survival in scrapie-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinacrine [cureffi.org]
- 7. Guanabenz Repurposed as an Antiparasitic with Activity against Acute and Latent Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo susceptibility to sulfadiazine and pyrimethamine of Toxoplasma gondii strains isolated from Brazilian free wild birds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations [frontiersin.org]
- 10. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Control Experiments for Chloroguanabenz Acetate Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of Chloroguanabenz acetate (B1210297), rigorous experimental design with appropriate controls is paramount. This guide provides a comparative overview of essential control experiments, alternative compounds, and detailed protocols to ensure the validity and specificity of your findings.
Chloroguanabenz acetate, the acetate salt of Guanabenz, is a compound with a dual mechanism of action, necessitating careful experimental design to dissect its specific effects. It primarily functions as a centrally acting alpha-2 adrenergic agonist, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.[1] Additionally, it has been identified as a selective inhibitor of the regulatory subunit PPP1R15A/GADD34 of Protein Phosphatase 1 (PP1), playing a role in restoring proteostasis under cellular stress by prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[2]
This guide will explore control experiments and alternatives related to both of its primary functions.
I. Dissecting the Alpha-2 Adrenergic Agonist Activity
The alpha-2 adrenergic receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in reduced norepinephrine (B1679862) release from presynaptic neurons.[1][4] When studying the effects of this compound as an alpha-2 adrenergic agonist, it is crucial to differentiate its action from other potential off-target effects.
Comparative Agonists and Antagonists
To validate that the observed effects are mediated through the alpha-2 adrenergic receptor, the use of alternative agonists and specific antagonists is essential.
| Compound | Class | Primary Target(s) | Key Considerations |
| This compound | α2-Adrenergic Agonist / PP1 Inhibitor | α2-Adrenergic Receptors, PPP1R15A | Dual mechanism requires specific controls to isolate effects. |
| Clonidine | α2-Adrenergic Agonist | α2-Adrenergic Receptors, Imidazoline (B1206853) I1 Receptors | A classic α2-agonist, useful for comparison. Its partial agonism at imidazoline receptors may need to be considered.[3] |
| Dexmedetomidine | Selective α2-Adrenergic Agonist | α2A-Adrenergic Receptor | Exhibits high selectivity for the α2A subtype and is a potent sedative and analgesic.[5][6] |
| Yohimbine | Selective α2-Adrenergic Antagonist | α2-Adrenergic Receptors | A selective antagonist used to block the effects of α2-agonists, thereby confirming receptor-mediated action.[4] |
| Prazosin | Selective α1-Adrenergic Antagonist | α1-Adrenergic Receptors | Used as a negative control to demonstrate that the effects are not mediated by α1-adrenergic receptors.[4] |
Experimental Protocols
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound and its alternatives to the alpha-2 adrenergic receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the alpha-2 adrenergic receptor (e.g., HEK293 cells transfected with the human α2A-adrenergic receptor).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-clonidine or [3H]-yohimbine) in the presence of varying concentrations of the test compound (this compound, clonidine, dexmedetomidine).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) from the IC50 values obtained from competitive binding curves.
-
2. cAMP Measurement Assay:
-
Objective: To functionally assess the agonist activity of this compound by measuring its effect on cAMP levels.
-
Methodology:
-
Culture cells expressing the alpha-2 adrenergic receptor.
-
Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Treat the cells with varying concentrations of this compound or other agonists.
-
As a control, co-treat a set of cells with the agonist and an antagonist (yohimbine).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
II. Investigating the Inhibition of Protein Phosphatase 1 (PP1)
This compound's ability to selectively inhibit the PPP1R15A regulatory subunit of PP1 provides a therapeutic avenue for diseases associated with protein misfolding.[2] Control experiments in this context aim to confirm the specificity of this inhibition and rule out other mechanisms.
Comparative PP1 Inhibitors
A variety of compounds are known to inhibit PP1, and their use can help to characterize the specific effects of this compound.
| Compound | Class | Primary Target(s) | Key Considerations |
| This compound | Selective PP1 Regulatory Subunit Inhibitor | PPP1R15A | Selectively disrupts the stress-induced dephosphorylation of eIF2α. [2] |
| Calyculin A | Potent PP1 and PP2A Inhibitor | PP1, PP2A | A potent and non-selective inhibitor, useful as a positive control for PP1 inhibition.[7][8] |
| Okadaic Acid | Potent PP2A and PP1 Inhibitor | PP2A > PP1 | Exhibits higher potency for PP2A but also inhibits PP1 at higher concentrations.[7][8] |
| Tautomycin | PP1 and PP2A Inhibitor | PP1 > PP2A | A selective inhibitor of PP1 over PP2A. |
| Inhibitor-2 (I-2) | Endogenous PP1 Inhibitor | PP1 | An endogenous protein inhibitor that can regulate PP1 activity.[9][10] |
Experimental Protocols
1. In Vitro Phosphatase Activity Assay:
-
Objective: To directly measure the inhibitory effect of this compound on PP1 activity.
-
Methodology:
-
Purify recombinant PP1 catalytic subunit and the PPP1R15A regulatory subunit.
-
Use a synthetic phosphopeptide substrate for PP1.
-
Incubate the PP1 holoenzyme with the substrate in the presence of varying concentrations of this compound or other inhibitors.
-
Measure the release of free phosphate (B84403) using a colorimetric assay (e.g., Malachite Green assay).
-
Calculate the IC50 value for each compound.
-
2. Western Blot Analysis of eIF2α Phosphorylation:
-
Objective: To assess the downstream effect of PP1 inhibition on the phosphorylation status of its substrate, eIF2α.
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y cells).
-
Induce endoplasmic reticulum (ER) stress using an agent like tunicamycin (B1663573) or thapsigargin (B1683126) to increase eIF2α phosphorylation.
-
Treat the stressed cells with this compound or other compounds.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Quantify the band intensities to determine the ratio of p-eIF2α to total eIF2α. An increase in this ratio indicates inhibition of PP1-mediated dephosphorylation.
-
III. Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing α2-adrenergic agonist activity via cAMP measurement.
Caption: Simplified signaling pathway of this compound's α2-adrenergic agonism.
Caption: Workflow for assessing PP1 inhibition via Western blot for p-eIF2α.
References
- 1. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 2. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. scbt.com [scbt.com]
- 8. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein phosphatase-1 inhibitor-2 promotes PP1γ positive regulation of synaptic transmission [frontiersin.org]
- 10. Structural basis for regulation of protein phosphatase 1 by inhibitor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using Chloroguanabenz Acetate
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of Chloroguanabenz acetate (B1210297) (guanabenz acetate), a compound initially developed as an antihypertensive agent, and its more recently explored roles in neurodegenerative diseases. By examining its performance against relevant alternatives and providing detailed experimental data and protocols, this guide aims to be a valuable resource for evaluating the utility and reproducibility of Chloroguanabenz acetate in various research contexts.
Mechanism of Action: From Blood Pressure to Protein Folding
This compound's primary mechanism of action as an antihypertensive is as a centrally acting alpha-2 adrenergic agonist.[1] This agonism in the brainstem leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance, lowered blood pressure, and a slight reduction in heart rate.[1][2]
More recently, research has unveiled a second, distinct mechanism of action that has garnered significant interest in the context of neurodegenerative diseases. This compound has been shown to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it enhances the PERK pathway of the UPR by inhibiting the GADD34-mediated dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This sustained phosphorylation of eIF2α leads to a temporary attenuation of global protein synthesis, reducing the load of misfolded proteins in the endoplasmic reticulum and potentially offering a therapeutic avenue for diseases characterized by protein aggregation.
Comparative Efficacy in Hypertension
This compound has been clinically compared to other centrally acting alpha-2 adrenergic agonists, most notably clonidine (B47849), for the treatment of hypertension. Multiple double-blind clinical trials have demonstrated that guanabenz (B1672423) and clonidine produce equivalent and significant reductions in both systolic and diastolic blood pressure.[3][4][5][6]
| Parameter | This compound (Guanabenz) | Clonidine | Reference |
| Mean Supine Diastolic Blood Pressure Reduction | 15 mmHg (from 103 to 88 mmHg) | 13 mmHg (from 101 to 88 mmHg) | [4][6] |
| Clinically Significant SDBP Reduction | 85% of patients | 83% of patients | [4][6] |
| Common Side Effects | Dry mouth, drowsiness, dizziness, weakness | Dry mouth, drowsiness, dizziness, weakness | [3][4][5][6] |
Comparative Efficacy in Neurodegenerative Disease Models
The ability of this compound to modulate the UPR has led to its investigation in various models of neurodegenerative diseases characterized by protein misfolding and aggregation.
Amyotrophic Lateral Sclerosis (ALS)
In preclinical studies using the SOD1-G93A mouse model of ALS, administration of guanabenz has shown conflicting results. Some studies reported that guanabenz delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss.[7][8] However, other studies with different treatment protocols reported an acceleration of disease progression and a shortened lifespan.[9]
A phase 2 clinical trial (ProMISe) in ALS patients investigated three different doses of guanabenz as an add-on therapy to riluzole. The two higher doses (32 mg and 64 mg daily) met the primary endpoint of non-futility, with a significantly lower proportion of patients progressing to a higher disease stage compared to a historical cohort, particularly in patients with bulbar onset.[4][10][11] However, hypotension-related side effects were a significant concern.[4]
| Study | Model | This compound (Guanabenz) Effect | Alternative/Control | Alternative/Control Effect | Reference |
| Preclinical | SOD1-G93A Mice | Delayed onset, extended lifespan, improved motor performance | Vehicle | Disease progression | [7][8] |
| Preclinical | SOD1-G93A Mice | Accelerated disease onset, shortened lifespan | Vehicle | Disease progression | [9] |
| Phase 2 Clinical Trial (ProMISe) | ALS Patients | Reduced disease progression at higher doses | Riluzole alone (historical cohort) | Higher rate of disease progression | [4][10][11] |
Prion Diseases
In a mouse model of prion disease, guanabenz treatment was shown to be active in vivo.[5] Mice inoculated with the 127S scrapie strain and treated with guanabenz showed a delay in the onset of clinical signs and a modest but statistically significant increase in survival time compared to vehicle-treated mice.
While direct comparative studies are limited, the efficacy of guanabenz can be considered in the context of other compounds tested for prion diseases. For instance, quinacrine, another compound investigated for anti-prion activity, failed to show a significant effect on the clinical course of prion diseases in human observational studies and did not prolong survival in a murine CJD model.[12][13]
| Compound | Model | Effect on Survival | Reference |
| This compound (Guanabenz) | 127S scrapie-infected mice | Modest increase in survival time | [5] |
| Quinacrine | Human prion disease (observational) | No significant effect | [12] |
| Quinacrine | Murine CJD model | No prolongation of survival | [13] |
Huntington's Disease
The therapeutic potential of modulating the UPR in Huntington's disease is an active area of research. While direct experimental data on this compound in Huntington's disease models is limited in the provided search results, a study on a guanabenz analogue, PromISR-6, demonstrated its efficacy in a cellular model. PromISR-6 was shown to selectively activate the Integrated Stress Response (ISR), leading to sustained eIF2α phosphorylation, a reduction in intracellular mutant Huntingtin aggregates, and improved cellular survival.[6] This suggests that compounds acting on this pathway, like guanabenz, warrant further investigation.
Experimental Protocols
Reproducibility is critically dependent on detailed and accurate experimental protocols. Below are methodologies for key experiments cited in the context of this compound's effects on protein aggregation and the unfolded protein response.
Filter Retardation Assay for Protein Aggregation
This assay is used to detect and quantify sodium dodecyl sulfate (B86663) (SDS)-resistant protein aggregates.
-
Sample Preparation: Lyse cells or tissues in a buffer containing SDS and a reducing agent.
-
Filtration: Apply the lysates to a cellulose (B213188) acetate membrane using a dot-blot apparatus. SDS-resistant aggregates will be retained on the membrane, while soluble proteins will pass through.
-
Washing: Wash the membrane extensively with a buffer containing SDS to remove non-aggregated proteins.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Quantification: Detect the signal and quantify the amount of aggregated protein.
eIF2α Phosphorylation Assay (Western Blot)
This method is used to measure the levels of phosphorylated eIF2α relative to total eIF2α.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated eIF2α (p-eIF2α).
-
Wash and incubate with an appropriate secondary antibody.
-
Detect the signal.
-
-
Stripping and Re-probing: Strip the membrane of the p-eIF2α antibodies and re-probe with an antibody for total eIF2α as a loading control.
-
Analysis: Quantify the band intensities for p-eIF2α and total eIF2α and express the results as a ratio of p-eIF2α to total eIF2α.
In Vivo Administration in SOD1-G93A Mouse Model
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 5% glucose solution).
-
Administration: Administer guanabenz or vehicle control via intraperitoneal (i.p.) injection. A common dosing regimen is 4 mg/kg every other day, starting at a presymptomatic age (e.g., 40 days).[7]
-
Monitoring: Monitor mice for disease onset (e.g., tremor, hind limb weakness), motor performance (e.g., rotarod test), body weight, and survival.
-
Tissue Analysis: At the end of the study, collect spinal cord tissue for motor neuron counts and biochemical analyses (e.g., Western blotting for UPR markers).
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Antihypertensive Mechanism of this compound.
Caption: this compound's Role in the Unfolded Protein Response.
Caption: Experimental Workflow for Filter Retardation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Figures and data in PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Unfolded Protein Responses in Health, Aging, and Neurodegeneration: Recent Advances and Future Considerations [frontiersin.org]
- 9. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Arrest and DNA Damage-Inducible Protein GADD34 Assembles a Novel Signaling Complex Containing Protein Phosphatase 1 and Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloroguanabenz Acetate: A Guide for Laboratory Professionals
For immediate release: Accurate and safe disposal of chemical waste is paramount in any research environment. This document provides essential guidance for the proper disposal of Chloroguanabenz acetate (B1210297), a compound recognized for its toxicological and environmental hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chloroguanabenz acetate must be managed as hazardous waste.[1] Improper disposal can lead to significant environmental contamination and potential harm to human health. This guide outlines the necessary steps for its safe handling, storage, and ultimate disposal.
Characterization of Waste
Prior to disposal, it is crucial to characterize this compound waste accurately. Based on available Safety Data Sheets (SDS), this compound exhibits the following hazards:
-
Acute Oral Toxicity: It is classified as toxic if swallowed.[2]
-
Serious Eye Damage: It can cause severe damage to the eyes.[1]
-
Carcinogenicity: It is suspected of causing cancer.[1]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity: It causes damage to organs through prolonged or repeated exposure.[1]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1]
Given these properties, waste containing this compound should be considered hazardous. While not specifically listed with a unique Resource Conservation and Recovery Act (RCRA) code, it would likely fall under the characteristic of toxicity.
Quantitative Hazard Data
For a clearer understanding of its hazard profile, the following quantitative data has been compiled from safety data sheets.
| Hazard Metric | Value | Species | Source |
| Oral LD50 | 238 mg/kg | Rat | |
| Subcutaneous LD50 | 84 mg/kg | Rat | |
| Intraperitoneal LD50 | 62 mg/kg | Rat | |
| Oral TDLo (Lowest Toxic Dose) | 165 mg/kg (7-17 days, pregnant) | Rat |
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
- Safety goggles or a face shield
- Chemical-resistant gloves
- A lab coat
2. Waste Segregation:
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
- Solid waste (e.g., contaminated filter paper, gloves, empty vials) should be collected separately from liquid waste.
3. Containerization:
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
- Keep the container securely closed except when adding waste.
4. Labeling:
- The hazardous waste label must be filled out completely and accurately.
- Clearly write "Hazardous Waste" and "this compound".
- List all constituents of the waste, including any solvents.
- Indicate the hazards by checking the appropriate boxes (e.g., "Toxic").
5. Storage:
- Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
- The storage area should be well-ventilated and away from sources of ignition or incompatible materials.
- Ensure secondary containment is in place to capture any potential leaks.
6. Disposal:
- Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Considerations for Chemical Neutralization (For Research Purposes)
While there are no established, validated protocols for the chemical neutralization of this compound for routine disposal, the degradation of guanidino compounds is a subject of scientific inquiry. For research and development professionals, exploring such methods could be of interest. Potential, yet unverified, approaches for the degradation of guanidino-containing compounds that could be investigated under controlled laboratory conditions include:
-
Hydrolysis: Guanidino groups can be susceptible to hydrolysis under certain pH and temperature conditions. Studies on other guanidino compounds have shown that enzymatic hydrolysis can occur.
-
Oxidative Degradation: Strong oxidizing agents may be capable of breaking down the guanidino moiety. However, the reaction products would need to be carefully identified and characterized to ensure they are less hazardous than the parent compound.
-
Microbial Degradation: Some microorganisms, such as certain species of Pseudomonas, have been shown to metabolize guanidino compounds.[3] Research into bioremediation could be a potential avenue for developing a sustainable disposal method.
It is imperative to reiterate that any attempt to neutralize or degrade this compound must be treated as a formal research experiment. This includes conducting a thorough risk assessment, a literature review, and small-scale testing with proper analytical verification of the degradation products' toxicity before considering any scaling up. For routine disposal, the procedures outlined above must be followed.
References
Essential Safety and Logistical Information for Handling Chloroguanabenz Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Chloroguanabenz acetate (B1210297), including personal protective equipment (PPE), emergency procedures, and disposal plans.
Chemical Identifier:
-
Name: Chloroguanabenz acetate
-
Synonyms: Guanabenz Acetate, 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine[1]
-
CAS Number: 23256-50-0[2]
Hazard Summary: this compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxic if swallowed.[2]
-
Causes serious eye damage.
-
Suspected of causing cancer.
-
May damage fertility or the unborn child.
-
May cause harm to breast-fed children.
-
Causes damage to organs through prolonged or repeated exposure (Central nervous system, Blood, Immune system, Kidney).
-
Very toxic to aquatic life with long-lasting effects.
-
Corrosive to the respiratory tract.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields, or goggles. | Conforming to EN166 or equivalent. |
| Skin Protection | Chemical-resistant, impervious gloves. | Full contact: Butyl rubber (0.3 mm); Splash contact: Nitrile rubber (0.11 mm). |
| Protective clothing. | --- | |
| Respiratory Protection | Required when dusts are generated. | P3 (EN 143) particle filter. |
| Hand Protection | Handle with gloves. | Gloves must be inspected prior to use. |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Immediately call an ophthalmologist. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store locked up.[2]
-
Recommended storage temperature: Long-term at -20°C, short-term at +4°C.[1]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material. Do not let product enter drains.
-
Absorb: Take up with inert absorbent material and dispose of as hazardous waste.
-
Clean: Clean the affected area thoroughly.
-
Dispose: Dispose of waste in accordance with local regulations.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[3]
-
Product and contaminated packaging should be disposed of as hazardous waste.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural flow for safely managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
